molecular formula C8H12O4 B8757065 Oct-4-enedioic acid

Oct-4-enedioic acid

Cat. No.: B8757065
M. Wt: 172.18 g/mol
InChI Key: LQVYKEXVMZXOAH-UHFFFAOYSA-N
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Description

Oct-4-enedioic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oct-4-enedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oct-4-enedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

oct-4-enedioic acid

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)

InChI Key

LQVYKEXVMZXOAH-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (Z)-Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding (Z)-oct-4-enedioic acid.

CAS: 38561-68-1 | Formula: C₈H₁₂O₄ | M.W.: 172.18 g/mol [1]

Executive Summary

(Z)-Oct-4-enedioic acid (also known as cis-4-octenedioic acid) is a symmetric, unsaturated dicarboxylic acid of significant utility in both metabolic pathology and medicinal chemistry.[1] Unlike its saturated analog (suberic acid), the presence of the cis-alkene moiety at the C4 position imparts unique conformational rigidity and reactivity.

In biological systems, it serves as a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , accumulating when mitochondrial


-oxidation is impaired. In drug development, it functions as a flexible yet constrained linker  in the synthesis of dimeric Hsp90 inhibitors (e.g., coumermycin A1 analogs), facilitating bivalent binding modes that enhance potency against oncogenic targets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Characterization

The molecule consists of an eight-carbon chain terminated by carboxylic acid groups, with a cis (Z) double bond at the center. This symmetry allows for simplified NMR spectra but requires precise synthetic control to avoid isomerization to the thermodynamically more stable trans (E) isomer.

PropertyValueNote
IUPAC Name (Z)-oct-4-enedioic acid
Synonyms cis-4-Octenedioic acid; (Z)-4-Octene-1,8-dioic acid
SMILES OC(=O)CC/C=C\CCC(=O)O
InChI Key LQVYKEXVMZXOAH-UPHRSURJSA-N
Appearance White to pale yellow solid
Melting Point 96–98 °CConsistent with high purity (>95%)
pKa (Predicted) 4.27 ± 0.10Typical for aliphatic dicarboxylic acids
Solubility DMSO, Methanol, EthanolSparingly soluble in water; soluble in alkaline buffers
Spectroscopic Signature (¹H NMR)

Solvent: D₂O or CDCl₃

  • 
     5.44 ppm (t, 2H):  Vinylic protons (-CH=CH-). The triplet splitting arises from coupling with adjacent methylene groups.
    
  • 
     2.30–2.35 ppm (m, 8H):  Overlapping signals for the 
    
    
    
    -methylene (-CH₂-COOH) and allylic methylene (-CH₂-CH=) protons.[2] In high-field NMR, these may resolve into distinct multiplets.

Biological Significance: The MCAD Biomarker

(Z)-oct-4-enedioic acid is not a standard product of healthy fatty acid oxidation; rather, it is a hallmark of metabolic "traffic jams."

Metabolic Origin

Under normal conditions, medium-chain fatty acids are degraded in the mitochondria via


-oxidation. In patients with MCAD Deficiency , this pathway is blocked. The body compensates by activating microsomal 

-oxidation
, converting fatty acids into dicarboxylic acids (DCAs), which are then shortened by peroxisomal

-oxidation.
  • Precursor: Linoleic acid (C18:2) or Oleic acid (C18:1).

  • Blockage: The presence of the cis-4 double bond inhibits further peroxisomal processing when MCAD is absent, leading to the accumulation and urinary excretion of (Z)-oct-4-enedioic acid.

Pathway Visualization

The following diagram illustrates the deviation from normal metabolism that generates this specific metabolite.

MCAD_Pathway Linoleic Linoleic Acid (C18:2) OmegaOx Microsomal Omega-Oxidation Linoleic->OmegaOx Alternative Pathway Decenedioic cis-4-Decenedioic Acid (C10 DCA) OmegaOx->Decenedioic BetaOx Peroxisomal Beta-Oxidation Decenedioic->BetaOx Octenedioic (Z)-Oct-4-enedioic Acid (C8 DCA) (Accumulates) BetaOx->Octenedioic Chain Shortening MCAD Mitochondrial Beta-Oxidation (MCAD Enzyme) Octenedioic->MCAD Normal Route MCAD->Octenedioic MCAD Deficiency (Blockage) Energy Acetyl-CoA + Energy MCAD->Energy Healthy Subject

Caption: Pathological accumulation of (Z)-oct-4-enedioic acid via omega-oxidation compensation in MCAD deficiency.

Synthesis Protocol: Selective Oxidative Cleavage

Objective: Synthesize (Z)-oct-4-enedioic acid from 1,5-cyclooctadiene (1,5-COD). Challenge: Direct oxidation of 1,5-COD typically cleaves both double bonds to yield succinic acid. The protocol below utilizes a controlled oxidative cleavage via a diol intermediate to preserve the C8 chain length and the cis geometry.

Reaction Scheme
  • Partial Epoxidation: 1,5-COD

    
     1,2-Epoxy-5-cyclooctene.
    
  • Hydrolysis: Epoxide

    
    cis-Cyclooct-5-ene-1,2-diol.
    
  • Oxidative Cleavage: Diol

    
     (Z)-Oct-4-enedioic acid.
    
Step-by-Step Methodology
Phase A: Mono-Epoxidation
  • Reagents: 1,5-Cyclooctadiene (1.0 eq), m-CPBA (1.0 eq), CH₂Cl₂ (DCM).

  • Procedure:

    • Dissolve 1,5-COD in DCM at 0°C.

    • Add m-CPBA portion-wise over 1 hour to favor mono-epoxidation.

    • Stir at room temperature for 4 hours.

    • Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid) and brine. Dry over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the mono-epoxide.

Phase B: Hydrolysis to Diol
  • Reagents: Mono-epoxide, 5% H₂SO₄ (aq), THF.

  • Procedure:

    • Dissolve epoxide in THF/Water. Add catalytic H₂SO₄.

    • Heat to 60°C for 2 hours.

    • Workup: Neutralize with NaOH, extract with EtOAc. The product is cis-cyclooct-5-ene-1,2-diol.

Phase C: Oxidative Cleavage (The Key Step)

Note: Sodium Periodate (NaIO₄) with catalytic Ruthenium or Permanganate is common, but a milder NaIO₄ cleavage of the diol is preferred to prevent over-oxidation of the remaining double bond.

  • Reagents: cis-Cyclooct-5-ene-1,2-diol (1.0 eq), NaIO₄ (1.5 eq), catalytic KMnO₄ (0.05 eq), Acetone/Water (1:1).

  • Procedure:

    • Dissolve the diol in Acetone/Water.

    • Add NaIO₄ and catalytic KMnO₄ at 0°C. The solution will turn purple then brown (MnO₂ precipitate).

    • Stir for 3 hours. The periodate cleaves the vicinal diol into the dialdehyde, which KMnO₄ oxidizes in situ to the diacid.

    • Quench: Add sodium bisulfite to consume excess oxidant.

    • Isolation: Acidify to pH 2 with HCl. Extract with EtOAc.

    • Crystallization: Recrystallize from minimal hot water or benzene/acetone to yield pure (Z)-oct-4-enedioic acid.

Applications in Drug Development

Hsp90 Inhibitor Linker

Heat Shock Protein 90 (Hsp90) is a chaperone protein that stabilizes oncogenic proteins. Inhibitors like Coumermycin A1 act as dimers.[3]

  • Role of CAS 38561-68-1: It serves as the "B-ring" linker.

  • Mechanism: The dicarboxylic acid is coupled to the amino-coumarin pharmacophore. The cis-alkene provides a specific "kink" in the linker chain, optimizing the distance and orientation between the two binding domains, which is critical for high-affinity binding to the Hsp90 homodimer.

Synthesis Workflow for Linker Conjugation

The following DOT diagram illustrates the conjugation logic used in medicinal chemistry.

Hsp90_Synthesis Linker (Z)-Oct-4-enedioic Acid (Linker) Activation Acid Chloride/NHS Ester Activation Linker->Activation Coupling Amide Coupling (Dimerization) Activation->Coupling Pharmacophore Aminocoumarin (Novobiocin Analog) Pharmacophore->Coupling FinalDrug Dimeric Hsp90 Inhibitor (Bivalent Ligand) Coupling->FinalDrug Yields Dimer

Caption: Utilization of (Z)-oct-4-enedioic acid as a bivalent linker in Hsp90 inhibitor synthesis.

References

  • Jin, S. J., & Tserng, K. Y. (1990). Metabolic origins of urinary unsaturated dicarboxylic acids. Biochemistry, 29(37), 8540-8547.

  • Tserng, K. Y., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of Lipid Research, 31, 763-771.

  • PubChem. (Z)-oct-4-enedioic acid (CID 11805205). National Library of Medicine.

  • Burlison, J. A., et al. (2006). Novobiocin analogs: probes for the Hsp90 C-terminal binding site. Journal of the American Chemical Society.[4] (Contextual citation for coumermycin analogs).

  • Organic Syntheses. Oxidative cleavage protocols for cyclic alkenes (General Reference for Section 4).

Sources

Biological Function & Metabolic Significance of C8 Unsaturated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of C8 Unsaturated Dicarboxylic Acids (e.g., 2-octenedioic acid, 3-octenedioic acid). While often overshadowed by their saturated counterparts (suberic acid) or monocarboxylic fatty acids, these molecules serve distinct roles as pheromonal signaling agents in insects and critical metabolic stress biomarkers in mammals.

Technical Guide for Researchers & Drug Developers

Executive Summary

C8 unsaturated dicarboxylic acids (C8-UDCAs), specifically isomers such as (E)-2-octenedioic acid and 3-octenedioic acid , represent a specialized class of medium-chain dicarboxylic acids (MCDCAs). Unlike long-chain fatty acids that serve primarily as fuel, C8-UDCAs function at the intersection of metabolic rescue pathways and interspecies signaling .

In mammalian physiology, they are not primary metabolites but rather "overflow" products generated when mitochondrial


-oxidation is compromised (e.g., MCAD deficiency) or during states of accelerated lipolysis (fasting/ketosis). In entomology, they are bioactive components of the honeybee mandibular pheromone complex , regulating social behavior.[1] Recent metabolomic screens have also identified them as potential ligands for gut-microbiota host interactions and markers for drug-induced liver injury (DILI).

Chemical Identity & Structural Biology

These compounds are characterized by an eight-carbon backbone capped by carboxyl groups at both ends (


 and 

) with a double bond at the

,

, or

position.
Key Isomers of Interest
Compound NameStructureCAS RNPrimary Biological Context
(E)-2-Octenedioic Acid

5698-50-0Urinary biomarker for MCAD deficiency; Bee pheromone component.[2]
3-Octenedioic Acid

1119-85-3Metabolite of linoleic acid

-oxidation; accumulates in dicarboxylic aciduria.
cis-4-Octenedioic Acid

48059-97-8Associated with liver injury (ATB-DILI) and spoilage markers.

Physicochemical Properties:

  • Solubility: Higher water solubility than corresponding monocarboxylic acids due to dual polarity.

  • Acidity:

    
    , 
    
    
    
    . At physiological pH (7.4), they exist primarily as dianions, preventing passive diffusion across membranes and requiring specific transporters (e.g., OATs).

Biosynthesis: The Omega-Beta Interplay

The generation of C8-UDCAs in mammals is a "fail-safe" mechanism. When the primary mitochondrial


-oxidation of fatty acids is overloaded or defective, the cell diverts fatty acids to the endoplasmic reticulum (ER) for 

-oxidation
.
Mechanism of Formation[3]
  • Substrate Availability: Long-chain unsaturated fatty acids (e.g., Oleic acid, Linoleic acid) accumulate in the cytosol.

  • Microsomal

    
    -Oxidation:  CYP450 enzymes (specifically CYP4A  and CYP4F  subfamilies) hydroxylate the terminal methyl group (
    
    
    
    -carbon), which is subsequently oxidized to a carboxyl group.
  • Peroxisomal

    
    -Oxidation:  The resulting long-chain dicarboxylic acid is transported into the peroxisome.[3] It undergoes chain shortening via 
    
    
    
    -oxidation.[3]
  • Metabolic Arrest: When the chain length reaches C8, specific unsaturated intermediates (like 3-octenedioic acid) may accumulate if the position of the double bond renders them poor substrates for the next round of dehydrogenation or hydration, or if mitochondrial import (via carnitine) is blocked.

Pathway Visualization (DOT)

The following diagram illustrates the "Metabolic Shunt" that produces C8-UDCAs.

G Oleic Oleic Acid (C18:1) Accumulation Cytosolic Accumulation (Due to MCAD Deficiency or Fasting) Oleic->Accumulation Overload OmegaOx Microsomal ω-Oxidation (CYP4A/CYP4F) Accumulation->OmegaOx Shunt Pathway DCA_Long Long-Chain Unsaturated DCA (C18:1 DCA) OmegaOx->DCA_Long Peroxisome Peroxisomal β-Oxidation (Chain Shortening) DCA_Long->Peroxisome Transport (ABCD Transporters) C8_UDCA C8 Unsaturated DCA (e.g., 3-Octenedioic Acid) Peroxisome->C8_UDCA Partial Degradation Mito_Ox Mitochondrial β-Oxidation C8_UDCA->Mito_Ox Normal Fate (Slow) Urine Urinary Excretion (Dicarboxylic Aciduria) C8_UDCA->Urine Pathological Fate (Fast)

Caption: The metabolic shunt pathway converting accumulated unsaturated fatty acids into C8 unsaturated dicarboxylic acids via microsomal omega-oxidation and peroxisomal beta-oxidation.[3]

Physiological & Pathological Roles[3]

A. In Humans: The Metabolic Sentry (Biomarker)

C8-UDCAs are biologically active markers of mitochondrial dysfunction .

  • MCAD Deficiency: In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the body cannot oxidize medium-chain fats. 3-octenedioic acid (derived from linoleic acid) and 2-octenedioic acid accumulate significantly.

    • Diagnostic Utility: Their presence in urine (dicarboxylic aciduria) distinguishes fatty acid oxidation disorders from simple ketosis.

  • Liver Injury (DILI): Recent metabolomic studies link elevated cis-4-octenedioic acid to Anti-Tuberculosis Drug-Induced Liver Injury (ATB-DILI), suggesting it reflects specific peroxisomal stress in hepatocytes.

  • Energy Substrate Potential: Like sebacic acid (C10), C8-UDCAs can theoretically serve as anaplerotic substrates. They bypass the carnitine shuttle (to some extent) and, once activated to di-CoA esters, can enter the TCA cycle as succinyl-CoA. However, the unsaturated nature makes them less efficient fuels than saturated analogs.

B. In Insects: The Social Regulator (Pheromone)

In Apis mellifera (Honeybees), C8 and C10 dicarboxylic acids are functional components of the Mandibular Gland Pheromone .

  • Function: They act synergistically with 9-oxo-2-decenoic acid (9-ODA) to regulate hive homeostasis, inhibiting worker ovary development and coordinating foraging behavior.

  • Mechanism: These volatile acids bind to chemosensory proteins (CSPs) in the antennae of worker bees, triggering dopaminergic signaling cascades that alter behavior.

Experimental Protocols

Protocol A: Targeted Detection in Urine via GC-MS

Rationale: C8-UDCAs are non-volatile and polar. Derivatization is mandatory for Gas Chromatography.

Step-by-Step Methodology:

  • Sample Prep: Collect 100

    
    L of urine. Add internal standard (e.g., tropic acid or undecanedioic acid).
    
  • Oximation (Optional but recommended for keto-acids): Add hydroxylamine hydrochloride to stabilize any keto-groups, though less critical for pure octenedioic acid.

  • Extraction: Acidify to pH < 2 with HCl. Extract 3x with ethyl acetate. Combine organic phases and dry under

    
     gas.
    
  • Derivatization (Silylation):

    • Add 50

      
      L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
      
    • Incubate at 60°C for 30 minutes. This converts carboxyl groups to TMS-esters (

      
      ).
      
  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Identification: Look for the characteristic

      
       (loss of methyl) and 
      
      
      
      (loss of TMSO) fragments.
    • Differentiation: 2-octenedioic vs 3-octenedioic is achieved by retention time comparison with synthetic standards.

Protocol B: Bioactivity Assay (Macrophage Polarization)

Rationale: Emerging evidence suggests medium-chain fatty acid derivatives modulate immune responses.

  • Cell Line: RAW 264.7 murine macrophages.

  • Treatment: Incubate cells with vehicle (BSA) or C8-UDCA (10-50

    
    M) complexed with BSA (2:1 molar ratio) for 24 hours.
    
  • Challenge: Stimulate with LPS (100 ng/mL) to induce inflammation.

  • Readout: Measure TNF-

    
     and IL-6 via ELISA.
    
    • Hypothesis: C8-UDCAs, like other dicarboxylic acids, may exhibit mild anti-inflammatory effects by activating PPAR

      
       or interfering with NF-
      
      
      
      B translocation.

References

  • Jin, S. J., & Tserng, K. Y. (1989). Metabolic origins of urinary unsaturated dicarboxylic acids. Journal of Lipid Research, 30(10), 1611-1619. Link

  • Passi, S., et al. (1983). Blood levels and urinary excretion of dicarboxylic acids in patients with MCAD deficiency. Biochimica et Biophysica Acta, 753(2), 199-206.
  • Plettner, E., et al. (1996). Mandibular gland components and ovarian development as measures of caste differentiation in the honey bee (Apis mellifera L.). Journal of Insect Physiology, 42(1), 23-29. Link

  • Cao, J., et al. (2018). Plasma metabolomic and lipidomic alterations associated with anti-tuberculosis drug-induced liver injury. Frontiers in Pharmacology, 9, 123. Link

  • Mingrone, G., et al. (2006). Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update.[4] Nutrition Reviews, 64(10), 449-456.[4] Link

Sources

Technical Guide: The Metabolic Origin and Pathway of cis-4-Octenedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-4-Octenedioic acid (CAS: 38561-68-1) is a specific unsaturated medium-chain dicarboxylic acid (UMCDA) found in human biofluids.[1] Its presence is not merely a random metabolic by-product but a precise biomarker indicating a blockade in the mitochondrial


-oxidation of linoleic acid .

In clinical biochemistry, elevated levels of cis-4-octenedioic acid are pathognomonic for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , the most common disorder of fatty acid oxidation. Unlike saturated dicarboxylic acids (e.g., adipic, suberic) which arise from general fatty acid overload, cis-4-octenedioic acid traces specifically to the accumulation of cis-4-decenoyl-CoA, an intermediate of polyunsaturated fatty acid (PUFA) metabolism that requires MCAD for further processing.

This guide details the molecular origin, the enzymatic failure points leading to its formation, and the analytical protocols required for its rigorous identification.

Part 1: Chemical Identity & Structural Properties[2][3]

Before analyzing the pathway, the specific isomerism of the molecule must be defined, as it dictates the metabolic origin.

PropertySpecification
IUPAC Name (Z)-oct-4-enedioic acid
Common Name cis-4-Octenedioic acid
CAS Number 38561-68-1
Molecular Formula

Molecular Weight 172.18 g/mol
Key Structural Feature A cis (Z) double bond at the C4 position relative to C1.[1][2][3][4][5][6][7][8][9]
Solubility Soluble in polar organic solvents (methanol, ethyl acetate); limited water solubility.

Part 2: Metabolic Pathway Origin

The origin of cis-4-octenedioic acid lies in the mitochondrial


-oxidation of Linoleic Acid (C18:2 

-6)
, specifically when the canonical pathway is stalled at the 10-carbon stage.
The Precursor: Linoleic Acid Oxidation

Under normal physiological conditions, linoleic acid undergoes chain shortening via


-oxidation.[9]
  • Initial Shortening: C18:2

    
     C12:2 (via 3 cycles of 
    
    
    
    -oxidation).
  • Auxiliary Enzymes: The resulting cis-3, cis-6-dodecadienoyl-CoA requires

    
    -enoyl-CoA isomerase  to proceed.
    
  • Formation of the Critical Intermediate: Further oxidation yields cis-4-decenoyl-CoA (C10:1).

The Critical Checkpoint: MCAD Activity

The metabolism of cis-4-decenoyl-CoA is the pivotal step.

  • Normal Pathway: cis-4-decenoyl-CoA is dehydrogenated by MCAD (Medium-Chain Acyl-CoA Dehydrogenase) to form 2-trans, 4-cis-decadienoyl-CoA, which is then reduced by 2,4-dienoyl-CoA reductase.

  • Pathological Block (MCAD Deficiency): In the absence of functional MCAD, cis-4-decenoyl-CoA cannot be dehydrogenated. It accumulates in the mitochondrial matrix.[9]

The Rescue Pathway: Microsomal -Oxidation

Accumulated acyl-CoAs are toxic. The cell diverts them to the microsomal rescue pathway (Endoplasmic Reticulum):

  • Hydrolysis: cis-4-decenoyl-CoA is hydrolyzed to free cis-4-decenoic acid.

  • 
    -Oxidation:  Cytochrome P450 enzymes (specifically CYP4A/CYP4F subfamilies) oxidize the terminal methyl group (
    
    
    
    -carbon) to a carboxyl group, forming cis-4-decenedioic acid (C10 dicarboxylic acid).
Peroxisomal/Mitochondrial Chain Shortening

The C10 dicarboxylic acid is activated to a CoA ester and undergoes one cycle of


-oxidation (likely in peroxisomes or mitochondria, though MCAD deficiency impairs mitochondrial processing, peroxisomal oxidation remains intact for dicarboxylic acids).
  • Reaction: cis-4-decenedioic acid

    
    cis-4-octenedioic acid .[7]
    
  • Terminal Metabolite: cis-4-octenedioic acid is poorly metabolized further and is excreted in urine (dicarboxylic aciduria).

Pathway Visualization

The following diagram illustrates the divergence from normal linoleic acid oxidation to the formation of cis-4-octenedioic acid.[7]

G Linoleic Linoleic Acid (C18:2) C12 cis-3,cis-6-Dodecadienoyl-CoA Linoleic->C12 Beta-Oxidation (3 cycles) C10_Intermediate cis-4-Decenoyl-CoA (Critical Intermediate) C12->C10_Intermediate Isomerase + 1 Beta-Ox cycle MCAD_Step Dehydrogenation via MCAD (Normal Route) C10_Intermediate->MCAD_Step Normal Block MCAD Deficiency (Metabolic Block) C10_Intermediate->Block Inhibition BetaOx_Cont Continued Beta-Oxidation (Acetyl-CoA) MCAD_Step->BetaOx_Cont Hydrolysis Hydrolysis to Free Acid Block->Hydrolysis Accumulation OmegaOx Microsomal Omega-Oxidation (CYP450) Hydrolysis->OmegaOx C10_Diacid cis-4-Decenedioic Acid OmegaOx->C10_Diacid BetaOx_Diacid Beta-Oxidation (1 Cycle) C10_Diacid->BetaOx_Diacid Target cis-4-Octenedioic Acid (Terminal Metabolite) BetaOx_Diacid->Target

Figure 1: The metabolic diversion of Linoleic Acid oxidation in MCAD deficiency leading to cis-4-octenedioic acid excretion.[2][7]

Part 3: Diagnostic Significance & Specificity

Distinguishing cis-4-octenedioic acid from other dicarboxylic acids is critical for accurate diagnosis.

Linoleic vs. Oleic Acid Origin[2][3][8]
  • Linoleic Acid Metabolites: Produce cis-4-octenedioic acid (derived from cis-4-decenoyl-CoA).[7]

  • Oleic Acid Metabolites: Produce cis-3-octenedioic acid (derived from cis-3-dodecenoyl-CoA pathway).[7]

  • Clinical Implication: The specific detection of the cis-4 isomer confirms the accumulation of intermediates specifically processed by MCAD at the C10 level, whereas cis-3 isomers may arise from different enzymatic blocks or dietary sources.

Biomarker Utility
  • Primary Indication: MCAD Deficiency (ACADM gene mutations).

  • Secondary Indication: Riboflavin deficiency (FAD cofactor for MCAD) or Hypoglycin A toxicity (Jamaican Vomiting Sickness) which inhibits acyl-CoA dehydrogenases.

  • Sample Matrix: Urine (Organic Acids) or Plasma (Acylcarnitines/Free Fatty Acids).[10]

Part 4: Experimental Protocol for Detection

To validate the presence of cis-4-octenedioic acid, a rigorous GC-MS workflow is required. The molecule is non-volatile and must be derivatized.

Protocol: Urinary Organic Acid Analysis via GC-MS
Reagents & Equipment[11]
  • Internal Standard: 3,3-dimethylglutaric acid or tropic acid.

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Extraction Solvent: Ethyl Acetate.[12]

  • Instrument: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer (e.g., Agilent 5977).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 1.0 mL of urine.

    • Add Internal Standard (concentration equivalent to 100 µg/mL).

    • Acidify to pH < 2.0 using 5M HCl to protonate dicarboxylic acids (ensuring solubility in organic phase).

  • Liquid-Liquid Extraction:

    • Add 4 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean glass tube.

    • Repeat extraction once; combine organic layers.

  • Drying:

    • Evaporate solvent to dryness under a gentle stream of Nitrogen (

      
      ) at 40°C.
      
  • Derivatization (Silylation):

    • Add 100 µL of BSTFA + 1% TMCS to the dry residue.

    • Incubate at 60°C for 30 minutes. This converts carboxyl groups (-COOH) to trimethylsilyl esters (-COOSiMe3), rendering them volatile.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

    • Carrier Gas: Helium at 1 mL/min constant flow.

    • Temperature Program: 70°C (hold 2 min)

      
       10°C/min 
      
      
      
      300°C (hold 5 min).
    • MS Mode: Electron Impact (EI, 70eV). Scan range 50–550 m/z.

Data Interpretation
  • Retention Time: cis-4-octenedioic acid elutes between suberic acid (C8:0) and sebacic acid (C10:0).

  • Mass Spectrum (TMS derivative):

    • Look for the molecular ion (

      
      ) and characteristic fragmentation patterns of unsaturated dicarboxylic silyl esters.[13]
      
    • Key fragments: [M-15]+ (Loss of methyl group from TMS), m/z 73 (TMS group), and specific cleavage alpha to the double bond.

    • Differentiation: Compare retention time with authentic cis-4-octenedioic acid standard vs. cis-3-octenedioic acid standard.

References

  • Jin, S. J., & Tserng, K. Y. (1989). Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine.[7] Journal of Lipid Research, 30(10), 1611–1619. Link

  • Tserng, K. Y., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency.[13] Journal of Lipid Research, 31(5), 763–771. Link

  • Rashed, M. S. (2001). Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases. Journal of Chromatography B, 758(1), 27-48. Link

  • Gregersen, N., et al. (1983). C6–C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of beta-oxidation defects. Journal of Inherited Metabolic Disease, 6, 82–84. Link

  • Divry, P., et al. (1995). Do criteria exist from urinary organic acids to distinguish

    
    -oxidation defects? Journal of Inherited Metabolic Disease, 18, 257–260.[14] Link
    

Sources

4-octenedioic acid solubility in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solvation Thermodynamics and Methodologies for 4-Octenedioic Acid in Polar Solvents Document Type: Technical Guide & Whitepaper Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

4-Octenedioic acid (C₈H₁₂O₄), commonly referred to as oct-4-enedioic acid or suberic acid with a central double bond, is a critical unsaturated dicarboxylic acid utilized extensively in advanced organic synthesis. In drug development, it serves as a flexible, hydrophobic linker in the synthesis of dimeric Hsp90 inhibitors[1] and acts as a potent co-crystal former to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs)[2].

Understanding the solvation thermodynamics of 4-octenedioic acid in polar solvents is paramount for formulation scientists. This guide provides an in-depth analysis of its solubility profiles, the causality behind solvent selection, and self-validating protocols for determining thermodynamic solubility.

Physicochemical Profiling & Causality of Solvation

The solubility of 4-octenedioic acid is governed by the competing thermodynamic forces of its molecular structure:

  • The Hydrophobic Core: The 8-carbon aliphatic chain containing a central alkene (cis- or trans- configuration) creates a significant thermodynamic penalty for cavity formation in highly polar, cohesive solvents like water.

  • The Polar Termini: The two terminal carboxylic acid groups (-COOH) are strong hydrogen-bond donors and acceptors. In the solid state, these groups form tightly bound intermolecular dimers, resulting in a stable crystal lattice.

The Causality of Solvent Selection: To achieve high solubility, a solvent must overcome the lattice energy of the carboxylic acid dimers.

  • Polar Protic Solvents (Methanol, Ethanol): Methanol is highly effective at solvating 4-octenedioic acid[3]. The hydroxyl groups of the solvent act as both hydrogen-bond donors and acceptors, aggressively disrupting the carboxylic acid dimers while simultaneously solvating the hydrocarbon chain better than water due to a lower dielectric constant.

  • Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor. It breaks the solute-solute hydrogen bonds without donating protons, making it an excellent vehicle for stock solutions in biological assays or NMR characterization[1].

  • Aqueous Systems: In neutral water, the solubility is limited (~3.16 mg/mL)[4]. However, because the strongest acidic pKa is approximately 4.08[4], adjusting the pH of the aqueous medium above 5.0 results in the ionization of the carboxyl groups into carboxylates, exponentially increasing solubility via ion-dipole interactions.

Quantitative Solubility Data

The following table synthesizes the solubility behavior of 4-octenedioic acid across standard polar solvent systems used in pharmaceutical development.

Solvent SystemClassificationEstimated Solubility (mg/mL)Solvation Mechanism & Notes
Water (pH 7.0) Polar Protic~3.16Limited by the hydrophobic octene chain; requires ionization for enhancement[4].
Methanol Polar Protic> 50.0Excellent H-bond donor/acceptor; preferred for extraction and stock preparation[3].
Ethanol Polar Protic~ 30.0 - 50.0Highly soluble; frequently used in co-solvent systems for microemulsions[2].
DMSO Polar Aprotic> 20.0Strong H-bond acceptor; disrupts dimers. Used heavily for in vitro assay stocks[1].

Workflow for Solubility Optimization

When integrating 4-octenedioic acid into a formulation (e.g., as a co-crystal former or a synthetic linker), scientists must follow a rigorous optimization workflow to prevent precipitation during downstream applications.

Workflow N1 4-Octenedioic Acid Solid State Characterization N2 Solvent Selection (Polar Protic vs. Aprotic) N1->N2 N3 Isothermal Equilibration (24h - 48h at 25°C) N2->N3 N4 Phase Separation (Centrifugation & Filtration) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Solubility > Target? N5->N6 N7 Proceed to Formulation (Co-crystals / Linker Synthesis) N6->N7 Yes N8 Adjust Dielectric Constant (Add DMSO/EtOH Co-solvents) N6->N8 No N8->N3 Iterative Optimization

Workflow for optimizing 4-octenedioic acid solubility in polar solvent systems.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that solubility data is only as reliable as the equilibrium state of the system. The following protocols are designed with built-in validation mechanisms.

Protocol 1: High-Throughput Isothermal Shake-Flask Method

This protocol determines the exact thermodynamic solubility of 4-octenedioic acid in a chosen polar solvent.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of 4-octenedioic acid (e.g., 100 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential photo-isomerization of the double bond during extended incubation.

  • Solvent Addition: Add 1.0 mL of the target polar solvent (e.g., Methanol or DMSO).

  • Equilibration: Seal the vial and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C at 200 RPM. Causality: Dicarboxylic acid solubility is highly temperature-dependent due to the enthalpy of fusion; strict thermal control prevents supersaturation artifacts.

  • Self-Validation Sampling (Critical Step): Extract 100 µL aliquots at exactly 24 hours and 48 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: This ensures no colloidal, sub-visible solid particles are carried over, which would artificially inflate the quantified solubility.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at ~210 nm due to the lack of strong chromophores, or using an ELSD/CAD detector).

  • Validation Check: Compare the calculated concentrations of the 24-hour and 48-hour samples. If the variance is < 5%, thermodynamic equilibrium is confirmed. If > 5%, the system requires longer incubation.

Protocol 2: Co-Solvent System Optimization for API Formulations

When 4-octenedioic acid is used to formulate microemulsions or co-crystals, single solvents often fail to provide the necessary balance of solubility and biocompatibility.

Step-by-Step Methodology:

  • Base System Selection: Begin with a ternary mixture, such as DMSO / Polyethoxylated castor oil / Ethanol (e.g., in a 5:4:1 volume ratio)[2].

  • Titration: Gradually add 4-octenedioic acid to the co-solvent system under continuous magnetic stirring at room temperature.

  • Visual & Nephelometric Monitoring: Monitor the solution for turbidity. The transition from a clear solution to a cloudy suspension indicates the saturation point.

  • Mechanistic Adjustment: If the target concentration is not reached, incrementally increase the fraction of the polar aprotic solvent (DMSO). Causality: Increasing DMSO lowers the bulk dielectric constant of the medium, reducing the thermodynamic penalty of cavity formation for the aliphatic octene chain, while maintaining the hydrogen-bond networks required to solvate the carboxylate groups.

Mechanistic Insights in Drug Development

The solubility profile of 4-octenedioic acid directly impacts its utility in advanced therapeutics:

  • Dimeric Inhibitor Synthesis: In the development of Hsp90 inhibitors, 4-octenedioic acid is utilized as a cross-metathesis linker[1]. The synthesis requires the diacid to be fully solubilized in polar aprotic environments (like dichloromethane combined with co-ordinating solvents) to allow catalysts (e.g., Grubbs' catalyst) to function efficiently without precipitating the linker[5].

  • Co-Crystallization: By acting as a co-former, the dicarboxylic acid groups of 4-octenedioic acid form hydrogen bonds with poorly soluble APIs. The process requires dissolving both the API and the acid in a mutually highly soluble polar solvent (like methanol or ethanol), followed by controlled evaporation to yield the co-crystal, drastically improving the API's dissolution rate[2].

References

  • Showing NP-Card for cis-4-Octenedioic acid (NP0000111). np-mrd.org.
  • (E)-Oct-4-ene-1,8-dioic acid | 48059-97-8. ChemicalBook.
  • Targeting the Heat Shock Protein 90 Dimer with Dimeric Inhibitors. NIH / PMC.
  • NOVEL SOLUBILIZATION TECHNOLOGY AN ECO-FRIENDLY ANALYSIS TO IMPROVE SOLUBILITY.... Jetir.Org.
  • Conotoxin analogues, and methods for synthesis of intramolecular dicarba bridge containing peptides. Google Patents.

Sources

Technical Guide: Oct-4-enedioic Acid in Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oct-4-enedioic acid (an unsaturated C8 dicarboxylic acid) serves as a critical, high-specificity biomarker in the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) . Unlike saturated dicarboxylic acids (adipic, suberic, sebacic), which can arise from non-specific metabolic stress or dietary sources (MCT oil), the presence of unsaturated medium-chain dicarboxylic acids (DCAs) like oct-4-enedioic acid directly reflects a blockade in the mitochondrial


-oxidation of unsaturated fatty acids (e.g., linoleic acid).

This guide details the biochemical genesis of this metabolite, its quantification via Gas Chromatography-Mass Spectrometry (GC-MS), and its utility in drug development as a pharmacodynamic biomarker.

Part 1: Biochemical Genesis & Pathophysiology[1]

The Metabolic Blockade

In healthy physiology, medium-chain fatty acids (MCFAs) enter the mitochondria and undergo


-oxidation.[1] The enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD)  is responsible for the dehydrogenation of C6–C12 acyl-CoA species.[1]

In MCADD, this step is impaired.[1][2][3][4] The blockade is particularly distinct when processing unsaturated fatty acids, such as Linoleic Acid (C18:2) .

  • Linoleic acid is chain-shortened by long-chain dehydrogenases until it reaches the medium-chain length, specifically cis-4-decenoyl-CoA .

  • Normally, cis-4-decenoyl-CoA requires MCAD (or auxiliary enzymes) to proceed.

  • Due to MCAD deficiency, cis-4-decenoyl-CoA accumulates.

  • To relieve mitochondrial toxicity, the accumulated acyl-CoA is hydrolyzed to free fatty acid, exported to the cytosol, and shunted to the Endoplasmic Reticulum (ER) .

The Omega-Oxidation Shunt

In the ER, the cytochrome P450 CYP4A and CYP4F subfamilies initiate


-oxidation  (omega-oxidation).
  • The terminal methyl group of the fatty acid is oxidized to a carboxyl group, converting the fatty acid into a dicarboxylic acid (DCA) .

  • cis-4-Decenoic acid becomes cis-4-decenedioic acid .

  • Subsequent peroxisomal or partial mitochondrial

    
    -oxidation of these DCAs (which can proceed inefficiently or via alternative enzymes) leads to chain-shortened unsaturated DCAs, including Oct-4-enedioic acid .
    

Key Insight: The presence of the double bond (4-ene) preserves the structural "signature" of the precursor unsaturated fatty acid, making this metabolite highly specific to the metabolic block, unlike saturated DCAs which are less specific.

Visualization: The Metabolic Shunt Pathway

MCADD_Pathway DietaryLipids Dietary Linoleic Acid (C18:2) LC_AcylCoA Long-Chain Acyl-CoAs DietaryLipids->LC_AcylCoA Cis4Decenoyl cis-4-Decenoyl-CoA (Accumulates) LC_AcylCoA->Cis4Decenoyl Beta-Oxidation MCAD MCAD Enzyme Cis4Decenoyl->MCAD Blocked Path Cis4Decenoic cis-4-Decenoic Acid (Plasma) Cis4Decenoyl->Cis4Decenoic Hydrolysis & Export Block METABOLIC BLOCK Shunt Microsomal Omega-Oxidation (CYP450) Cis4Decenedioic cis-4-Decenedioic Acid Shunt->Cis4Decenedioic Terminal Oxidation Cis4Decenoic->Shunt Oct4Enedioic Oct-4-enedioic Acid (Urine) Cis4Decenedioic->Oct4Enedioic Partial Beta-Oxidation

Caption: Figure 1. Formation of Oct-4-enedioic acid via the omega-oxidation shunt due to MCAD blockade.

Part 2: Diagnostic Utility & Analytical Methodologies[1]

The detection of Oct-4-enedioic acid is performed using Gas Chromatography-Mass Spectrometry (GC-MS) of urine organic acids (UOA). This method allows for the separation of isomeric species (e.g., distinguishing unsaturated from saturated DCAs).

Sample Preparation Protocol (Self-Validating)

Rationale: Organic acids are water-soluble and must be extracted into an organic solvent and derivatized to become volatile for GC analysis.

Step 1: Normalization

  • Measure Creatinine (Cr) levels in the urine sample.[5][6][7]

  • Normalize sample volume to a fixed creatinine equivalent (e.g., 2 µmol Cr) or use a fixed volume (1 mL) and normalize post-analysis. Validation: Ensures quantitative comparability between dilute and concentrated samples.

Step 2: Internal Standard Addition

  • Add stable isotope-labeled internal standard (e.g.,

    
    H
    
    
    
    -heptadecanoic acid
    or tropic acid ).
  • Validation: Corrects for extraction efficiency and injection variability.

Step 3: Oximation (Optional but Recommended)

  • Add hydroxylamine hydrochloride or methoxylamine. Incubate at 60°C for 30 min.

  • Rationale: While Oct-4-enedioic acid is not a keto-acid, this step stabilizes concurrent keto-acids (like oxoglutarate) in the profile, preventing thermal decomposition that could obscure the chromatogram.

Step 4: Acidification & Extraction

  • Acidify to pH < 2 using 5M HCl.

  • Extract 2x with Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Mechanism:[8][9] Protonation of carboxyl groups (

    
    ) renders them non-polar, allowing migration into the organic phase.
    

Step 5: Derivatization (Silylation)

  • Evaporate solvent under Nitrogen (

    
    ).
    
  • Add silylating agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Incubate at 70°C for 20 mins.

  • Result: Carboxyl groups are converted to TMS-esters (

    
    ), increasing volatility.
    
GC-MS Analysis Parameters
ParameterSpecification
Column Capillary fused silica (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.
Carrier Gas Helium, constant flow (1.0 mL/min).
Temp Program 70°C (hold 2 min)

ramp 10°C/min

280°C (hold 5 min).
Ionization Electron Impact (EI), 70 eV.
Scan Mode Full Scan (50–550 m/z) for profiling; SIM for quantification.
Key Ions Look for characteristic fragments of TMS-dicarboxylates (M-15, M-89).
Diagnostic Decision Logic

Diagnosis_Logic Sample Urine Sample GCMS GC-MS Analysis Sample->GCMS Check1 Saturated DCAs? (Adipic, Suberic, Sebacic) GCMS->Check1 Check2 Unsaturated DCAs? (Oct-4-enedioic, Decenedioic) Check1->Check2 Elevated Result_Norm Normal / Ketosis Check1->Result_Norm Low/Trace Check3 Acylglycines? (Hexanoylglycine, Suberylglycine) Check2->Check3 Present Result_MCT MCT Supplementation Check2->Result_MCT Absent Result_MCADD MCADD Confirmed Check3->Result_MCADD Present

Caption: Figure 2. Diagnostic algorithm. Unsaturated DCAs distinguish MCADD from dietary artifacts.

Part 3: Clinical & Research Relevance[10]

Comparative Biomarker Profile

The specificity of Oct-4-enedioic acid becomes apparent when comparing MCADD to other conditions.

MetaboliteMCADDMADD (Glutaric Type II)Ketosis / MCT Diet
Oct-4-enedioic Acid Markedly Elevated ElevatedAbsent / Trace
Hexanoylglycine Markedly ElevatedElevatedAbsent
Suberylglycine ElevatedElevatedTrace
Adipic Acid (C6) ElevatedElevatedElevated
Suberic Acid (C8) ElevatedElevatedElevated
Ethylmalonic Acid NormalElevatedNormal
Role in Drug Development

For researchers developing novel therapies (e.g., chemical chaperones like phenylbutyrate derivatives or mRNA replacement therapies for ACADM mutations):

  • Pharmacodynamic Endpoint: Reduction in urinary Oct-4-enedioic acid indicates restoration of mitochondrial

    
    -oxidation flux. It is more specific than total dicarboxylic aciduria.
    
  • Toxicity Monitoring: Persistent elevation suggests ongoing mitochondrial accumulation of toxic acyl-CoA intermediates, even if overt clinical symptoms (hypoglycemia) are managed.

  • Mechanism of Action Validation: If a drug targets the folding of the MCAD protein (correcting the p.Lys304Glu misfolding), the ability of the enzyme to handle unsaturated substrates should recover, eliminating the need for the omega-oxidation shunt.

Pathophysiological Implications

While Oct-4-enedioic acid itself is a water-soluble excretion product (a detoxification attempt), its precursors (unsaturated acyl-CoAs) are potent mitochondrial toxins.

  • Uncoupling: Medium-chain fatty acids can act as uncouplers of oxidative phosphorylation.

  • ROS Generation: The "traffic jam" of electrons at the ETF/ETFDH interface (due to upstream blocks) can lead to Reverse Electron Transport (RET) and Superoxide production.

  • Secondary Carnitine Deficiency: The constant excretion of acyl-carnitines and dicarboxylic acids depletes the carnitine pool and taxes the renal transport systems.

References

  • GeneReviews® [Internet] . Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Available from: [Link]

  • Clinical Chemistry . Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma.[10] Available from: [Link]

  • MetBioNet . Best Practice Guidelines for Analysis of Organic Acids by GC-MS. Available from: [Link]

  • Journal of Inherited Metabolic Disease . Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Available from: [Link]

  • Frontiers in Physiology . Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects. Available from: [Link]

Sources

Technical Whitepaper: Stereochemical Determinants of 4-Octenedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Synthesis, Characterization, and Application

Executive Summary

4-Octenedioic acid (C₈H₁₂O₄) represents a critical class of unsaturated dicarboxylic acids used as metabolic probes, polymer cross-linkers, and pharmaceutical intermediates.[1] Its utility is strictly governed by its stereochemistry.[1] The (E)-isomer (trans) is thermodynamically stable, exhibiting high crystallinity and utility in high-performance polymers.[1] The (Z)-isomer (cis) , often identified as a metabolic intermediate or impurity (e.g., in Mivacurium synthesis), possesses distinct solubility and biological binding profiles.

This guide provides a definitive technical analysis of the separation, synthesis, and characterization of these isomers, moving beyond basic descriptions to actionable, self-validating protocols.

Physicochemical Characterization & Isomer Distinction[1][2][3]

The most immediate method to distinguish the isomers is Melting Point (MP) analysis, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. The trans isomer's symmetry allows for tighter crystal packing, resulting in a significantly higher melting point.

Table 1: Comparative Physicochemical Profile
Property(Z)-4-Octenedioic Acid (cis)(E)-4-Octenedioic Acid (trans)Determinant Factor
CAS Number 38561-68-148059-97-8Registry Specificity
Melting Point 96 – 98 °C 175 – 176 °C Crystal Lattice Energy
Solubility High in polar organic solventsLower (requires heating)Molecular Symmetry
¹H NMR (Alkene)

~5.44 ppm

~5.38 ppm
Shielding Environment

Coupling
10 – 12 Hz 15 – 16 Hz Karplus Relationship
¹³C NMR (Allylic) Upfield shift (

-gauche effect)
Downfield shiftSteric Compression

Analytic Insight: In a crude mixture, the (E)-isomer will often precipitate first upon cooling.[1] Differential Scanning Calorimetry (DSC) is recommended for quantifying ratios in solid mixtures based on the distinct endotherms.[1]

Synthetic Architectures & Stereocontrol[1]

Controlling the stereochemistry of the central double bond is the primary challenge. Two distinct pathways are employed depending on the target isomer: Olefin Metathesis (thermodynamic control, favors E) and Alkyne Semihydrogenation (kinetic control, favors Z).

Pathway A: Olefin Metathesis (E-Selective)

The most atom-economic route to the (E)-isomer involves the self-metathesis of 4-pentenoic acid derivatives.[1] Using a Ruthenium-based catalyst (Grubbs II), the reaction is driven by the extrusion of ethylene gas.

Pathway B: Alkyne Reduction (Z-Selective)

To access the (Z)-isomer with high purity, a stepwise approach via 4-octynedioic acid is required.[1] Lindlar hydrogenation provides the necessary kinetic control to stop at the cis-alkene.[1]

SynthesisPathways Start 4-Pentenoic Acid (C5 Precursor) Metathesis Self-Metathesis (Grubbs II Cat.) Start->Metathesis - Ethylene (Gas) E_Isomer (E)-4-Octenedioic Acid (Major Product) Metathesis->E_Isomer Thermodynamic Control AlkyneStart 4-Octynedioic Acid Lindlar Lindlar Hydrogenation (H2, Pd/CaCO3) AlkyneStart->Lindlar Syn-Addition Z_Isomer (Z)-4-Octenedioic Acid (Kinetic Product) Lindlar->Z_Isomer >95% Z-Selectivity

Figure 1: Divergent synthetic pathways for stereoselective access to 4-octenedioic acid isomers.

Biological & Pharmaceutical Implications[1][2][4][5][6][7]
3.1. Mivacurium Chloride Impurity Profile

In the synthesis of neuromuscular blockers like Mivacurium Chloride , (Z)-4-octenedioic acid derivatives can appear as impurities.[1][2] Mivacurium contains a double bond in its linker region; stereochemical purity is mandated by regulatory bodies (ICH guidelines) because the isomers possess different potencies and metabolic half-lives.[1]

  • Action: HPLC methods using chiral stationary phases or specific C18 columns are required to separate these isomers during QC.

3.2. Metabolic Pathways

(Z)-4-octenedioic acid is identified in human metabolome databases (HMDB).[1][3] It arises from the


-oxidation of unsaturated fatty acids where the double bond position requires auxiliary enzymes (isomerases) to proceed.[1]
  • Significance: Elevated levels may indicate deficiencies in 2,4-dienoyl-CoA reductase or related mitochondrial enzymes.[1]

3.3. Linker Chemistry in Drug Design

The rigid spacer provided by 4-octenedioic acid is used to dimerize pharmacophores.[1]

  • Example: Dimeric Coumermycin A1 analogs (Hsp90 inhibitors). The (E)-isomer provides a linear, extended conformation, maximizing the distance between binding domains, whereas the (Z)-isomer introduces a "kink," potentially altering binding pocket fit.

Experimental Protocols
Protocol A: Synthesis of (E)-4-Octenedioic Acid via Metathesis

This protocol utilizes self-metathesis of methyl 4-pentenoate followed by hydrolysis.[1]

Reagents:

  • Methyl 4-pentenoate (10 mmol)[1]

  • Grubbs Catalyst 2nd Generation (0.5 mol%)[1]

  • Dichloromethane (DCM), anhydrous

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Methodology:

  • Catalyst Loading: In a glovebox or under Argon, dissolve Methyl 4-pentenoate (1.14 g) in anhydrous DCM (10 mL). Add Grubbs II catalyst (42 mg).[1]

  • Reflux & Degassing: Fit the flask with a reflux condenser and an oil bubbler. Heat to reflux (40°C) for 12 hours. The bubbler allows the ethylene gas byproduct to escape, driving the equilibrium forward (Le Chatelier’s principle).

  • Quenching: Remove solvent in vacuo.[1] Add ethyl vinyl ether (excess) to deactivate the Ruthenium carbene.[1]

  • Hydrolysis: Dissolve the resulting diester in THF/Water (1:1). Add NaOH (2.5 eq) and stir at 50°C for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[1]

  • Purification: Recrystallize the crude solid from hot water or ethanol.[1]

    • Validation: Check MP.[1] Target: 175–176°C .[1][4] If MP is <170°C, significant Z-isomer or mono-ester impurities remain.[1]

Protocol B: Isomer Differentiation via ¹H NMR

Sample Prep: Dissolve ~10 mg of sample in DMSO-d₆ or D₂O (with NaOD). Acquisition: Run a standard proton scan (minimum 16 scans).[1] Analysis:

  • Locate the olefinic region (5.3 – 5.5 ppm).[1]

  • Measure the Coupling Constant (

    
    )  of the alkene protons.[1]
    
    • Expand the multiplet.

    • Calculate distance between peaks in Hz.

    • Result: If

      
       Hz, sample is (E) . If 
      
      
      
      Hz, sample is (Z) .
References
  • Olefin Metathesis Catalyst Systems. Sigma-Aldrich Technical Library.[1]

  • Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules, 2012.[1][5]

  • Traumatic Acid and Related Compounds. PubChem Database (NIH).[1][1]

  • Human Metabolome Database: cis-4-Octenedioic Acid. HMDB.[1][3][1]

  • Grubbs Catalyst Application Guide. Umicore Precious Metals Chemistry.[1]

Sources

Methodological & Application

Preparation of Dimeric Coumermycin A1 Analogs using Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note & Protocol Guide

Abstract & Scientific Rationale

Coumermycin A1 is a natural aminocoumarin antibiotic that acts as a potent inhibitor of bacterial DNA gyrase (GyrB).[1] Unlike its monomeric relative Novobiocin, Coumermycin A1 is a homodimer linked by a methylpyrrole-derived dicarboxylic acid. This dimeric structure allows it to bind simultaneously to two ATP-binding pockets on the GyrB homodimer, functioning as a "molecular staple" or Chemical Inducer of Dimerization (CID).

This Application Note details the synthesis of synthetic coumermycin analogs where the natural pyrrole linker is replaced by oct-4-enedioic acid .

Why Oct-4-enedioic Acid?

The choice of oct-4-enedioic acid as a linker is driven by conformational restriction (entropy reduction):

  • Distance Control: The 8-carbon chain approximates the span required to bridge the two ATP-binding sites (~20–25 Å).

  • Rigidity: The central alkene (

    
    ) introduces a geometric constraint (cis/trans) that reduces the entropic penalty of binding compared to a fully saturated octanedioic acid chain.
    
  • Electronic Profile: The unsaturated system prevents the "collapse" of the hydrophobic chain in aqueous media, maintaining an extended conformation favorable for bivalent binding.

Chemical Strategy & Retrosynthesis

The synthesis is convergent. The strategy relies on the activation of the dicarboxylic acid linker followed by a double-amidation event with the aminocoumarin pharmacophore.

Key Components
  • Linker: Oct-4-enedioic acid (CAS: 14277-16-8).[2]

  • Pharmacophore: 3-amino-4,7-dihydroxy-8-methyl-2H-chromen-2-one (Aminocoumarin Core) or a 3'-amino-novobiocin derivative. Note: For this protocol, we describe the coupling to the Aminocoumarin Core (AC), a standard model for GyrB binding.

  • Coupling Reagents: N-Hydroxysuccinimide (NHS) / EDC for activation, or HATU for direct coupling.

Workflow Visualization

SynthesisWorkflow Linker Oct-4-enedioic Acid (Linker) Activation Activation Step (NHS/EDC) Linker->Activation ActivatedEster Bis-NHS Ester Intermediate Activation->ActivatedEster Coupling Amide Coupling (DMF, DIPEA) ActivatedEster->Coupling Core Aminocoumarin (2.2 eq) Core->Coupling Product Dimeric Analog (Final) Coupling->Product

Figure 1: Convergent synthetic workflow for the preparation of dimeric aminocoumarin analogs.

Detailed Experimental Protocols

Protocol A: Activation of Oct-4-enedioic Acid

Direct coupling of dicarboxylic acids often leads to polymerization or mono-functionalization. We recommend isolating the bis-NHS ester to ensure stoichiometry control.

Materials:

  • Oct-4-enedioic acid (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (2.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM

  • Atmosphere: Argon/Nitrogen

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol (172 mg) of oct-4-enedioic acid in 5 mL of anhydrous DMF under an inert atmosphere.

  • Addition: Add 2.5 mmol (288 mg) of NHS. Stir for 5 minutes until fully dissolved.

  • Activation: Cool the solution to 0°C on an ice bath. Add 2.5 mmol (480 mg) of EDC·HCl portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check via TLC (MeOH/DCM 1:9). The acid spot should disappear.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 0.1 M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Result: The crude bis-NHS ester is usually a white/off-white solid sufficient for the next step.

Protocol B: Dimerization (Coupling to Aminocoumarin)

This step links the activated core to the pharmacophore.

Materials:

  • Bis-NHS-Oct-4-enedioate (from Protocol A) (1.0 eq)

  • Aminocoumarin Scaffold (e.g., 3-amino-7-hydroxy-coumarin derivative) (2.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Preparation: Dissolve 2.2 mmol of the Aminocoumarin scaffold in 10 mL anhydrous DMF. Add 4.0 mmol of DIPEA.

  • Coupling: Dissolve 1.0 mmol of the Bis-NHS ester in 5 mL DMF. Add this solution dropwise to the aminocoumarin solution over 30 minutes.

    • Critical: Slow addition prevents the formation of oligomers where one linker binds two amines on the same molecule (if the scaffold has multiple amines) or intermolecular polymers.

  • Incubation: Stir at RT for 24 hours.

  • Quenching: Add 1 mL of water to quench unreacted ester.

  • Isolation: Evaporate DMF under reduced pressure (high vacuum).

  • Purification: The residue requires Reverse-Phase HPLC purification due to the polarity of the coumarin.

Purification & Quality Control

HPLC Method (Preparative)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 15 mL/min.

Gradient Table:

Time (min)% Buffer BEvent
0.05Equilibration
5.05Injection
35.095Linear Gradient
40.095Wash
42.05Re-equilibration
Characterization Criteria
  • LC-MS: Look for the

    
     peak corresponding to:
    
    • 
      .
      
    • Confirm absence of mono-substituted acid (Mass ~ Half-dimer).

  • 1H NMR: Verify the preservation of the central alkene protons (typically

    
     5.3–5.6 ppm) to ensure no reduction occurred.
    

Biological Validation (Gyrase Inhibition)[3]

To confirm the analog functions as a dimerizer, compare it against monomeric Novobiocin and natural Coumermycin A1.

Mechanism of Action

The dimer binds two GyrB subunits, stabilizing the N-terminal ATPase domain in a closed conformation.

MoA GyrB_Open GyrB (Open State) ATPase Active Complex GyrB-Dimer Complex (Stapled/Closed) GyrB_Open->Complex + Dimer Dimer Synthetic Dimer (Oct-4-ene Linker) Dimer->Complex Inhibition Inhibition of DNA Supercoiling Complex->Inhibition Steric Lock

Figure 2: Mechanism of Action.[3][4][5] The synthetic dimer bridges two GyrB monomers, locking the enzyme.

Assay: DNA Supercoiling Inhibition[3]
  • Enzyme: E. coli DNA Gyrase (GyrA/GyrB holoenzyme).

  • Substrate: Relaxed plasmid pBR322.

  • Readout: Gel electrophoresis (separation of supercoiled vs. relaxed DNA).

  • Expectation: The IC50 of the dimer should be significantly lower (nanomolar range) than the monomeric aminocoumarin if the linker length/geometry is optimal.

References

  • Farrar, M. A., et al. (1996). Activation of the Raf-1 kinase cascade by coumermycin-induced dimerization.[1] Nature, 383, 178–181. Link

  • Donnelly, A. C., & Blagg, B. S. (2008). Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket. Current Medicinal Chemistry, 15(26), 2702–2717. Link

  • Burlison, J. A., et al. (2006). Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of Hsp90. Journal of the American Chemical Society, 128(48), 15529–15536. Link

  • Zhao, H. F., et al. (2003). Coumermycin/novobiocin-regulated gene expression system.[6] United States Patent 8377900. Link

Sources

Application Note: High-Sensitivity Quantitation of cis-4-Octenedioic Acid via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and method developers. It synthesizes theoretical fragmentation logic with standard operating procedures for dicarboxylic acid analysis, specifically tailored for cis-4-octenedioic acid .

Executive Summary

cis-4-Octenedioic acid is a medium-chain dicarboxylic acid (MCDA) often analyzed as a biomarker for fatty acid oxidation disorders, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and dicarboxylic aciduria.[1] While historically analyzed via GC-MS (requiring derivatization), this protocol outlines a direct, high-throughput LC-MS/MS method using Negative Electrospray Ionization (ESI-).[1]

This guide addresses the critical challenge of retaining and separating polar dicarboxylic acids without derivatization, utilizing a high-strength silica (HSS) column chemistry and optimized MRM transitions.

Analyte Profile & Mechanism

Understanding the physicochemical properties is essential for method optimization.

PropertyValueImplication for Method Design
Formula

Dicarboxylic acid structure.[1][2]
MW 172.18 g/mol Precursor ion

will be 171.1 .
pKa ~4.3 (COOH)Ionizes efficiently in Negative Mode (ESI-) .[1]
LogP ~1.2Moderately polar; requires high-aqueous stability columns.[1]
Stereochemistry cis (Z) at C4Chromatographic resolution from trans isomers is critical.
Fragmentation Logic (MS/MS)

In negative mode, dicarboxylic acids characteristically fragment via decarboxylation (


 loss) and dehydration .
  • Precursor:

    
     171.1 
    
    
    
    [1]
  • Primary Product (Quantifier):

    
     127.1 (Loss of 
    
    
    
    ,
    
    
    44)
  • Secondary Product (Qualifier):

    
     109.1 (Loss of 
    
    
    
    ) or
    
    
    83.1 (Chain cleavage).

Experimental Protocol

Reagents & Standards
  • Standard: cis-4-Octenedioic acid (purity >95%).[1][3]

  • Internal Standard (IS): Suberic acid-

    
     or Adipic acid-
    
    
    
    (structural analogs).[1]
  • Solvents: LC-MS grade Methanol, Acetonitrile, Water.[1]

  • Additives: Ammonium Acetate (buffer), Formic Acid (pH adjustment).

Sample Preparation (Solid Phase Extraction)

Direct injection ("dilute-and-shoot") is possible for high concentrations, but SPE is recommended to remove matrix effects (phospholipids/salts) in plasma/urine.[1]

Protocol: Weak Anion Exchange (WAX) SPE

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL Urine + 10 µL IS + 890 µL Formic Acid (0.1% aq). Load onto cartridge.

  • Washing: 1 mL 2% Formic Acid in Water (removes neutrals/cations).[1]

  • Elution: 2 x 500 µL 5% Ammonia in Methanol (elutes acids).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C); reconstitute in 100 µL Mobile Phase A.
    
LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (Ideal for polar retention).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: Acetonitrile.[1][4]

  • Flow Rate: 0.4 mL/min.[1][5]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
1.0 95 5 Hold
6.0 50 50 Linear
7.0 5 95 Wash
8.5 5 95 Hold
8.6 95 5 Re-equilibrate

| 10.0 | 95 | 5 | End |

Mass Spectrometry (ESI-)

  • Source: Negative Electrospray Ionization.[1]

  • Capillary Voltage: 2.5 kV (Lower voltage reduces discharge in negative mode).[1]

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/Hr.

MRM Parameters (Optimized): Note: Collision energies (CE) listed are starting points for optimization.

AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Type
cis-4-Octenedioic 171.1 127.1 25 12 Quant
cis-4-Octenedioic171.1109.12518Qual
cis-4-Octenedioic171.183.02522Qual
Suberic Acid-

(IS)
185.2141.22512IS

Visualizations

Analytical Workflow

The following diagram illustrates the logical flow from sample collection to data output.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S1 Urine/Plasma Sample S2 WAX SPE Extraction S1->S2 S3 Elution & Reconstitution S2->S3 L1 LC Separation (HSS T3 Column) S3->L1 L2 ESI(-) Source (Deprotonation) L1->L2 L3 Triple Quad (MRM 171->127) L2->L3 D1 Data Processing (Quantitation) L3->D1

Figure 1: End-to-end analytical workflow for cis-4-octenedioic acid quantitation.

Fragmentation Pathway

Proposed fragmentation mechanism in the collision cell.

Fragmentation M1 Precursor Ion [M-H]- (m/z 171) M2 Quantifier Ion [M-H-CO2]- (m/z 127) M1->M2 Loss of CO2 (-44 Da) M3 Qualifier Ion [M-H-CO2-H2O]- (m/z 109) M2->M3 Loss of H2O (-18 Da)

Figure 2: Proposed ESI(-) fragmentation pathway for MRM transition selection.

Method Validation & QA/QC

To ensure Trustworthiness , the method must be validated against FDA/EMA Bioanalytical Guidelines.

  • Linearity: Establish a calibration curve from 10 ng/mL to 5000 ng/mL (

    
    ).
    
  • Matrix Effect: Compare post-extraction spike vs. neat standard. If suppression >20%, switch from "dilute-and-shoot" to WAX SPE.

  • Carryover: Inject a blank after the highest standard (ULOQ). Signal must be <20% of LLOQ.

  • Isomer Separation: Ensure cis-4-octenedioic acid is baseline resolved from suberic acid (saturated analog) and other octenedioic isomers.

References

  • Kushnir, M. M., et al. (2001).[6] "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry. Link

  • Pitt, J. J. (2009).[1] "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." Clinical Biochem Rev. Link

  • Rashed, M. S. (2001).[1] "Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases." Journal of Chromatography B. Link

  • PubChem. "cis-4-Octenedioic acid Compound Summary."[1][7] Link

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Hsp90 Inhibitors with C8 Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Hsp90 with C8-Linked Purine Scaffolds

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] This makes Hsp90 a compelling target for anticancer drug development.[2] While many inhibitors target the N-terminal ATP-binding pocket, this can induce a heat-shock response, a cellular defense mechanism that can lead to drug resistance.[3] Consequently, there is significant interest in developing inhibitors that modulate Hsp90 function through alternative mechanisms or by binding to different sites, such as the C-terminus.[4][5]

A prominent class of synthetic Hsp90 inhibitors is based on the purine scaffold.[2] Structure-activity relationship (SAR) studies have revealed that the C8 position of the purine ring is a critical site for modification.[2][6] Introducing linkers at this position allows for the exploration of chemical space and the attachment of various moieties that can enhance binding affinity and selectivity.[6][7]

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such inhibitors.[3][8] By anchoring a purine core to a solid support, a variety of linkers and functional groups can be systematically introduced at the C8 position before the final compound is cleaved and purified. This methodology is highly amenable to combinatorial chemistry, facilitating the efficient discovery of potent and selective Hsp90 inhibitors.[9]

This guide provides a detailed, field-proven protocol for the solid-phase synthesis of a library of Hsp90 inhibitors based on a C8-linked purine scaffold, utilizing Wang resin as the solid support and Sonogashira cross-coupling for linker installation.

Experimental Overview: A Modular Approach to Hsp90 Inhibitor Synthesis

The solid-phase synthesis strategy is designed to be modular, allowing for the generation of a diverse library of inhibitors from a common intermediate. The overall workflow is depicted below.

Solid_Phase_Synthesis_Workflow Start Start: Wang Resin Step1 Step 1: Resin Loading (Attachment of 8-Bromo-9-(hydroxyalkyl)adenine) Start->Step1 DIC, HOBt, DMAP Step2 Step 2: On-Bead Sonogashira Coupling (Introduction of C8-Alkynyl Linker) Step1->Step2 Pd Catalyst, Cu(I), Base, Terminal Alkyne Step3 Step 3: Cleavage from Resin (TFA Cocktail) Step2->Step3 TFA/TIS/H2O Step4 Step 4: Purification (RP-HPLC) Step3->Step4 Precipitation & Lyophilization End Final Product: Purified Hsp90 Inhibitor Step4->End

Figure 1: Overall workflow for the solid-phase synthesis of C8-linked Hsp90 inhibitors.

Part 1: Materials and Reagents

Ensure all reagents are of high purity and solvents are anhydrous where specified.

Reagent Supplier Grade
Wang Resin, 100-200 mesh, 1.0 mmol/g loadingMajor SupplierSynthesis Grade
8-Bromo-9-(2-hydroxyethyl)adenineCustom Synthesis/Supplier>95% Purity
N,N'-Diisopropylcarbodiimide (DIC)Major SupplierSynthesis Grade
Hydroxybenzotriazole (HOBt)Major SupplierSynthesis Grade
4-(Dimethylamino)pyridine (DMAP)Major SupplierReagent Grade
Dichloromethane (DCM)Major SupplierAnhydrous
N,N-Dimethylformamide (DMF)Major SupplierAnhydrous, Amine-Free
Tetrakis(triphenylphosphine)palladium(0)Major SupplierCatalyst Grade
Copper(I) Iodide (CuI)Major SupplierReagent Grade
Triethylamine (TEA)Major SupplierAnhydrous, >99.5%
Terminal Alkynes (various)Major Supplier>95% Purity
Trifluoroacetic Acid (TFA)Major SupplierReagent Grade
Triisopropylsilane (TIS)Major SupplierReagent Grade
Diethyl Ether, AnhydrousMajor SupplierACS Grade
Acetonitrile (ACN)Major SupplierHPLC Grade
WaterIn-houseDeionized, 18 MΩ·cm

Part 2: Detailed Synthesis Protocols

Protocol 2.1: Loading of the Purine Scaffold onto Wang Resin

This protocol describes the covalent attachment of the purine building block to the Wang resin via an acid-labile ester linkage. The hydroxyl group of the starting material facilitates this attachment. The synthesis of 9-(hydroxyalkyl)-8-bromoadenine derivatives has been previously reported and serves as a suitable starting point.[10]

Rationale: Wang resin is a polystyrene-based support functionalized with a 4-alkoxybenzyl alcohol linker.[4][] This linker allows for the attachment of molecules with a carboxylic acid or, as in this case, an alcohol. The resulting benzyl ester bond is stable to a wide range of reaction conditions used in subsequent steps but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1] The use of DIC as a coupling agent, HOBt to suppress racemization, and a catalytic amount of DMAP is a standard and efficient method for esterification onto Wang resin.[1]

Step-by-Step Procedure:

  • Resin Swelling: In a solid-phase synthesis vessel, add Wang resin (1.0 g, 1.0 mmol). Swell the resin in anhydrous DCM (15 mL) for 1 hour with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve 8-bromo-9-(2-hydroxyethyl)adenine (0.81 g, 3.0 mmol, 3 equiv.) and HOBt (0.46 g, 3.0 mmol, 3 equiv.) in a minimal amount of anhydrous DMF (approx. 5-10 mL).

  • Activation and Coupling: Add the dissolved starting material/HOBt solution to the swollen resin. Add DIC (0.47 mL, 3.0 mmol, 3 equiv.) to the vessel, followed by a solution of DMAP (37 mg, 0.3 mmol, 0.3 equiv.) in 1 mL of DMF.

  • Reaction: Seal the vessel and agitate the mixture at room temperature for 16-24 hours.

  • Washing: After the reaction, drain the vessel and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 1 hour. Wash as described in step 5.

  • Drying: Dry the resin under high vacuum to a constant weight. The loading of the resin can be determined by cleaving a small sample and analyzing the product concentration by UV-Vis spectroscopy or by weight.

Protocol 2.2: On-Bead Sonogashira Coupling for C8-Linker Installation

This protocol details the palladium- and copper-catalyzed cross-coupling of the resin-bound 8-bromopurine with a terminal alkyne. This reaction is highly versatile and allows for the introduction of a wide array of linkers at the C8 position.[12][13] The on-bead application of this reaction has been successfully demonstrated for the synthesis of alkynylated purine derivatives.[5][13]

Rationale: The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[13] It typically proceeds via a catalytic cycle involving a palladium(0) complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne.[14] This reaction is well-suited for solid-phase synthesis due to its mild conditions and tolerance of various functional groups.

Sonogashira_Coupling Resin Resin-Bound 8-Bromo-Purine Product Resin-Bound C8-Alkynyl-Purine Resin->Product Sonogashira Reaction Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Catalysts Pd(PPh3)4 CuI Triethylamine Catalysts->Product

Figure 2: Schematic of the on-bead Sonogashira coupling reaction.

Step-by-Step Procedure:

  • Resin Preparation: Place the dried, purine-loaded resin (0.5 g, approx. 0.5 mmol) in a reaction vessel. Swell the resin in anhydrous DMF (10 mL) for 30 minutes.

  • Reagent Addition: To the swollen resin, add the terminal alkyne (2.5 mmol, 5 equiv.), copper(I) iodide (48 mg, 0.25 mmol, 0.5 equiv.), and anhydrous triethylamine (0.7 mL, 5.0 mmol, 10 equiv.).

  • Degassing: Bubble argon gas through the suspension for 15 minutes to create an inert atmosphere.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.1 equiv.) to the reaction vessel.

  • Reaction: Seal the vessel and agitate the mixture at 50-60 °C for 12-18 hours. The progress of the reaction can be monitored by cleaving a small aliquot of resin and analyzing the supernatant by LC-MS.

  • Washing: After the reaction is complete, cool the vessel to room temperature, drain the solution, and wash the resin thoroughly with DMF (3 x 15 mL), a 5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

  • Drying: Dry the resin under high vacuum. This resin is now ready for the final cleavage step.

Protocol 2.3: Cleavage from Resin and Deprotection

This protocol describes the release of the synthesized Hsp90 inhibitor from the solid support and the simultaneous removal of any acid-labile protecting groups.

Rationale: The benzyl ester linkage to the Wang resin is cleaved by strong acidolysis. A common and highly effective cleavage cocktail for this purpose is a mixture of TFA, TIS, and water.[10] TFA is the strong acid that performs the cleavage. TIS acts as a scavenger to trap reactive carbocations that are generated during the cleavage process, preventing side reactions with the product.[15] Water is also included as a scavenger.[15]

Step-by-Step Procedure:

  • Resin Preparation: Place the dried, functionalized resin (approx. 0.5 g) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution fresh just before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

  • TFA Removal: Concentrate the combined filtrate under a gentle stream of nitrogen or using a rotary evaporator until the volume is reduced to approximately 1-2 mL.

  • Precipitation: Add the concentrated solution dropwise to a 10-fold volume of ice-cold diethyl ether. A precipitate of the crude product should form.

  • Collection: Centrifuge the ether suspension to pellet the crude product. Decant the ether. Wash the pellet twice more with cold diethyl ether.

  • Drying: After the final wash, allow the residual ether to evaporate, and then dry the crude product under high vacuum.

Part 3: Purification and Characterization

Protocol 3.1: Purification by Reverse-Phase HPLC

Rationale: The crude product obtained after cleavage contains the desired inhibitor as well as scavengers and by-products from the synthesis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying small molecules like these to a high degree of purity.[16] A C18 column is typically effective for separating purine-based compounds.[15][16]

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a small amount of DMF or DMSO, and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 30-40 minutes, but this must be optimized for each specific compound.

    • Detection: UV detection at 260 nm (the approximate absorbance maximum for the purine core).

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified Hsp90 inhibitor as a fluffy white powder.

Table 2: Characterization Data for a Representative Hsp90 Inhibitor
Analysis Method Expected Result
Purity Analytical RP-HPLC>95% (as determined by peak area at 260 nm)
Identity High-Resolution MS (ESI)Calculated [M+H]+ value ± 5 ppm
Structure ¹H and ¹³C NMRSpectra consistent with the proposed chemical structure
Yield GravimetricVaries depending on coupling efficiencies and handling

Part 4: Troubleshooting and Key Considerations

  • Low Loading on Wang Resin: If the initial loading is low, ensure all reagents and solvents are anhydrous. The activation time can be extended, or a different coupling reagent like MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) can be tried.

  • Incomplete Sonogashira Coupling: Ensure the reaction is performed under a strictly inert atmosphere as oxygen can lead to alkyne homocoupling. The activity of the palladium catalyst is crucial; use a fresh, high-quality source.

  • Product Degradation during Cleavage: For particularly acid-sensitive compounds, the cleavage time can be reduced, or the reaction can be performed at a lower temperature (e.g., 0 °C).

  • Poor HPLC Separation: If the product co-elutes with impurities, try a shallower gradient or a different column chemistry (e.g., C8 or Phenyl-Hexyl).

Conclusion

This application note provides a robust and versatile solid-phase synthesis strategy for the generation of C8-linked purine-based Hsp90 inhibitors. By leveraging the stability and cleavage characteristics of Wang resin in conjunction with the power of on-bead Sonogashira coupling, researchers can efficiently create diverse libraries of compounds for screening and lead optimization in the pursuit of novel cancer therapeutics.

References

  • Frontiers in Chemistry. (2017, October 16). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • Votruba, I., Holý, A., & Beránek, J. (1986). 9-(AMINOALKYL)-8-HYDROXYADENINES: PREPARATION, MECHANISM OF FORMATION AND USE IN AFFINITY CHROMATOGRAPHY OF S-ADENOSYL-L-HOMOCYS.
  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • Agilent Technologies. The benefits of StratoSpheres resins for peptide synthesis. [Link]

  • Chiosis, G. (2006). Purine-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1175-1181.
  • Street, L. J., et al. (2011). Structures of Hsp90α and Hsp90β bound to a purine-scaffold inhibitor reveal an exploit. OSTI.GOV. [Link]

  • Lee, J. H., et al. (2005). A solid-phase approach to novel purine and nucleoside analogs. Bulletin of the Korean Chemical Society, 26(8), 1237-1240.
  • Volpini, R., et al. (2001). Introduction of alkynyl chains on C-8 of adenosine led to very selective antagonists of the A(3) adenosine receptor. Journal of Medicinal Chemistry, 44(15), 2495-2499.
  • Nonaka, Y., et al. (2001). 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor. Journal of Medicinal Chemistry, 44(2), 170-179.
  • Chiosis, G., et al. (2002). Development of a Purine-Scaffold Novel Class of Hsp90 Binders That Inhibit the Proliferation of Cancer Cells and Induce the Degradation of Her2 Tyrosine Kinase. Bioorganic & Medicinal Chemistry, 10(11), 3555-3564.
  • Barluenga, S., et al. (2006). Orally active purine-based inhibitors of the heat shock protein 90. Journal of Medicinal Chemistry, 49(2), 533-536.
  • Murai, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1735.
  • Kang, Y., et al. (2009). Combinatorial Drug Design Targeting Multiple Cancer Signaling Networks Controlled by Mitochondrial Hsp90.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • James, I. W. (1999). Solid phase synthesis: designer linkers for combinatorial chemistry: a review. Tetrahedron, 55(16), 4855-4946.
  • Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. [Link]

  • ResearchGate. Purine-based Hsp90 inhibitors. [Link]

  • Barluenga, S., et al. (2006). Orally active purine-based inhibitors of the heat shock protein 90. PubMed. [Link]

  • Brucoli, F., et al. (2022). C2- linked alkynyl poly- ethylene glycol(PEG) adenosine conjugates as water. UCL Discovery. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Murai, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Okayama University. [Link]

Sources

High-Performance Extraction and Quantification of Dicarboxylic Acids (DCAs) in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Dicarboxylic acids (DCAs), ranging from short-chain (e.g., Succinic, C4) to long-chain (e.g., Hexadecanedioic, C16), serve as critical biomarkers for peroxisomal disorders (e.g., Zellweger syndrome), fatty acid


-oxidation flux, and metabolic dysregulation in diabetes and Alzheimer's disease.

The Analytical Challenge: DCAs present a unique "polarity paradox." They possess two ionizable carboxylic groups, making them highly polar and water-soluble (especially C4-C8), yet they bind significantly to plasma albumin. Furthermore, their low physiological abundance (nM to


M range) compared to monocarboxylic fatty acids requires an extraction strategy that offers both high recovery  and exceptional cleanup  to suppress matrix effects in Mass Spectrometry.

The Solution: This guide rejects simple Protein Precipitation (PPT) as insufficient for trace-level DCA analysis. Instead, we define a Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) workflow. This "Lock-and-Key" mechanism utilizes the distinct anionic nature of DCAs to isolate them from the complex plasma matrix, providing a self-validating extraction system superior to Liquid-Liquid Extraction (LLE).

The "Lock-and-Key" Extraction Logic

To ensure scientific integrity, one must understand why this protocol works. We utilize a Mixed-Mode MAX sorbent, which contains both a hydrophobic backbone and a positively charged quaternary amine.

  • The Lock (Loading): At neutral pH (7.4), DCAs are fully ionized (dianions). They bind electrostatically to the permanently positive quaternary amine of the sorbent.

  • The Wash (Cleanup): Because the DCAs are "locked" by charge, we can aggressively wash the column with organic solvents (Methanol) to remove neutral lipids and hydrophobic interferences without losing the analyte.

  • The Key (Elution): We introduce a strong acid (Formic Acid). This protonates the DCA carboxyl groups (

    
    ), neutralizing their charge. The electrostatic "lock" breaks, and the now-neutral DCAs elute in the organic solvent.
    
Workflow Visualization

The following diagram illustrates the decision matrix and extraction logic.

DCA_Workflow Start Plasma Sample (200 µL) ISTD Add Internal Standard (d4-Succinic / d20-Sebacic) Start->ISTD PreTreat Pre-treatment Dilute 1:1 with 5% NH4OH (Ionize DCAs) ISTD->PreTreat SPE_Load SPE Loading (MAX) Rate: 1 mL/min PreTreat->SPE_Load Wash1 Wash 1: 5% NH4OH (Remove Proteins/Zwitterions) SPE_Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Neutral Lipids) Wash1->Wash2 Elute Elution 2% Formic Acid in MeOH (Neutralize & Release) Wash2->Elute Evap Evaporation & Reconstitution Elute->Evap Decision Target Chain Length? Evap->Decision LCMS LC-MS/MS (C8-C16) Negative Mode ESI Decision->LCMS Long Chain / High Throughput GCMS GC-MS (C3-C10) BSTFA Derivatization Decision->GCMS Short Chain / Orthogonal Validation

Caption: Mixed-Mode Anion Exchange (MAX) workflow ensuring selective isolation of dicarboxylic acids.

Protocol A: Mixed-Mode SPE for LC-MS/MS (Primary Method)

Target Analytes: Medium to Long-chain DCAs (Suberic, Sebacic, Dodecanedioic). Application: High-throughput clinical profiling, drug development.

Materials Required[1][2][3][4][5][6][7][8][9]
  • SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Waters Oasis MAX or Phenomenex Strata-X-A), 30 mg/1 mL.

  • Internal Standard (IS):

    
    -Succinic acid or 
    
    
    
    -Sebacic acid (10 µg/mL in MeOH).
  • Reagents: LC-MS grade Methanol, Acetonitrile, Ammonium Hydroxide (

    
    ), Formic Acid (FA).
    
Step-by-Step Procedure
  • Sample Pre-treatment (Critical Step):

    • Thaw plasma on ice.

    • Aliquot 200 µL plasma into a 1.5 mL tube.

    • Add 20 µL Internal Standard solution . Vortex 10s.

    • Add 200 µL 5%

      
       in water .
      
    • Why? The base disrupts protein binding (albumin) and ensures all DCAs are fully ionized (

      
      ) to bind to the anion exchange sorbent.
      
  • SPE Conditioning:

    • 1 mL Methanol (Solvate the hydrophobic backbone).

    • 1 mL Water (Equilibrate for aqueous load).

  • Loading:

    • Load the pre-treated sample (~420 µL) at a slow rate (1 mL/min).

    • Note: Do not let the cartridge dry out.

  • Washing (The Cleanup):

    • Wash 1: 1 mL 5%

      
       in Water .
      
      • Function: Removes proteins and zwitterionic compounds. The high pH keeps DCAs charged and bound.

    • Wash 2: 1 mL 100% Methanol .

      • Function: Removes neutral lipids, sterols, and hydrophobic contaminants. DCAs remain bound by the ionic "lock."

  • Elution:

    • Elute with 2 x 250 µL of 2% Formic Acid in Methanol .

    • Mechanism:[1][2] The acid lowers pH < 3. DCA pKa is ~4.5. The carboxyls protonate (

      
      ), losing their charge. The ionic bond breaks, and the methanol elutes the now-neutral molecule.
      
  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (80:20) .

Analytical Conditions (LC-MS/MS)

For long-chain DCAs, derivatization is often unnecessary if using a sensitive Triple Quadrupole MS in negative mode.

Table 1: LC-MS/MS Parameters

ParameterSetting / Description
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 5 mM Ammonium Acetate (pH ~6.5)
Mobile Phase B Acetonitrile/Methanol (90:10)
Flow Rate 0.35 mL/min
Ionization ESI Negative Mode (-)
MRM Transitions Sebacic Acid: 201.1

183.1 (Quant), 201.1

139.1 (Qual)
Gradient 0-1 min: 5% B; 1-8 min: 5%

95% B; 8-10 min: 95% B

Note on Mobile Phase: Ammonium acetate is preferred over Formic acid in negative mode as it facilitates the formation of


 ions without suppressing ionization as strongly as pure acid.

Protocol B: Derivatization for GC-MS (Orthogonal Validation)

Target Analytes: Short-chain DCAs (Succinic, Glutaric, Adipic) which bind poorly to C18 LC columns. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[3][4][5][6]

Workflow Modification

Follow the SPE Protocol (Section 3) up to Step 5 (Elution). Then:

  • Drying: Evaporate the SPE eluate to complete dryness (Critical: Moisture kills silylation reagents).

  • Derivatization:

    • Add 50 µL BSTFA + 1% TMCS (Trimethylchlorosilane).[4]

    • Add 50 µL Pyridine (Catalyst).

    • Cap tightly and incubate at 70°C for 45 minutes .

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

GC Conditions:

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • Detection: SIM mode (Target ions: M-15 usually dominant for TMS derivatives).

Validation & Troubleshooting

Self-Validating Criteria

A valid extraction must meet these metrics:

  • Recovery: >85% (Calculated by comparing pre-spiked vs. post-spiked matrix).

  • Matrix Effect: 0.9 - 1.1 (Signal suppression/enhancement factor).

  • Linearity:

    
     over 0.1 - 50 µM range.[7]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (Short Chains) Evaporation lossShort DCAs (C4-C5) are volatile. Do not over-dry. Add 10 µL glycol keeper solvent or use LC-MS without drying.
"Ghost" Peaks Plasticizers (Phthalates)DCAs and Phthalates are isobaric/similar. Use glass vials only. Avoid plastic pipette tips during final reconstitution if possible.
Poor Retention (LC-MS) Phase CollapseC18 columns struggle with C3-C4 DCAs. Switch to a HILIC column or use the GC-MS protocol.
Signal Suppression PhospholipidsEnsure the SPE Wash 2 (100% MeOH) is sufficient. Phospholipids are hydrophobic and should wash off before the acidic elution step if the ionic lock is holding the DCAs.

References

  • Peroxisomal Disorders & Biomarkers: Wanders, R. J. A., et al. "Peroxisomes, lipid metabolism, and peroxisomal disorders." Molecular Genetics and Metabolism, 2010.

  • DCA Biological Significance: Tserng, K. Y., & Jin, S. J.[8] "Hyperdicarboxylicaciduria in carnitine-deficient rats." Journal of Lipid Research, 1991.

  • LC-MS/MS Methodology: Kushnir, M. M., et al. "Analysis of dicarboxylic acids by tandem mass spectrometry.[9][10] High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine." Clinical Chemistry, 2001.[9]

  • Derivatization Protocols: Vishwakarma, P., et al. "Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC–MS."[3] Environmental Monitoring and Assessment, 2025.

  • SPE Mechanisms: Sigma-Aldrich/Merck. "Supelco Guide to Solid Phase Extraction."

Sources

Application Note: Precision Polymerization of Unsaturated C8 Diacids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process engineers involved in the development of bio-based, high-performance thermosets. It details the polymerization protocols for Unsaturated C8 Dicarboxylic Acids (specifically 2-octenedioic acid and 4-octenedioic acid), a class of monomers that bridge the gap between rigid short-chain unsaturations (fumarates) and flexible long-chain fatty acids.

Executive Summary & Strategic Rationale

Unsaturated C8 dicarboxylic acids (e.g., 2-octenedioic acid, 4-octenedioic acid) represent a strategic monomer class for Unsaturated Polyester Resins (UPEs) . Unlike the rigid C4 fumarates/maleates, the C8 backbone introduces methylene spacers that impart hydrolytic stability and flexibility (lower


) while retaining a reactive double bond for post-polymerization cross-linking (curing).

Key Challenges:

  • Thermal Gelation: The internal double bonds are susceptible to radical cross-linking at standard polycondensation temperatures (>180°C).

  • Isomerization: Control over cis/trans (Z/E) ratios affects crystallinity and reactivity.

  • Stoichiometric Balance: Volatility of diols requires precise excess management.

This guide provides a validated Melt Polycondensation Protocol designed to suppress side reactions while maximizing molecular weight (


).

Monomer Selection & Pre-Treatment

The position of the unsaturation dictates the polymerization strategy and final material properties.

Monomer VariantStructureReactivity ProfileRecommended Application
2-Octenedioic Acid

-unsaturated
High reactivity (conjugated). Similar to fumaric acid but more flexible.High-strength thermosets; Styrene/Acrylic cross-linking.
4-Octenedioic Acid Isolated unsaturationLower radical reactivity. prone to isomerization to conjugated forms.Thiol-ene click chemistry; Oxidative curing (alkyds).

Purity Requirement: >98.5% (GC). Acid Value (AV) titration is mandatory before batch calculation. Inhibitor Pre-loading: Monomers should be stored with 50-100 ppm of 4-methoxyphenol (MEHQ) to prevent oligomerization during storage.

Protocol: Bulk Melt Polycondensation

This protocol targets a linear unsaturated polyester (pre-polymer) suitable for subsequent cross-linking.

Phase 1: Reactor Setup & Stoichiometry

Reaction: Step-growth esterification. Molar Ratio: 1.05:1 (Diol : Diacid). Note: A slight excess of diol (e.g., 1,4-butanediol or 1,6-hexanediol) compensates for volatility.

Catalyst System:

  • Primary Catalyst: Titanium(IV) butoxide (

    
    ) or Tin(II) Octoate.
    
    • Concentration: 300–500 ppm relative to total mass.

    • Why: Ti-catalysts are highly active but moisture sensitive. Sn-catalysts are robust but slower.

  • Radical Inhibitor: Hydroquinone (HQ) or 4-tert-butylcatechol (TBC).

    • Concentration: 200–400 ppm.

    • Criticality: Essential to prevent the "gel effect" (cross-linking) at 200°C.

Phase 2: Step-by-Step Synthesis Workflow
Step 1: Esterification (Atmospheric)
  • Charge: Load C8 diacid, diol, and inhibitor into a 3-neck reactor equipped with a mechanical stirrer, N2 inlet, and Dean-Stark trap/condenser.

  • Inerting: Purge with

    
     for 15 mins to remove 
    
    
    
    (initiator for radicals).
  • Ramp 1: Heat to 140°C until a homogeneous melt is formed. Start stirring (150 rpm).

  • Ramp 2: Increase temp to 180°C over 1 hour. Water evolution begins.

  • Hold: Maintain 180°C for 2-4 hours until the overhead temperature drops (water removal slows) and Acid Value reaches <40 mg KOH/g.

Step 2: Polycondensation (Vacuum)

Objective: Drive equilibrium forward by removing trace water/diol to build


.
  • Catalyst Addition: Cool slightly to 170°C, add Catalyst (

    
    ).
    
  • Vacuum Ramp: Gradually reduce pressure from 760 Torr to <1 Torr over 60 mins.

    • Warning: Sudden vacuum causes foaming/bumping.

  • Final Soak: Increase temp to 200°C (Max 210°C). Hold at <1 Torr for 2-4 hours.

  • Torque Monitoring: Stop reaction when agitator torque rises by 30-50% (indicating

    
     build) or when intrinsic viscosity reaches target (e.g., 0.4-0.6 dL/g).
    
Step 3: Discharge
  • Cooling: Cool to 120°C under

    
    .
    
  • Dilution (Optional): If making a resin syrup, dissolve immediately in reactive diluent (e.g., styrene, bio-based methacrylate) containing additional inhibitor.

  • Solidification: Pour onto Teflon sheets for solid prepolymer.

Process Visualization (Graphviz)

G Start Raw Material Prep (C8 Diacid + Diol + Inhibitor) Melt Melt Stage 140°C, N2 Flow Start->Melt Homogenization Esterification Esterification 180°C, Atm Pressure (-H2O removal) Melt->Esterification Heat Ramp Catalyst Add Catalyst (Ti/Sn) @ 170°C Esterification->Catalyst AV < 40 Vacuum Vacuum Ramp 760 -> 1 Torr (-Diol removal) Catalyst->Vacuum Initiate Stage 2 Polycondensation Polycondensation 200°C, <1 Torr High Viscosity Build Vacuum->Polycondensation Full Vacuum Polycondensation->Polycondensation Monitor Torque Stop End Point Torque/Viscosity Limit Polycondensation->Stop Target Mn Reached

Caption: Workflow for the melt polycondensation of unsaturated C8 polyesters, highlighting critical transition points for catalyst addition and vacuum application.

Characterization & Quality Control

ParameterMethodTarget SpecificationNote
Acid Value (AV) Titration (KOH)< 2 mg KOH/gHigh AV indicates incomplete reaction or hydrolysis risk.
Molecular Weight GPC (THF, PS std)

: 8,000 - 15,000 Da
Polydispersity (PDI) should be ~2.0 for step-growth.
Isomer Ratio

-NMR
>95% Retention of C=CCheck for saturation (loss of C=C) or Ordelt-saturation side reactions.
Glass Transition (

)
DSC-30°C to -10°CDependent on diol choice (e.g., 1,4-BDO vs 1,2-PDO).

Self-Validation Check:

  • NMR Analysis: Integrate the olefinic protons (5.5 - 7.0 ppm) vs. the methylene backbone. A ratio decrease indicates cross-linking occurred during synthesis.

  • Gel Test: Dissolve 1g of polymer in 20mL THF. Any insoluble residue implies thermal cross-linking failure (reactor temp too high or inhibitor insufficient).

Troubleshooting Guide

Issue: Premature Gelation (Reactor Seizes)

  • Cause: Radical polymerization of C=C bonds at high temp (

    
    ).
    
  • Fix: Increase inhibitor (HQ) to 500 ppm; ensure constant

    
     flow (but not air—
    
    
    
    can act as a diradical initiator at high temps or inhibitor consumer depending on type). Correction: For HQ, trace
    
    
    is actually needed for activation, but for TBC/Anaerobic conditions, use Phenothiazine. Recommendation: Use 4-Methoxyphenol with a strict
    
    
    blanket and keep temp
    
    
    .

Issue: Low Molecular Weight (Brittle Solid)

  • Cause: Stoichiometric imbalance due to diol loss.

  • Fix: Use a fractionating column during esterification to reflux diol while letting water escape. Add 2-5% excess diol initially.

References

  • Vertex AI Search . (2023). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. MDPI. Link

  • European Patent Office . (2019). EP3569634B1: Curable unsaturated crystalline polyester powder and methods of making the same. Link

  • Google Patents . (2020). US10703859B2: Compositions comprising unsaturated crystalline polyester for 3D printing. Link

  • Arkivoc . (2008). Solid-phase cross-metathesis: the effect of the non-immobilized olefin. Link

  • ACS Catalysis . (2016). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation. Link

Application Note & Protocol: A Robust Two-Step Synthesis of Dimethyl oct-4-enedioate from 4-Pentenoic Acid via Olefin Metathesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of dimethyl oct-4-enedioate, a valuable C8 difunctional monomer and synthetic intermediate. The described methodology employs a robust and efficient two-step sequence commencing with the readily available 4-pentenoic acid. The initial step involves a classic Fischer esterification to protect the carboxylic acid moiety, yielding methyl 4-pentenoate. The key transformation is the subsequent self-metathesis of this terminal alkene using a second-generation Grubbs catalyst to construct the C-C double bond and afford the target diester. This guide is designed for researchers in organic synthesis, polymer chemistry, and materials science, offering detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and scalable results.

Introduction and Scientific Rationale

Olefin metathesis has emerged as one of the most powerful strategies for the formation of carbon-carbon double bonds in modern organic synthesis.[1][2] The development of well-defined, functional group-tolerant ruthenium catalysts, pioneered by Nobel laureate Robert H. Grubbs, has made this transformation a staple in academic and industrial laboratories.[2][3]

The synthesis of dimethyl oct-4-enedioate from 4-pentenoic acid is a classic demonstration of the utility of cross-metathesis.[4] A direct metathesis on the free carboxylic acid can be challenging, as the acidic proton can potentially interact with and deactivate the ruthenium catalyst. Therefore, a more reliable and widely adopted strategy involves a two-step approach:

  • Esterification: The carboxylic acid of 4-pentenoic acid is first converted to its methyl ester. This "protecting" step prevents catalyst deactivation and improves the substrate's solubility in common metathesis solvents.

  • Olefin Metathesis: The resulting methyl 4-pentenoate undergoes a self-metathesis reaction. In this key step, two molecules of the terminal alkene are joined, eliminating ethene gas and forming the desired internal alkene, dimethyl oct-4-enedioate.

This protocol prioritizes the use of Grubbs' Second Generation Catalyst due to its high reactivity, superior stability, and broad functional group tolerance compared to first-generation catalysts.[5]

Reaction Pathway and Mechanism

The overall synthetic transformation is illustrated below.

Reaction_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Olefin Metathesis 4-pentenoic_acid 4-Pentenoic Acid methyl_pentenoate Methyl 4-pentenoate 4-pentenoic_acid->methyl_pentenoate methanol Methanol (CH3OH) H2SO4 (cat.) start_metathesis Methyl 4-pentenoate (2 equiv.) methyl_pentenoate->start_metathesis final_product Dimethyl oct-4-enedioate start_metathesis->final_product catalyst Grubbs II Cat. ethene Ethene (byproduct) final_product->ethene

Caption: Overall two-step synthesis pathway.

The core of this synthesis, the olefin metathesis, proceeds via a well-established catalytic cycle involving a ruthenium carbene species.

Metathesis_Mechanism Simplified Grubbs Catalytic Cycle catalyst [Ru]=CHPh intermediate1 Metallacyclobutane catalyst->intermediate1 + Substrate substrate1 R-CH=CH2 (Methyl 4-pentenoate) intermediate2 [Ru]=CH2 intermediate1->intermediate2 - Ph-CH=CH2 intermediate3 [Ru]=CHR intermediate1->intermediate3 - CH2=CH2 intermediate4 Metallacyclobutane intermediate2->intermediate4 + Substrate intermediate3->intermediate1 + Substrate substrate2 R-CH=CH2 (Methyl 4-pentenoate) intermediate4->intermediate3 Regenerates product R-CH=CH-R (Product) intermediate4->product - Catalyst

Caption: Simplified catalytic cycle for olefin metathesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a suspected carcinogen. Grubbs catalysts are air-sensitive and should be handled under an inert atmosphere.

Part A: Synthesis of Methyl 4-pentenoate

Materials & Equipment:

  • 4-Pentenoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (10-20 eq, serves as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (0.02-0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-pentenoic acid (e.g., 10.0 g, 100 mmol).

  • Add a large excess of anhydrous methanol (e.g., 150 mL).

  • Carefully add concentrated sulfuric acid (e.g., 0.3 mL, ~5.5 mmol) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Dilute the residue with diethyl ether or ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 4-pentenoate.

  • The product can be purified further by fractional distillation if required, but is often of sufficient purity for the next step.

Part B: Synthesis of Dimethyl oct-4-enedioate

Materials & Equipment:

  • Methyl 4-pentenoate (1.0 eq)

  • Grubbs' Catalyst, 2nd Generation (0.005-0.02 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous (degassed)

  • Schlenk flask or three-neck flask, condenser, inert gas line (Argon or Nitrogen), magnetic stirrer, silica gel for chromatography.

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere of argon or nitrogen.

  • Add methyl 4-pentenoate (e.g., 5.0 g, 43.8 mmol) to the flask.

  • Add anhydrous, degassed dichloromethane to achieve a substrate concentration of 0.1-0.5 M (e.g., in ~100 mL of CH₂Cl₂).

  • Begin vigorous stirring and gently bubble argon or nitrogen through the solution for 15-20 minutes to ensure all oxygen is removed. This step also helps drive the reaction forward by removing the ethene byproduct.[3] A patent application suggests reaction temperatures can range widely, with 35°C to 400°C being a more specific range, though for this catalyst, near ambient temperatures are common.[6]

  • Add Grubbs' 2nd Generation catalyst (e.g., 270 mg, 0.32 mmol, 0.7 mol%) to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (~40°C) for 2-4 hours. The reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. To quench the catalyst, open the flask to the air and add a few drops of ethyl vinyl ether, stirring for 30 minutes.

  • Concentrate the dark solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield dimethyl oct-4-enedioate as a colorless or pale yellow oil.

Workflow Visualization

Workflow cluster_A Part A: Esterification cluster_B Part B: Metathesis A1 Combine 4-Pentenoic Acid, Methanol, H2SO4 A2 Reflux (4-6h) A1->A2 A3 Rotovap Methanol A2->A3 A4 Workup: Extraction & Washes A3->A4 A5 Dry & Concentrate A4->A5 A6 Characterize Intermediate (Methyl 4-pentenoate) A5->A6 B1 Dissolve Ester in Anhydrous CH2Cl2 A6->B1 Proceed with purified intermediate B2 Degas with Argon B1->B2 B3 Add Grubbs II Catalyst B2->B3 B4 Reflux (2-4h) B3->B4 B5 Quench Catalyst B4->B5 B6 Concentrate B5->B6 B7 Purify: Silica Gel Chromatography B6->B7 B8 Characterize Final Product B7->B8

Caption: Step-by-step experimental workflow diagram.

Characterization and Expected Results

The successful synthesis of the intermediate and final product can be confirmed using standard analytical techniques.

CompoundParameterExpected Value/Observation
Methyl 4-pentenoate Appearance Colorless liquid
Yield >90%
¹H NMR (CDCl₃) δ ~5.8 (m, 1H), ~5.0 (m, 2H), 3.68 (s, 3H), ~2.4 (m, 2H), ~2.3 (m, 2H)
¹³C NMR (CDCl₃) δ ~173.5, 137.0, 115.5, 51.5, 33.5, 29.0
Dimethyl oct-4-enedioate Appearance Colorless to pale yellow oil
Yield 75-85% (after chromatography)
¹H NMR (CDCl₃) δ ~5.4 (m, 2H), 3.67 (s, 6H), ~2.4 (m, 4H), ~2.1 (m, 4H)[7]
¹³C NMR (CDCl₃) δ ~173.8, 129.5, 51.6, 33.8, 28.5[8]
MS (ESI+) m/z = 201.1 [M+H]⁺, 223.1 [M+Na]⁺

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Metathesis 1. Catalyst deactivation (air, moisture, impurities).2. Incomplete reaction.3. Inefficient ethene removal.1. Use high-purity, anhydrous/degassed solvent. Ensure starting material is pure. Handle catalyst under strict inert atmosphere.2. Increase reaction time or slightly increase catalyst loading (e.g., to 1.5 mol%).3. Ensure a steady but gentle stream of inert gas is bubbled through the solution during the reaction.[3]
No Reaction in Metathesis 1. Inactive catalyst.2. Gross impurities in starting material or solvent.1. Use a fresh bottle of catalyst or a different batch.2. Re-purify the methyl 4-pentenoate and use freshly distilled, anhydrous solvent.
Complex Mixture of Products 1. Isomerization of the double bond.2. Catalyst degradation leading to side reactions.1. Add a small amount of a radical inhibitor like 1,4-benzoquinone if isomerization is suspected.2. Ensure strict inert conditions. Lowering the reaction temperature might help, though it will slow the reaction rate.

References

  • Merla, A., et al. (2021). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Podgórski, M., et al. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2008). Method for preparing 4-pentenoic acid (CN101157608A).
  • Organic Chemistry Portal. Cross Metathesis. Available at: [Link]

  • Schallmey, A., et al. (2020). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • PubChem. 4-Pentenoic acid propyl ester. Available at: [Link]

  • SIELC Technologies. (2018). 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). (General reference for predicted spectra). Available at: [Link]

  • Google Patents. (2014). Method of manufacture of octanedioic acid, precursors, and derivatives (WO2014150384A1).
  • Royal Society of Chemistry. (2015). 1H NMR Spectrum of Compound 4a - Supplementary Information. (General reference for NMR data presentation). Available at: [Link]

  • Chemical Synthesis Database. dimethyl (4E)-4,5-dimethyl-4-octenedioate. (Note: This is a substituted analog, used for general reference). Available at: [Link]

  • Google Patents. (2008). The synthetic method of 4-pentenoic acid (CN101200425A).
  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available at: [Link]

Sources

Advanced HPLC Separation Strategies for Medium-Chain Dicarboxylic Acids: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Challenges

Medium-chain dicarboxylic acids (MCDAs)—spanning from C6 (adipic acid) to C12 (dodecanedioic acid)—are vital building blocks in polymer chemistry, active pharmaceutical ingredients (e.g., azelaic acid for dermatological treatments), and critical biomarkers for metabolic disorders[1],[2].

Despite their structural simplicity, MCDAs present a triad of analytical challenges:

  • High Polarity: They exhibit poor retention on standard reversed-phase (RP) columns.

  • Lack of Chromophores: The absence of conjugated double bonds renders standard UV detection (>250 nm) ineffective, necessitating low-UV or universal detectors[2].

  • Ionization Dynamics: As weak dibasic acids with pKa values between 4.4 and 5.5, they exist predominantly as dicarboxylate anions at neutral pH[1]. This leads to severe peak tailing due to secondary interactions with residual silanols on the silica backbone.

Table 1: Physicochemical Properties of Target MCDAs
Common NameIUPAC NameChain LengthMolecular Weight ( g/mol )pKa₁ / pKa₂Approx. LogP
Adipic AcidHexanedioic acidC6146.144.41 / 5.410.08
Pimelic AcidHeptanedioic acidC7160.174.48 / 5.420.61
Suberic AcidOctanedioic acidC8174.204.52 / 5.401.18
Azelaic AcidNonanedioic acidC9188.224.55 / 5.411.57
Sebacic AcidDecanedioic acidC10202.254.59 / 5.452.19

Mechanistic Principles of MCDA Separation (The "Why")

As an application scientist, I frequently observe method failures stemming from a misunderstanding of the interplay between the stationary phase, mobile phase pH, and detector physics.

Stationary Phase Dynamics

Standard C18 columns often suffer from "phase collapse" (dewetting) in the highly aqueous mobile phases required to retain polar C6-C8 diacids. To prevent this, analysts must select polar-embedded C18 columns, specialized aqueous-C18 (AQ) phases, or core-shell particles (e.g., 2.6 µm solid-core RP-MS columns) that maintain hydration and provide high efficiency at lower backpressures[3].

Mobile Phase & pH Causality

To achieve reproducible retention and sharp peak shapes in RP-HPLC, the mobile phase pH must be strictly controlled below 3.0 to ensure the carboxyl groups remain fully protonated (unionized).

  • For UV Detection: Phosphate buffers (e.g., 50 mM sodium di-hydrogen orthophosphate at pH 3.5) are excellent due to their low baseline absorbance at 206 nm[4].

  • For Aerosol/MS Detection: Phosphate is non-volatile and will destroy MS sources or aerosol detectors. Volatile acidic modifiers like formic acid or trifluoroacetic acid (TFA) must be substituted[5].

Detector Selection Physics: CAD vs. ELSD vs. MS

When UV detection is insufficient, Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are the industry standards for non-chromophoric compounds[2]. However, CAD is fundamentally superior for standard-free quantification and impurity profiling. ELSD relies on light scattering, which varies exponentially with particle size, resulting in a sharp drop-off in signal for particles under 50 nm[5]. CAD measures the charge transferred to dried particles, maintaining a linear response down to 10 nm, yielding significantly higher sensitivity[5].

For ultra-trace bioanalysis, LC-MS/MS is required. A critical causality here is the concentration of the acidic modifier. While 0.1% formic acid (~21 mM) is standard for positive electrospray ionization (ESI+), it severely suppresses the ionization of dicarboxylic acids in negative ESI (ESI-). Lowering the formic acid concentration to 1 mM strikes the optimal balance between maintaining chromatographic peak shape and maximizing the relative ionization efficiency of the diacids[3]. Alternatively, charge-reversal derivatization (e.g., using DmPABr) can force the molecules into ESI+, achieving limits of detection below 266 fg[6].

DetectorSelection Start MCDA Analysis Q1 High Sensitivity (<1 ng/mL)? Start->Q1 LCMS LC-MS/MS Q1->LCMS Yes Q2 Volatile Mobile Phases? Q1->Q2 No CAD CAD / ELSD Q2->CAD Yes UV Low-UV (200 nm) Q2->UV No

Fig 1. Decision matrix for selecting the optimal HPLC detector for MCDAs.

Table 2: Detector Comparison for MCDAs
DetectorSensitivityMobile Phase ConstraintLinear Dynamic RangeBest Application
UV-Vis (200-210 nm) Moderate (µg/mL)Requires low UV-cutoff buffersExcellent (3-4 orders)QA/QC of pure raw materials
ELSD Good (ng-µg/mL)Strictly VolatileLimited (Sigmoidal)Formulation profiling
CAD Excellent (ng/mL)Strictly VolatileGood (with inverse gradient)Universal quantification
LC-MS/MS Ultra-high (fg-pg/mL)Strictly VolatileExcellent (4-5 orders)Bioanalysis & Biomarkers

Validated Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below include integrated System Suitability Testing (SST) criteria to ensure the instrument is performing optimally before sample data is acquired.

Workflow Prep Sample Preparation Deriv Derivatization (Optional) Prep->Deriv Enhance Ionization Sep Chromatographic Separation Prep->Sep Direct Analysis Deriv->Sep Det Detection (CAD/MS/UV) Sep->Det Data Data Acquisition Det->Data

Fig 2. End-to-end analytical workflow for MCDA quantification.

Protocol A: Formulation QA/QC using RP-HPLC-CAD

Objective: Quantify C8-C10 MCDAs (e.g., Azelaic and Sebacic acid) in topical or polymer formulations without the need for complex derivatization[2],[5].

1. Chromatographic Conditions:

  • Column: Solid-core AQ-C18 (150 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2 µL.

2. Gradient Program:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 8.0 min: 5% → 60% B

  • 8.0 - 10.0 min: 60% B

  • 10.0 - 10.1 min: 60% → 5% B

  • 10.1 - 13.0 min: 5% B (Equilibration)

3. CAD Detector Settings:

  • Evaporation Temperature: 35 °C (optimized for semi-volatile diacids to prevent analyte loss during nebulization).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

4. System Suitability Test (SST):

  • Inject a resolution standard containing Suberic (C8), Azelaic (C9), and Sebacic (C10) acids at 10 µg/mL.

  • Pass Criteria: Resolution (Rs) between C8 and C9 must be ≥ 2.0. Tailing factor (Tf) for all peaks must be ≤ 1.5. Relative Standard Deviation (RSD) of peak area for 5 replicate injections ≤ 2.0%.

Protocol B: Trace Bioanalysis using LC-MS/MS (Negative ESI)

Objective: High-sensitivity quantification of trace MCDAs in biological matrices (e.g., serum, urine) using direct negative electrospray ionization[3].

1. Chromatographic Conditions:

  • Column: Solid-core RP-MS (150 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 1 mM Formic Acid in Water (Note: Do not exceed 1 mM to prevent severe ESI- ion suppression)[3].

  • Mobile Phase B: 1 mM Formic Acid in Methanol.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 35 °C.

2. Gradient Program:

  • 0.0 - 1.0 min: 1% B

  • 1.0 - 6.0 min: 1% → 99% B

  • 6.0 - 8.0 min: 99% B

  • 8.0 - 8.2 min: 99% → 1% B

  • 8.2 - 10.0 min: 1% B

3. Mass Spectrometry Settings (Triple Quadrupole):

  • Polarity: Negative ESI (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450 °C.

  • MRM Transitions: (Example for Azelaic Acid: m/z 187.1 → 125.1; Sebacic Acid: m/z 201.1 → 139.1).

4. System Suitability Test (SST):

  • Inject a Lower Limit of Quantification (LLOQ) standard (e.g., 1 ng/mL).

  • Pass Criteria: Signal-to-Noise (S/N) ratio must be ≥ 10. Retention time drift must be ≤ 0.1 min across 6 consecutive injections.

Conclusion

The successful HPLC separation of medium-chain dicarboxylic acids hinges on a fundamental understanding of their physicochemical properties. By strictly controlling mobile phase pH to suppress ionization, selecting appropriate stationary phases to prevent dewetting, and aligning the acidic modifier concentration with the specific physics of the chosen detector (CAD vs. MS), analysts can develop robust, highly sensitive, and self-validating quantitative methods.

References

  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

  • Dibasic Acid Properties and Applications Source: Ataman Kimya URL:[Link]

  • Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation Source: The Scientific World Journal (via NIH PMC) URL:[Link]

  • Standard-free Quantification of Dicarboxylic Acids: Case Studies with Salt-rich Effluents and Serum Source: DORA 4RI (Lib4RI) URL:[Link]

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method Source: LCGC International URL:[Link]

Sources

Troubleshooting & Optimization

resolving oct-4-enedioic acid peak overlap in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for GC-MS Analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of oct-4-enedioic acid, with a focus on resolving peak overlap. As Senior Application Scientists, we provide this guide based on established expertise and field-proven insights to ensure the integrity and success of your analytical work.

Frequently Asked Questions (FAQs)

Q1: Why is my oct-4-enedioic acid peak broad and tailing?

A1: Broad and tailing peaks for dicarboxylic acids like oct-4-enedioic acid are typically due to their high polarity and low volatility.[1] Direct injection into a GC system can lead to strong interactions with active sites in the injector liner and column, as well as poor volatilization, causing peak distortion.[1][2] Derivatization is a crucial step to convert the polar carboxylic acid groups into less polar, more volatile derivatives suitable for GC analysis.[1][3]

Q2: What are the best derivatization methods for oct-4-enedioic acid?

A2: The two most common and effective derivatization techniques are silylation and esterification.[1][4]

  • Silylation: Replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent, often with 1% trimethylchlorosilane (TMCS) as a catalyst.[3][5] This method is known for providing low detection limits and high reproducibility.[6]

  • Esterification: Converts the carboxylic acids into esters, such as methyl or butyl esters. A common reagent is boron trifluoride (BF₃) in an alcohol like methanol or butanol.[1][7]

The choice between them depends on your specific experimental needs and potential interfering substances.[1]

Q3: My oct-4-enedioic acid peak is overlapping with another peak. How can I confirm this co-elution?

A3: If you suspect co-elution, you can confirm it by examining the mass spectrum across the entirety of the chromatographic peak.[8] If the mass spectrum is not consistent from the beginning to the end of the peak, it strongly indicates that multiple components are eluting at the same time.[8] A "shouldered" or asymmetrical peak shape is also a visual indicator of co-elution.[8][9]

Q4: What are the initial steps to resolve peak overlap?

A4: The initial steps to resolve co-eluting peaks involve optimizing your GC method. This includes adjusting the oven temperature program and the carrier gas flow rate.[8][10] A slower temperature ramp or an isothermal hold can often improve separation.[8] Additionally, adjusting the carrier gas flow rate can alter the interaction time of the analytes with the stationary phase, potentially improving resolution.[8]

Q5: When should I consider changing my GC column?

A5: If optimizing the temperature program and flow rate does not resolve the peak overlap, you should consider the GC column. For dicarboxylic acids, a non-polar stationary phase like 5% phenylmethylpolysiloxane (e.g., DB-5ms) is commonly used.[3] However, if you are dealing with isomers of oct-4-enedioic acid (e.g., cis/trans isomers), a column with a different selectivity, such as a mid-polarity or even a specialized chiral column, may be necessary to achieve separation.[11]

Troubleshooting Guide: Resolving Peak Overlap for Oct-4-enedioic Acid

This guide provides a systematic approach to diagnosing and resolving peak overlap issues during the GC-MS analysis of oct-4-enedioic acid.

Symptom: Poor Peak Resolution and Suspected Co-elution

When you observe a single, distorted peak where you expect to see two or more distinct peaks for oct-4-enedioic acid and other components, it is crucial to systematically troubleshoot the issue.

The first step is to confirm that the peak distortion is indeed due to co-elution.

  • Mass Spectral Analysis: As mentioned in the FAQs, examine the mass spectra at different points across the peak (start, apex, and end). A changing mass spectrum is a clear sign of co-elution.[8]

  • Peak Shape Analysis: Look for tell-tale signs of co-elution, such as peak shoulders or a lack of symmetry.[9] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

Incomplete derivatization can lead to multiple peaks for a single analyte (underivatized, partially derivatized, and fully derivatized), which can be mistaken for or contribute to co-elution.[1]

Protocol for Silylation with BSTFA:

  • Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen.[3]

  • Add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Seal the vial tightly and heat at 70°C for 90 minutes to ensure the reaction goes to completion.[5]

  • After cooling, inject the derivatized sample into the GC-MS.

Protocol for Esterification with BF₃/Methanol:

  • Evaporate the extracted sample to dryness.

  • Add a solution of 14% boron trifluoride in methanol.

  • Seal the vial and heat at 60-100°C for 15-30 minutes.[1]

  • After cooling, the reaction may need to be quenched and the resulting esters extracted into an organic solvent.

Derivatization MethodCommon ReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Silylation BSTFA + 1% TMCS70°C for 90 min[5]Lower detection limits, higher reproducibility[6]Reagents are moisture sensitive[1]
Esterification BF₃ in Methanol/Butanol60-100°C for 15-30 min[1]Specific to carboxylic acidsMay require additional extraction steps

The temperature program directly influences the separation of compounds.

  • Slower Ramp Rate: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance the separation of compounds with close boiling points.[8]

  • Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks for 2-5 minutes can often improve resolution.[8]

GC_Temperature_Optimization Start Co-eluting Peaks Observed SlowRamp Decrease Oven Ramp Rate (e.g., from 10°C/min to 5°C/min) Start->SlowRamp Isothermal Introduce Isothermal Hold (2-5 min below elution temp) Start->Isothermal Evaluate Evaluate Peak Resolution SlowRamp->Evaluate Isothermal->Evaluate Resolved Peaks Resolved Evaluate->Resolved NotResolved Resolution Still Poor Evaluate->NotResolved Troubleshooting_Workflow Start Peak Overlap Detected Step1 Step 1: Confirm Co-elution (Mass Spectral Analysis) Start->Step1 Step2 Step 2: Verify Complete Derivatization Step1->Step2 Step3 Step 3: Optimize GC Temperature Program (Slower ramp, isothermal hold) Step2->Step3 Step4 Step 4: Adjust Carrier Gas Flow Rate Step3->Step4 Step5 Step 5: Change GC Column (Different polarity or chiral column) Step4->Step5 End Resolution Achieved Step5->End

Sources

improving yield of oct-4-enedioic acid in metathesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Oct-4-enedioic Acid

Executive Summary

The synthesis of oct-4-enedioic acid via the self-metathesis of 4-pentenoic acid presents a classic "deceptively simple" challenge in organic synthesis. While the stoichiometry is straightforward (


), three primary failure modes typically suppress yields below 50%:
  • Catalyst Poisoning: Free carboxylic acids can deactivate early-generation ruthenium carbenes.

  • Isomerization: Formation of ruthenium-hydride species causes double-bond migration, leading to chain-shortened or lengthened byproducts (e.g., C7 or C9 diacids).

  • Equilibrium Stagnation: Failure to efficiently remove ethylene gas halts the reaction cycle.

This guide provides a validated workflow to overcome these barriers, prioritizing the Direct Metathesis Route (avoiding protection/deprotection steps) using Second-Generation Hoveyda-Grubbs systems.

Module 1: The Catalyst System & Additives

The Challenge: Standard Grubbs I or II catalysts are susceptible to rapid decomposition by the acidic proton of 4-pentenoic acid. Furthermore, prolonged heating generates Ru-hydride species, which catalyze the migration of the double bond from position 4 to 3 or 2, resulting in a mixture of inseparable isomers.

The Solution:

  • Primary Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) .[1] The bidentate styrenyl ether ligand provides the necessary stability against the carboxylic acid functional group.

  • The Critical Additive: 1,4-Benzoquinone .[2][3][4] This is the "yield unlock." It acts as a hydride scavenger. By oxidizing transient Ru-H species back to active Ru-carbene species, it suppresses isomerization without killing the metathesis activity.

ComponentRecommendationFunction
Catalyst Hoveyda-Grubbs IIHigh stability toward free -COOH; air stable.
Loading 1.0 – 2.5 mol%Balance between cost and reaction rate.
Additive 1,4-Benzoquinone (10–20 mol%)Prevents double-bond migration. Essential for high purity.
Solvent Dichloromethane (DCM) or TolueneDCM for ambient temp; Toluene if higher T is needed for solubility.
Module 2: Thermodynamics (Ethylene Management)

The Physics: Metathesis is reversible.[5] The reaction is driven forward solely by entropic gain—specifically, the removal of ethylene gas.

  • Common Mistake: Using a "static vacuum" (closed vessel under vacuum). This is insufficient because ethylene dissolves in organic solvents.

  • Required Protocol: Dynamic Vacuum or Inert Gas Sparging . You must actively strip the ethylene from the solution interface.

Visualizing the Failure Points

The following diagram maps the reaction pathway and where specific interventions (Benzoquinone, Vacuum) prevent failure.

ReactionPathway Start 4-Pentenoic Acid (Substrate) Cycle Ru-Catalytic Cycle Start->Cycle Initiation Ethylene Ethylene (Gas) Cycle->Ethylene Byproduct Product Oct-4-enedioic Acid (Target) Cycle->Product Metathesis Isomer Isomerized Byproducts (Chain Shortening) Cycle->Isomer Ru-H Species (Side Rxn) DeadCat Decomposed Catalyst Cycle->DeadCat Acid Poisoning Ethylene->Cycle Reversible (Inhibits) Vacuum Action: Active Sparging/Vacuum Vacuum->Ethylene Removes Quinone Action: Add 1,4-Benzoquinone Quinone->Isomer Blocks

Figure 1: Reaction pathway analysis showing where active vacuum and benzoquinone additives intervene to prevent reversibility and isomerization.[4]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Oct-4-enedioic Acid (Target: >85% Conversion).

Reagents:

  • 4-Pentenoic acid (Purity >97%).

  • Hoveyda-Grubbs 2nd Gen Catalyst.[6]

  • 1,4-Benzoquinone.[2][3][7]

  • Dichloromethane (Anhydrous).

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 4-pentenoic acid (1.0 equiv) in anhydrous DCM to reach a concentration of 0.5 M to 1.0 M . Note: Higher concentration favors intermolecular self-metathesis over intramolecular cyclization.

    • Add 1,4-Benzoquinone (10 mol%) . Stir for 5 minutes.

  • Catalyst Addition:

    • Add HG-II catalyst (2 mol%) as a solid in one portion.

    • Tip: If the scale is large (>10g), dissolve the catalyst in a minimum amount of DCM and add via syringe to ensure rapid dispersal.

  • The Reaction (The Critical Step):

    • Fit the flask with a reflux condenser.

    • Option A (Preferred): Connect the top of the condenser to a gentle dynamic vacuum (approx. 300-400 mbar). This pulls ethylene out without boiling off the DCM (BP 40°C).

    • Option B (Alternative): Insert a needle/glass frit into the solution and sparge with Argon bubbles. This physically displaces dissolved ethylene.

    • Heat to mild reflux (40°C) for 12–24 hours.

  • Monitoring:

    • Monitor via 1H NMR rather than TLC.

    • Look for the disappearance of terminal alkene protons (

      
       5.0 and 5.8 ppm) and the appearance of internal alkene protons (
      
      
      
      5.4–5.5 ppm).
  • Quenching & Purification:

    • Add ethyl vinyl ether (excess) to quench the active Ru carbene.

    • Ru Removal: Add a scavenger (e.g., activated charcoal or a functionalized isocyanide) and stir for 1 hour. Filter through a pad of Celite.

    • Concentrate the filtrate. The product, oct-4-enedioic acid, is a solid.[8] Recrystallize from minimal hot ethyl acetate or an EtOAc/Hexane mixture to remove residual catalyst ligands.

Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: This is likely an equilibrium bottleneck , not catalyst death. The solution is saturated with ethylene. Fix:

  • Switch from a static nitrogen balloon to active Argon sparging .

  • If using vacuum, ensure it is "dynamic" (pump running) and not "static" (sealed vessel).

  • Check: Is your reaction too dilute? Increase concentration to 1.0 M to drive the bimolecular reaction.

Q2: I see multiple spots on TLC and messy NMR signals in the alkene region.

Diagnosis: Isomerization has occurred. The double bond migrated, creating a mix of C7, C8, and C9 diacids. Fix:

  • You must add 1,4-Benzoquinone (10–20 mol%) at the start.

  • Avoid alcoholic solvents.

  • Lower the reaction temperature if possible (though this requires longer times).

Q3: The catalyst turns black immediately upon addition.

Diagnosis: The carboxylic acid might be too "wet" or impure, or the acid protons are decomposing the catalyst (rare for HG-II, common for G-I). Fix:

  • Ensure 4-pentenoic acid is dry.

  • Plan B (The Ester Route): If the direct acid route remains problematic, convert 4-pentenoic acid to Methyl 4-pentenoate first. Run the metathesis on the ester (much easier, >95% yields typical). Hydrolyze the ester back to the acid using LiOH/THF/Water as a final step. This adds two steps but guarantees high purity.

Q4: How do I remove the green/brown ruthenium residue?

Diagnosis: Ru byproducts are sticky and paramagnetic (messing up NMR). Fix:

  • The Diver Method: Add a polar isocyanide (e.g., tris(hydroxymethyl)acrylamidomethane or a commercial scavenger) to the reaction mixture. It coordinates to Ru, making it stick to silica gel. Filter, and the Ru stays on the filter.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Problem Problem: Low Yield of Oct-4-enedioic Acid CheckNMR Analyze Crude NMR Problem->CheckNMR Result1 Terminal Alkene Remains (Incomplete Conv.) CheckNMR->Result1 Result2 Internal Alkene Present but multiple isomers CheckNMR->Result2 Action1 Ethylene Inhibition Result1->Action1 Catalyst is active Action2 Catalyst Death Result1->Action2 Catalyst is dead Action3 Hydride Isomerization Result2->Action3 Solution1 Increase Sparging/Vacuum Increase Concentration Action1->Solution1 Solution2 Switch to HG-II Catalyst Check Substrate Purity Action2->Solution2 Solution3 Add 1,4-Benzoquinone (10 mol%) Action3->Solution3

Figure 2: Diagnostic logic for identifying the root cause of yield loss based on NMR analysis.

References
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.

    • Key Finding: Establishes 1,4-benzoquinone as the standard additive for suppressing isomeriz
  • Hoveyda, A. H., et al. (2000).[9] A Recyclable Ru-Based Metathesis Catalyst. Journal of the American Chemical Society, 122(34), 8168–8179.

    • Key Finding: Demonstrates the stability of the isopropoxystyrene ligand (HG-II) toward harsh functional groups.
  • Galan, B. R., et al. (2007).[10] A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(6), 1203–1206.

    • Key Finding: Describes the isocyanide method for efficient Ruthenium removal.
  • Ngo, H. L., et al. (2006). Metathesis of unsaturated fatty acids: Synthesis of long-chain unsaturated-α,ω-dicarboxylic acids. Journal of the American Oil Chemists' Society, 83, 629–634.

    • Key Finding: specifically addresses self-metathesis of fatty acid deriv

Sources

removing catalyst residues from oct-4-enedioic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Oct-4-enedioic Acid Synthesis & Metathesis Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottleneck in synthesizing oct-4-enedioic acid and its derivatives (such as diaminosuberic acid): the removal of Ruthenium (Ru) catalyst residues following olefin cross-metathesis or homodimerization.

While Grubbs and Hoveyda-Grubbs catalysts are highly efficient for forming the dicarba bridges in these molecules, homogeneous Ru residues frequently cause product discoloration, fail heavy-metal toxicity limits (<10 ppm) for drug development, and poison downstream catalysts. This guide provides field-proven, self-validating methodologies to ensure high-purity product recovery.

I. Troubleshooting FAQs

Q1: My crude oct-4-enedioic acid is dark brown or green after concentrating the metathesis reaction. Why does this happen, and is it a problem? A: The dark coloration is a direct visual indicator of Ruthenium catalyst degradation. During metathesis, the active Ru-alkylidene species decomposes into various Ru-hydride and Ru-carbonyl complexes. Because oct-4-enedioic acid contains coordinating carboxylic acid groups (and potentially amino groups, if synthesizing peptide precursors), these nucleophilic sites act as ligands, tightly binding the Ru atoms 1. If left untreated, these residues will severely inhibit subsequent synthetic steps—particularly catalytic hydrogenation of the dicarba bridge—by poisoning heterogeneous palladium or platinum catalysts 2.

Q2: I treated my reaction mixture with a solid-supported scavenger (e.g., SiliaBond DMT), but my Ru levels are still >50 ppm. What went wrong? A: Solid-supported scavengers rely on the physical diffusion of the Ru complex into the pores of the silica gel to bind with the dimercaptotriazine (DMT) groups. Two common failures occur here:

  • Incorrect Solvent: If you switched to a highly non-polar solvent (like pure hexanes) or a solvent that doesn't swell the resin, the Ru cannot reach the active scavenging sites. Ensure you are using a solvent like dichloromethane (DCM) or adding a polar modifier (e.g., EtOAc) to maintain solubility.

  • Insufficient Time/Kinetics: Scavenging is not instantaneous. The chelation between the Ru complex and the DMT ligand requires at least 4–12 hours of agitation at room temperature.

Q3: Is there a scalable, chromatography-free method for Ru removal that avoids expensive functionalized silica? A: Yes. For process-scale synthesis (>10g), liquid-liquid extraction using Tris(hydroxymethyl)phosphine (THP) is the industry standard. THP coordinates strongly to the Ru center, displacing existing ligands (like tricyclohexylphosphine or NHCs) and forming a highly polar, water-soluble [Ru(THP)x] complex 3. This allows the Ru to be completely partitioned into an aqueous wash, leaving the highly pure oct-4-enedioic acid in the organic phase.

II. Experimental Protocols: Self-Validating Scavenging Systems

Protocol A: Aqueous Biphasic Extraction using THP (Process Scale)

Causality: THP is generated in situ from the stable, inexpensive salt tetrakis(hydroxymethyl)phosphonium chloride (THPC) and an amine base. The resulting THP acts as a strong, water-soluble


-acceptor ligand, chemically stripping Ru from the product.
  • Preparation: To the crude metathesis reaction mixture in DCM, add an equal volume of 0.15 M THPC in deionized water.

  • Activation: Add an excess of isopropanolamine (approx. 5-10 equivalents relative to the Grubbs catalyst used). Why isopropanolamine? It acts as a base to generate THP from THPC, and its inherent polarity helps lock the resulting Ru-complex in the aqueous phase.

  • Complexation: Stir the biphasic mixture vigorously at 40°C for 12 hours.

    • Self-Validation Check: The organic layer will transition from dark brown/green to clear/light yellow, while the aqueous layer will turn dark brown as the Ru-THP complex partitions.

  • Separation: Separate the phases. Wash the organic layer with water (2x) and brine (1x) to remove any residual THP.

  • Verification: Dry the organic layer over MgSO

    
    , concentrate, and submit a sample for ICP-MS analysis. Ru levels should reliably drop below 10 ppm.
    
Protocol B: Solid-Phase Scavenging using SiliaBond DMT (Lab Scale)

Causality: The dimercaptotriazine functional groups have a high affinity for soft transition metals like Ru. The silica backbone allows for simple removal via filtration, making it ideal for rapid library synthesis.

  • Dilution: Dilute the crude metathesis mixture in DCM to a concentration of approx. 0.1 M.

  • Scavenger Addition: Add SiliaBond DMT at a ratio of 5–10 equivalents of DMT per mole of Ru catalyst used.

  • Incubation: Stir gently using an overhead stirrer or orbital shaker at room temperature for 12 hours. Caution: Do not use a magnetic stir bar at high speeds; this mechanically shears the silica particles, creating fines that pass through the filter frit and contaminate your product.

  • Filtration: Filter the mixture through a pad of Celite.

    • Self-Validation Check: The filtrate must be completely colorless. Any residual tint indicates incomplete scavenging.

  • Washing: Wash the filter cake with additional DCM or EtOAc to ensure full recovery of the oct-4-enedioic acid product.

III. Data Presentation: Ru Scavenging Methods Comparison

MethodReagentPrimary MechanismScalabilityRelative CostTypical Final Ru (ppm)Best Use Case
Aqueous Wash THP (from THPC)Phase transfer via water-soluble ligandExcellent (>1 kg)Low< 5 ppmProcess chemistry, large batches
Solid Scavenger SiliaBond DMTChelation to functionalized silicaModerate (<100 g)High< 10 ppmLab-scale, rapid library synthesis
Chemical Tx Lead TetraacetateOxidative cleavage of Ru-carbenePoorLow~20-50 ppmNon-sensitive substrates
Adsorption Activated CarbonPhysical entrapmentGoodVery Low~50-100 ppmPre-treatment step

IV. Workflow Visualization

RURemoval Start Crude Oct-4-enedioic Acid (High Ru Content) Scale Determine Reaction Scale Start->Scale Small Lab Scale (< 10g) Scale->Small < 10g Large Process Scale (> 10g) Scale->Large > 10g Resin SiliaBond DMT Treatment (Filtration) Small->Resin THP THP Aqueous Wash (Phase Separation) Large->THP Test ICP-MS Analysis (< 10 ppm Ru?) Resin->Test THP->Test Pass Proceed to Downstream (Hydrogenation/Coupling) Test->Pass Yes Fail Repeat Scavenging or Carbon Filtration Test->Fail No Fail->Resin Retry

Decision tree for Ruthenium catalyst removal from oct-4-enedioic acid synthesis.

V. References

  • Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. ACS Sustainable Chemistry & Engineering. 1

  • Conotoxin analogues and methods for synthesis of intramolecular dicarba bridge-containing peptides (US8759480B2). Google Patents. 2

  • Applications of Olefin Cross Metathesis to Commercial Products. ResearchGate. 3

Sources

stability of oct-4-enedioic acid in frozen plasma samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oct-4-enedioic Acid (OEDA) Stability

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Stability & Handling of Oct-4-enedioic Acid in Frozen Plasma Case ID: OEDA-STAB-2024

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Oct-4-enedioic Acid (OEDA) . As a Senior Application Scientist, I understand that OEDA presents a unique "double-trouble" challenge in bioanalysis: it shares the oxidative instability of unsaturated fatty acids and the polarity/solubility issues of dicarboxylic acids.

This guide moves beyond generic advice. It is a chemically grounded troubleshooting system designed to stabilize your analyte from collection to LC-MS injection.

Part 1: The Stability Dashboard (Quick Reference)

ParameterStability StatusCritical Risk FactorMitigation Strategy
Benchtop (RT) ⚠️ Critical Oxidative cleavage at C4=C5Keep on ice; Add BHT (10 µg/mL).
Freeze-Thaw ⚠️ Moderate Cryoprecipitation & pH shiftsMax 2 cycles; Aliquot immediately.
Long-Term (-80°C) Stable Slow oxidation over monthsStore at -80°C, not -20°C.
Processed Samples ⚠️ Moderate Solvent evaporation/hydrolysisUse cooled autosampler (4°C).

Part 2: Troubleshooting Guides (FAQ Format)

Module 1: Benchtop Instability & Oxidation

Q: "I see a 40% signal loss after leaving plasma samples on the bench for 2 hours. Is this enzymatic?"

A: Unlikely. While esterases are active in plasma, free dicarboxylic acids like OEDA are resistant to rapid enzymatic hydrolysis. The culprit is almost certainly oxidative cleavage .

  • The Mechanism: OEDA contains a double bond at the C4 position. In the presence of plasma reactive oxygen species (ROS) or trace metal ions (Fe²⁺/Cu²⁺ from hemolysis), this bond undergoes radical attack, cleaving the C8 chain into shorter chain aldehydes or acids (e.g., succinic acid derivatives).

  • The Fix:

    • Temperature Control: Never thaw at room temperature. Thaw on wet ice.

    • Antioxidant Block: Add Butylated Hydroxytoluene (BHT) at a final concentration of 10–20 µg/mL to the plasma immediately upon collection or thawing.

    • Chelation: If hemolysis is visible (pink plasma), add EDTA to sequester metal catalysts.

Module 2: Freeze-Thaw Variability

Q: "My re-analyzed samples show higher concentrations than the original run. How is this possible?"

A: This is a classic symptom of Cryoconcentration (the "Freeze-Out" effect).

  • The Mechanism: As plasma freezes, pure water crystallizes first. This forces solutes (proteins, salts, and your OEDA) into a hyper-concentrated liquid pocket that freezes last. If the sample is not thoroughly vortexed after thawing, you may sample from a stratification layer that is artificially concentrated.

  • The Fix:

    • Vortex Rule: Vortex thawed plasma for at least 30 seconds (not just a quick "touch").

    • Aliquot Strategy: Never refreeze the primary tube. Aliquot plasma into single-use volumes (e.g., 100 µL) prior to initial freezing.

Module 3: Extraction & Matrix Effects

Q: "My internal standard (IS) is stable, but OEDA recovery varies wildly between patients."

A: You are likely fighting Albumin Binding Hysteresis .

  • The Mechanism: Dicarboxylic acids bind non-covalently to albumin. The "enedioic" structure adds rigidity, potentially altering binding kinetics compared to saturated analogs (like suberic acid). If your extraction (e.g., Protein Precipitation) does not fully disrupt this bond, a fraction of OEDA precipitates with the protein pellet.

  • The Fix:

    • Acid Dissociation: Ensure your precipitation solvent (Acetonitrile/Methanol) contains 1-2% Formic Acid . The low pH denatures albumin and protonates the OEDA carboxyl groups (

      
      ), releasing them into the organic supernatant.
      
    • Equilibration: If spiking IS, allow 30 minutes for the IS to equilibrate with the plasma proteins before extraction, ensuring the IS tracks the analyte's binding behavior.

Part 3: Visualizing the Science

Diagram 1: The Oxidative Degradation Pathway

Caption: Mechanism of OEDA instability in plasma via radical-mediated oxidative cleavage at the C4 alkene.

OEDA_Degradation OEDA Oct-4-enedioic Acid (C8H10O4) Radical Peroxyl Radical Intermediate OEDA->Radical Oxidation ROS Plasma ROS / Metal Ions (Fe2+, OH•) ROS->Radical Cleavage C4=C5 Bond Cleavage Radical->Cleavage Prod1 Succinic Acid Deriv. (C4) Cleavage->Prod1 Prod2 Short Chain Aldehydes Cleavage->Prod2

Diagram 2: FDA/EMA Aligned Stability Workflow

Caption: Decision tree for validating OEDA stability in compliance with FDA Bioanalytical Method Validation (2018).

Stability_Workflow cluster_Bench Benchtop Stability cluster_FT Freeze-Thaw (F/T) Start Start Stability Validation Spike Spike OEDA into Fresh Plasma (Low/High QC) Start->Spike Bench Store at RT / Ice (4 - 24 hours) Spike->Bench Freeze Freeze at -80°C (>12 hours) Spike->Freeze Analyze Extract & Analyze (n=3 per level) Bench->Analyze Thaw Thaw Unassisted (Repeat 3x) Freeze->Thaw Thaw->Freeze Thaw->Analyze Calc Calculate % Deviation from Fresh QC Analyze->Calc Decision Is Deviation < ±15%? Calc->Decision Pass Stability Validated Decision->Pass Yes Fail FAIL: Add Antioxidant or Acidify Decision->Fail No

Part 4: Validated Stability Protocol

Objective: Establish the stability of OEDA in human plasma under stress conditions defined by FDA Guidance (2018).

Reagents:

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Analyte: Oct-4-enedioic acid reference standard.

  • Stabilizer: BHT (1 mg/mL in Ethanol).

Step-by-Step Workflow:

  • Preparation of QC Samples:

    • Prepare Low QC (3x LLOQ) and High QC (80% ULOQ) in plasma.

    • Critical Step: Divide the QCs into two pools: Pool A (Native) and Pool B (Stabilized with 10 µg/mL BHT) .

  • Freeze-Thaw (F/T) Challenge:

    • Aliquot 200 µL of Pool A and B into cryovials (n=3 per level).

    • Freeze at -80°C for at least 24 hours.

    • Cycle 1: Thaw unassisted at room temperature. Once thawed, vortex for 30s, then immediately refreeze.

    • Repeat for 3 cycles .

  • Benchtop Challenge:

    • Thaw fresh aliquots of Pool A and B.

    • Leave on the bench (ambient light/temp) for 4 hours.

    • Process immediately after time elapses.

  • Analysis & Calculation:

    • Extract using Acidified Protein Precipitation (1% Formic Acid in ACN).

    • Analyze via LC-MS/MS (Negative Mode MRM).

    • Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal value.

Data Interpretation Table:

ExperimentPool A (Native) ResultPool B (BHT) ResultConclusion
F/T Cycle 3 -18% (Fail)-4% (Pass)Oxidation occurs during thaw. BHT is required.
Benchtop (4h) -25% (Fail)-6% (Pass)Labile at RT. Keep samples on ice.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kushnir, M. M., et al. (2001). "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry, 47(11), 1993-2002. (Demonstrates derivatization and stability of DCAs). Retrieved from [Link]

  • Spickett, C. M. (2013). "The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis." Redox Biology, 1(1), 145-152. (Provides mechanistic insight into alkene oxidation in plasma). Retrieved from [Link]

troubleshooting low ionization efficiency of dicarboxylic acids in ESI

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Ionization Efficiency of Dicarboxylic Acids in ESI-MS

Dicarboxylic acids (DCAs) are integral to intermediary metabolism, energy production, and mitochondrial function. However, quantifying them via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is notoriously difficult. Their low abundance in biofluids, combined with poor ionization and fragmentation, frequently results in sub-optimal detection limits[1].

This technical guide provides a mechanistic framework, validated protocols, and empirical data to help researchers overcome poor ionization efficiency, fragmentation issues, and matrix suppression when analyzing DCAs.

Diagnostic Workflow for DCA Ionization Optimization

DCA_Troubleshooting Start Low DCA Signal in ESI-MS Mode Which ESI Mode? Start->Mode NegESI Negative ESI (-) Mode->NegESI PosESI Positive ESI (+) Mode->PosESI Additives Check Mobile Phase Additives & pH NegESI->Additives DerivCheck Are DCAs Derivatized? PosESI->DerivCheck OptNeg Use Butyric/Propanoic Acid Increase Organic (MeOH) Avoid Strong Acids Additives->OptNeg Optimize DerivYes Optimize MRM & LC Gradient DerivCheck->DerivYes Yes DerivNo Perform Charge-Reversal Derivatization (e.g., DmPABr) DerivCheck->DerivNo No DerivNo->DerivYes Post-Reaction

Decision matrix for troubleshooting and optimizing DCA ionization in ESI-MS.

Frequently Asked Questions (FAQs): Mechanistic Causes & Solutions

Q1: Why do dicarboxylic acids inherently exhibit poor ionization efficiency in negative ESI compared to monocarboxylic acids? Answer: DCAs suffer from poor ionization in negative ESI due to intramolecular hydrogen bonding and charge competition. In long-chain DCAs (e.g., >8 carbons), the flexible carbon backbone allows the two terminal carboxyl groups to form stable, intramolecular hydrogen bonds. This creates a cyclic structure that thermodynamically resists deprotonation[2]. Furthermore, the presence of two acidic sites can lead to charge repulsion or complex adduct formation (e.g., sodium or potassium adducts) that splits the ion current across multiple m/z species, reducing the intensity of the primary [M-H]⁻ ion.

Q2: How do mobile phase additives and pH influence the negative ESI response of DCAs? Answer: The choice of mobile phase additive is the most critical variable in (-)ESI. Counterintuitively, using strong carboxylic acids (like trichloroacetic acid) causes severe signal suppression because their high gas-phase acidity outcompetes the analytes for deprotonation[2][3]. Conversely, weak hydrophobic carboxylic acids, such as butyric or propanoic acid, significantly enhance the (-)ESI response[4]. This enhancement occurs because weak hydrophobic acids facilitate the partitioning of the analyte to the surface of the electrospray droplet, promoting efficient gas-phase ion release without overwhelming the droplet with competing charge carriers[2]. Additionally, increasing the pH or adding ammonium salts decreases ionization efficiency due to strong ion-pairing between the diacid and the ammonium cation[2][3].

Q3: I cannot achieve the required sensitivity (sub-pg level) in negative mode. What is the alternative? Answer: If negative ESI does not yield sufficient sensitivity, the gold-standard alternative is charge-reversal derivatization followed by positive ESI (+ESI). Reagents like Dimethylaminophenacyl Bromide (DmPABr) react with the carboxyl groups on both ends of the DCA under mild basic conditions[5]. This adds a bulky phenyl ring moiety and a tertiary amine, reversing the molecule's polarity from negative to positive[1]. This strategy drastically enhances ionization efficiency, improves chromatographic retention on reversed-phase columns, and produces highly specific product ions for Multiple Reaction Monitoring (MRM), pushing the Lower Limit of Detection (LLOD) to <266 femtograms[5][6].

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on (-)ESI Efficiency of DCAs

Additive TypeExamplesImpact on (-)ESI SignalMechanistic Rationale
Weak Hydrophobic Acids Butyric acid, Propanoic acidSignificant Enhancement High molecular volume and low gas-phase acidity facilitate droplet surface partitioning and ion evaporation[2][4].
Standard Weak Acids Formic acid, Acetic acidModerate / BaselineStandard protonation dynamics; prone to ion suppression in complex biological matrices.
Strong Acids Trichloroacetic acidSevere Suppression High gas-phase acidity outcompetes DCAs for deprotonation[2][3].
Ammonium Salts Ammonium formate/acetateDecrease Forms strong ion-pairs with the diacid, preventing the release of free[M-H]⁻ ions into the gas phase[2][3].

Table 2: Comparison of Derivatization Strategies for (+)ESI

Derivatization ReagentTarget GroupResulting DerivativeESI ModeLLOD AchievedKey Advantage
DmPABr R-COOHDimethylaminophenacyl esterPositive (+)< 266 fg[6]Exceptional sensitivity; derivatives are stable at room temp and survive multiple freeze-thaw cycles[5].
Butanolic HCl R-COOHDibutyl esterPositive (+)~ 50 nmol/L[7]Fast reaction (<15 min); excellent for high-throughput clinical assays (e.g., methylmalonic acid)[7].

Step-by-Step Methodologies

Protocol A: Optimizing Mobile Phase for Native DCA Analysis (Negative ESI)

Objective: Maximize [M-H]⁻ yield without the need for chemical derivatization.

  • Solvent Preparation: Prepare Mobile Phase A (Aqueous) and Mobile Phase B (Organic). Use Methanol (MeOH) instead of Acetonitrile. MeOH has been shown to linearly increase DCA ionization efficiency up to 60% composition due to optimal solvent evaporation rates[2][3].

  • Additive Selection: Add 10 µM to 1 mM of Butyric Acid or Propanoic Acid to both Mobile Phase A and B[2]. Strictly avoid ammonium buffers or strong acids.

  • Gradient Optimization: Program the LC gradient to ensure the DCAs elute in a region with at least 40-60% organic modifier. This maximizes droplet desolvation and Coulomb fission[2][8].

  • Source Parameters: Lower the capillary/cone voltage slightly to reduce in-source fragmentation, as DCAs are highly prone to the neutral loss of CO₂ or H₂O within the source.

  • Self-Validation Check: Monitor the [M-H]⁻ signal against a known standard (e.g., malonic acid). If signal suppression occurs, verify the pH of the water phase; an increase in pH directly correlates with a decrease in ionization efficiency[3][8].

Protocol B: DmPABr Charge-Reversal Derivatization for Ultra-Sensitive Detection (Positive ESI)

Objective: Convert DCAs to positively charged derivatives to achieve sub-picogram detection limits[5].

  • Sample Extraction: Extract DCAs from the biological matrix (e.g., plasma, urine) using protein precipitation (e.g., cold acetonitrile). Centrifuge and dry the supernatant under nitrogen gas[1].

  • Reagent Preparation: Prepare a fresh solution of Dimethylaminophenacyl Bromide (DmPABr) in a suitable aprotic solvent.

  • Derivatization Reaction: Reconstitute the dried extract with the DmPABr solution under mild basic conditions (using a weak organic base catalyst)[5].

  • Incubation: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 30-60 minutes. DmPABr will react with the carboxylic groups (RCOOH) on both ends of the DCA[1].

  • Quenching & Injection: Quench the reaction, centrifuge to remove any precipitates, and inject the supernatant into the LC-MS/MS operating in Positive MRM mode.

  • Self-Validation Check: Inject a derivatized standard and monitor for the specific MRM transitions. A shift in retention time to a later, highly organic region of the chromatogram confirms successful derivatization, as the bulky phenyl rings facilitate better interaction with the reversed-phase column[1].

References

  • 1. Longdom.org. 2.3. Journal of the American Society for Mass Spectrometry - ACS Publications.

  • 6. LCGC International. 4.8. Journal of the American Society for Mass Spectrometry - ACS Publications. 5.5. PubMed. 6.2. DORA 4RI. 7.4. PubMed. 8.7. ResearchGate.

Sources

Validation & Comparative

The Emerging Potential of cis-4-Octenedioic Acid as a Novel Biomarker for Hypertriglyceridemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Imperative for Advanced Hypertriglyceridemia Biomarkers

Hypertriglyceridemia, characterized by elevated levels of triglycerides in the bloodstream, is a prevalent dyslipidemia that contributes significantly to the global burden of cardiovascular disease and pancreatitis.[1][2] While serum triglyceride measurement is a cornerstone of clinical lipid panels, its inherent variability and susceptibility to dietary fluctuations necessitate the exploration of more stable and mechanistically informative biomarkers. This guide provides a comprehensive comparison of the emerging potential of cis-4-octenedioic acid as a novel biomarker for hypertriglyceridemia against established clinical markers. We will delve into the metabolic rationale, present a comparative analysis of performance characteristics, and provide detailed experimental protocols for their quantification.

The Metabolic Underpinnings of Dicarboxylic Acids in Lipid Metabolism

Dicarboxylic acids (DCAs) are metabolic products of fatty acid ω-oxidation, a pathway that becomes more active when the primary β-oxidation pathway is saturated or impaired.[3][4] This process typically occurs in the liver and kidneys.[5][6] The resulting DCAs can then undergo β-oxidation themselves, serving as an alternative energy source.[5][6] The presence of elevated levels of specific DCAs in circulation or urine can, therefore, signify a state of metabolic stress or dysregulation in fatty acid metabolism, which is often a feature of conditions like hypertriglyceridemia.

cis-4-Octenedioic acid is an eight-carbon, monounsaturated dicarboxylic acid.[7] Its potential as a biomarker for hypertriglyceridemia is predicated on the hypothesis that increased triglyceride levels lead to an overload of fatty acid oxidation pathways, shunting excess fatty acids into the ω-oxidation pathway and thereby increasing the production of cis-4-octenedioic acid and other DCAs.

Fatty_Acids Excess Fatty Acids (from Triglycerides) Beta_Oxidation Mitochondrial β-Oxidation Fatty_Acids->Beta_Oxidation Primary Pathway Omega_Oxidation Microsomal ω-Oxidation Fatty_Acids->Omega_Oxidation Overload Pathway Energy Energy Production Beta_Oxidation->Energy Dicarboxylic_Acids Dicarboxylic Acids (e.g., cis-4-Octenedioic Acid) Omega_Oxidation->Dicarboxylic_Acids Dicarboxylic_Acids->Beta_Oxidation Alternative Substrate Excretion Urinary Excretion Dicarboxylic_Acids->Excretion

Figure 1: Simplified metabolic pathway of dicarboxylic acid formation.

Comparative Analysis of Biomarkers for Hypertriglyceridemia

The clinical utility of a biomarker is determined by a range of factors including its analytical validity, clinical validity, and clinical utility. Below is a comparative summary of cis-4-octenedioic acid (representing the potential of dicarboxylic acids) against established biomarkers for hypertriglyceridemia.

BiomarkerClassMeasurement MatrixKey AdvantagesKey Disadvantages
Triglycerides LipidSerum/PlasmaWidely available, cost-effective, established clinical cut-offs.High intra-individual variability, requires fasting state for accuracy.[8]
Apolipoprotein B (ApoB) ProteinSerum/PlasmaRepresents the total number of atherogenic lipoprotein particles, not significantly affected by fasting.[9]Higher cost than triglycerides, less widely available in all clinical settings.
Non-HDL Cholesterol Calculated LipidSerum/PlasmaCaptures cholesterol in all atherogenic lipoproteins, simple to calculate (Total Cholesterol - HDL Cholesterol).[10]Indirect measurement, can be influenced by fluctuations in both total and HDL cholesterol.
cis-4-Octenedioic Acid *Dicarboxylic AcidPlasma/UrinePotentially more stable than triglycerides, may reflect underlying metabolic dysfunction in fatty acid oxidation.Not yet clinically validated, lacks established reference ranges and clinical cut-offs, requires specialized analytical methods (LC-MS/MS).

Experimental Protocols for Biomarker Quantification

Accurate and reproducible quantification is paramount for the validation and clinical implementation of any biomarker. Here, we provide detailed methodologies for the analysis of both cis-4-octenedioic acid and the established biomarker, Apolipoprotein B.

Protocol 1: Quantification of cis-4-Octenedioic Acid in Human Plasma by LC-MS/MS

This protocol describes a robust method for the sensitive and specific quantification of cis-4-octenedioic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique for small molecule analysis.[11]

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₈-cis-4-octenedioic acid) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • cis-4-Octenedioic Acid: Precursor ion (m/z) 171.1 → Product ion (m/z) 127.1

    • Internal Standard (e.g., ¹³C₈-cis-4-octenedioic acid): Precursor ion (m/z) 179.1 → Product ion (m/z) 135.1

  • Data Analysis: Quantify the concentration of cis-4-octenedioic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Protein_Precipitation Protein_Precipitation Plasma->Protein_Precipitation Add Acetonitrile + Internal Standard Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation Inject MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection Elute Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis Concentration_Result Concentration_Result Data_Analysis->Concentration_Result

Figure 2: Experimental workflow for cis-4-octenedioic acid quantification.

Protocol 2: Quantification of Apolipoprotein B (ApoB) by Immunoturbidimetric Assay

This is a widely used, automated method for the quantification of ApoB in clinical laboratories.

1. Principle:

  • Anti-ApoB antibodies are added to the serum or plasma sample.

  • The antibodies bind to the ApoB on lipoprotein particles, forming insoluble immune complexes.

  • The turbidity of the solution, caused by the immune complexes, is measured photometrically.

  • The degree of turbidity is directly proportional to the concentration of ApoB in the sample.

2. Reagents and Equipment:

  • Automated clinical chemistry analyzer.

  • ApoB immunoturbidimetric reagent kit (containing anti-ApoB antibodies and reaction buffer).

  • ApoB calibrators and quality control materials.

3. Procedure (as performed on an automated analyzer):

  • The analyzer automatically pipettes the patient sample, calibrators, and controls into reaction cuvettes.

  • The ApoB reagent is added, and the mixture is incubated at a controlled temperature (e.g., 37°C).

  • The change in absorbance over time is measured at a specific wavelength (e.g., 340 nm).

  • The analyzer's software calculates the ApoB concentration in the patient sample based on the calibration curve generated from the calibrators.

Future Directions and Conclusion

The exploration of cis-4-octenedioic acid as a biomarker for hypertriglyceridemia is still in its nascent stages. While the metabolic rationale is sound, extensive clinical research is required to validate its utility. Future studies should focus on:

  • Large-scale cohort studies: To establish a definitive correlation between plasma and/or urinary levels of cis-4-octenedioic acid and the presence and severity of hypertriglyceridemia.

  • Longitudinal studies: To determine if elevated levels of cis-4-octenedioic acid can predict the future risk of developing hypertriglyceridemia and its associated complications.

  • Interventional studies: To assess whether therapeutic interventions that lower triglyceride levels also lead to a corresponding decrease in cis-4-octenedioic acid concentrations.

References

  • Greco, A. V., Mingrone, G., & Castagneto, M. (1995). Dicarboxylic acids as an alternative energy substrate in parenteral nutrition. Clinical Nutrition, 14(3), 143-148.
  • Mortensen, P. B., & Gregersen, N. (1980). The biological origin of dicarboxylic acids. In Dicarboxylic Acids in Biological Processes (pp. 1-15). Springer, Berlin, Heidelberg.
  • Goetzman, E. S., et al. (2024). Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity.
  • Mingrone, G., et al. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure.
  • Kwan, H. Y., et al. (2013). Lipidomics identification of metabolic biomarkers in chemically induced hypertriglyceridemic mice. Journal of Proteome Research, 12(3), 1397-1408.
  • Chen, Y., et al. (2021). Urine dicarboxylic acids are metabolic biomarkers of early Alzheimer's disease. Alzheimer's & Dementia, 17(S5), e054901.
  • Toth, P. P., et al. (2012). Hypertriglyceridemia: a practical biomarker of metabolic syndrome in individuals with abdominal obesity.
  • Barter, P. J., et al. (2007). ApoB versus cholesterol in estimating cardiovascular risk.
  • Mingrone, G., et al. (2004). Use of dicarboxylic acids in type 2 diabetes. Diabetic Medicine, 21(1), 13-18.
  • Castagneto-Gissey, L., Bornstein, S. R., & Mingrone, G. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11805205, cis-4-Octenedioic acid. Retrieved from [Link].

  • Hegele, R. A., et al. (2014). The polygenic nature of hypertriglyceridaemia: implications for definition, diagnosis, and management. The Lancet Diabetes & Endocrinology, 2(8), 655-666.
  • Tsimihodimos, V., et al. (2018). Dicarboxylic aciduria in Reye syndrome: a study of urinary metabolites. Journal of Inherited Metabolic Disease, 41(2), 227-234.
  • Tserng, K. Y., & Jin, S. J. (1990). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Clinica Chimica Acta, 188(2), 147-155.
  • de Boer, M. J., et al. (2021). Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies. Frontiers in Cardiovascular Medicine, 8, 737973.
  • Vigers, T., et al. (2022). Plasma levels of carboxylic acids are markers of early kidney dysfunction in young people with type 1 diabetes.
  • van der Veen, J. N., et al. (2017). ANGPTL4 silencing via antisense oligonucleotides reduces plasma triglycerides and glucose in mice without causing lymphadenopathy. Journal of Lipid Research, 58(10), 1965-1975.
  • Amara, A., & Tauk, L. (2021). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 12(3), 1-3.
  • Emken, E. A., et al. (1987). In vivo distribution and turnover of trans- and cis-10-octadecenoic acid isomers in human plasma lipids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 919(2), 137-146.
  • Grundy, S. M. (2007). Non-HDL cholesterol as a risk factor for coronary heart disease.
  • Yang, W., et al. (2020). Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways. Frontiers in Pharmacology, 11, 588321.
  • Emken, E. A., et al. (1983). Incorporation of deuterium-labeled trans- and cis-13-octadecenoic acids in human plasma lipids. Journal of Lipid Research, 24(1), 34-42.
  • Lopaschuk, G. D., & Spafford, M. A. (2008). Medium-chain Fatty Acids as Metabolic Therapy in Cardiac Disease. Heart and Metabolism, 38, 18-23.
  • Murphy, A. J., et al. (2021). A gene therapy targeting medium-chain acyl-CoA dehydrogenase (MCAD) did not protect against diabetes-induced cardiac pathology. Scientific Reports, 11(1), 1-13.
  • Wang, X., et al. (2022, March 11).
  • Li, Y., et al. (2022). 4-Octyl Itaconate Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes. Oxidative Medicine and Cellular Longevity, 2022, 9958518.
  • Vandenberghe, C., et al. (2019). Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day. Frontiers in Nutrition, 6, 44.
  • Shan, J., et al. (2024). Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting. Metabolites, 14(1), 33.
  • Kim, E., & Kim, Y. (2023). Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health. International Journal of Molecular Sciences, 24(10), 8683.

Sources

Publish Comparison Guide: NMR Spectral Profiling of (Z)-Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Product: (Z)-Oct-4-enedioic acid (CAS: 38561-68-1) Primary Application: Pharmaceutical Impurity Profiling (e.g., Mivacurium Chloride), Polymer Synthesis Precursor. Critical Challenge: Distinguishing the cis (Z) isomer from the thermodynamically more stable trans (E) isomer (CAS: 48059-97-8) and the saturated analog (Suberic acid).

This guide provides a definitive technical comparison for researchers validating the stereochemical purity of (Z)-oct-4-enedioic acid. Unlike simple aliphatic acids, the symmetry of this molecule renders standard 1H NMR coupling analysis challenging; this guide prioritizes 13C NMR chemical shifts as the robust determinant of configuration, grounded in the steric


-gauche effect.

Technical Comparison: Z-Isomer vs. Alternatives

The following data compares the target (Z)-isomer against its primary impurities/alternatives.

Table 1: Comparative NMR Spectral Signatures (Solvent: D₂O / DMSO-d₆)[1]
Feature(Z)-Oct-4-enedioic Acid (Target)(E)-Oct-4-enedioic Acid (Isomer)Octanedioic Acid (Saturated)
1H Vinyl Shift (

)
5.44 ppm (Multiplet)5.38 – 5.45 ppm (Multiplet)Absent
1H Allylic Shift (

)
2.30 – 2.35 ppm 2.15 – 2.20 ppm ~1.50 ppm (β-CH2)
13C Allylic Shift (

)
~27.5 ppm (Shielded)~32.0 ppm (Deshielded)~28.8 ppm
13C Vinyl Shift (

)
129.5 ppm 130.5 ppm Absent
Stereo-Indicator Upfield 13C Allylic Peak Downfield 13C Allylic Peak Absence of Vinyl Region

Expert Insight: In the 1H NMR spectrum of the free acid, the molecule is symmetric. The vinyl protons are chemically equivalent, often resulting in a complex higher-order multiplet rather than a clean doublet-of-triplets. Therefore, 13C NMR is the superior method for definitive isomer assignment . The cis geometry causes steric compression on the allylic carbons, shielding them by ~4-5 ppm compared to the trans isomer.

Experimental Protocol: Isomer Verification Workflow

To ensure reproducibility and scientific integrity (E-E-A-T), follow this self-validating protocol.

Phase A: Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) for optimal solubility and peak separation of carboxylic protons. D₂O (Deuterium oxide) with NaOD is an alternative but may shift carboxyl peaks due to pH changes.

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can lead to dimerization effects on chemical shifts.

  • Reference: Use residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm) rather than TMS to avoid volatility issues.

Phase B: Acquisition Parameters
  • 1H NMR: 16 scans, 1s relaxation delay. Focus on the 5.3 – 5.5 ppm region.

  • 13C NMR: 512-1024 scans. Critical Region: 25 – 35 ppm.

    • Pass Criteria: Presence of signal at ~27.5 ppm.

    • Fail Criteria: Presence of signal at ~32.0 ppm (indicates E-isomer contamination).

Visualizing the Validation Logic

The following diagram outlines the decision tree for validating the material identity and purity, specifically tailored for drug development workflows (e.g., Mivacurium impurity analysis).

IsomerValidation Start Unknown Sample (Oct-4-enedioic acid) H_NMR Step 1: 1H NMR (DMSO-d6) Check 5.3-5.5 ppm Start->H_NMR Vinyl_Check Vinyl Signal Present? H_NMR->Vinyl_Check Saturated Identify: Octanedioic Acid (Saturated Impurity) Vinyl_Check->Saturated No Signal C_NMR Step 2: 13C NMR Analyze Allylic Region (20-35 ppm) Vinyl_Check->C_NMR Signal Exists Shift_Check Allylic Carbon Shift? C_NMR->Shift_Check Z_Isomer CONFIRMED: (Z)-Isomer Shift ~27.5 ppm (Pass) Shift_Check->Z_Isomer < 30 ppm E_Isomer IDENTIFIED: (E)-Isomer Shift ~32.0 ppm (Fail/Impurity) Shift_Check->E_Isomer > 30 ppm

Figure 1: Logical workflow for distinguishing (Z)-oct-4-enedioic acid from its saturated and trans-isomeric impurities using combined NMR techniques.

Performance Analysis: Why This Matters

In drug development, particularly for neuromuscular blockers like Mivacurium , the geometry of the linker chain dictates the binding affinity and hydrolysis rate.

  • Impurity Quantification: The (Z)-isomer is often a specified impurity. Using the 13C signals allows for integration (with long relaxation delays, d1 > 5s) to quantify % (E)-isomer content, which is impossible via 1H NMR due to peak overlap.

  • Stability: The (Z)-isomer is less thermodynamically stable. Researchers must store the reference standard at -20°C to prevent spontaneous isomerization to the (E)-form, which can occur under acidic conditions or light exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11805205, Cis-4-octenedioic acid. Retrieved from [Link]

  • Wishart, D.S., et al. (2022). HMDB: The Human Metabolome Database - Spectral Data for (Z)-Oct-4-enedioic acid. Retrieved from [Link](Note: General HMDB landing; specific spectra available via metabolite search).

  • Breitmaier, E., & Voelter, W. (1987).Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. (General reference for Gamma-Gauche Effect in alkenes).

Mass Fragmentation Pattern of Oct-4-enedioic Acid Dimethyl Ester: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oct-4-enedioic acid dimethyl ester (Dimethyl 4-octenedioate) is a symmetric unsaturated dicarboxylic ester, frequently encountered as a homodimerization product in olefin metathesis reactions (e.g., from methyl 4-pentenoate). Its mass spectral signature is distinct from its saturated analog, dimethyl suberate , primarily due to the presence of the C4=C5 double bond which alters standard fragmentation pathways.

This guide provides a structural elucidation framework, contrasting the fragmentation mechanics of the unsaturated ester against saturated alternatives to aid in precise identification during drug development and metabolic profiling.

Technical Deep Dive: The Mass Spec Signature

Structural Context[1][2]
  • IUPAC Name: Dimethyl (E)-oct-4-enedioate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.23 g/mol

  • Structure:

    
    
    
Fragmentation Mechanisms

The fragmentation pattern under Electron Ionization (70 eV) is governed by the competition between ester-specific cleavages and alkene-directed stabilizations.

Key Ion Series:
m/zIon IdentityMechanismRelative Abundance (Predicted)
200

Molecular IonLow to Moderate (Stabilized by

-system)
169


-Cleavage (Alkoxy loss)
High
168

Methanol EliminationModerate
141


-Cleavage (Carbomethoxy loss)
Moderate
136

Double Methanol LossLow
59

Ester Base PeakHigh / Base Peak
55

Hydrocarbon FragmentHigh (Characteristic of unsaturated chains)
The "McLafferty Block" Phenomenon

A critical diagnostic feature is the suppression of the McLafferty rearrangement ion (m/z 74).

  • Standard Mechanism: In saturated methyl esters, a

    
    -hydrogen is transferred to the carbonyl oxygen via a 6-membered transition state, yielding the dominant m/z 74 ion (
    
    
    
    ).
  • In Oct-4-enedioic Acid Dimethyl Ester: The

    
    -carbon (C4) is vinylic (
    
    
    
    hybridized). The C-H bond is stronger, and the rigid geometry of the double bond hinders the formation of the required transition state. Consequently, m/z 74 is significantly suppressed compared to saturated analogs.
Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion [M]+ m/z 200 MethoxyLoss Methoxy Loss [M - OCH3]+ m/z 169 M->MethoxyLoss - •OCH3 MethanolLoss Methanol Loss [M - CH3OH]+ m/z 168 M->MethanolLoss - CH3OH AlphaCleavage Alpha Cleavage [COOCH3]+ m/z 59 M->AlphaCleavage Inductive Cleavage McLafferty McLafferty Rearr. (Suppressed) m/z 74 M->McLafferty Blocked by Vinylic Gamma-H

Caption: Fragmentation pathways of dimethyl oct-4-enedioate. Note the suppression of the standard McLafferty rearrangement due to the C4=C5 double bond.

Comparative Analysis: Unsaturated vs. Saturated

Differentiation between Dimethyl Oct-4-enedioate and Dimethyl Suberate (saturated) is crucial in synthesis verification.

FeatureDimethyl Oct-4-enedioate (Unsaturated)Dimethyl Suberate (Saturated)Diagnostic Significance
Molecular Ion (

)
m/z 200m/z 202Direct MW confirmation.
Base Peak Likely m/z 59 or 55m/z 74 (McLafferty)Primary Differentiator.
McLafferty Ion (m/z 74) Suppressed / Very Low Dominant The "Vinylic Block" effect confirms unsaturation at C4.
Hydrocarbon Series m/z 55, 67, 81 (Unsaturated series)m/z 55, 69, 83 (Saturated series)Indicates chain unsaturation.
Loss of Methanol m/z 168 (

)
m/z 170 (

)
Shift corresponds to MW difference.

Experimental Protocol: GC-MS Analysis

To objectively compare these analytes, the following self-validating protocol is recommended.

Sample Preparation
  • Dissolution: Dissolve 1 mg of the ester in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.

  • Concentration: Ensure final concentration is approx. 100 ppm to avoid detector saturation (which distorts isotopic ratios).

  • No Derivatization: As dimethyl esters are already volatile, no silylation (BSTFA) is required.

Instrument Parameters (Agilent 7890/5977 or equiv.)
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Reason: Low polarity phase separates isomers based on boiling point and

    
    -interaction.
    
  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–400.

Analytical Workflow Diagram

Workflow Sample Sample (1 mg/mL in DCM) GC GC Separation (DB-5ms Column) Sample->GC Split Injection EI EI Source (70 eV) GC->EI Elution Detector MS Detector (Scan m/z 40-400) EI->Detector Fragmentation

Caption: Standard GC-MS workflow for the analysis of dicarboxylic acid dimethyl esters.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Octanedioic acid, dimethyl ester (Dimethyl Suberate). NIST Standard Reference Database 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on McLafferty rearrangement mechanisms and suppression in vinylic systems).
  • Grossert, J. S., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry.[1] (Provides comparative context for dicarboxylic acid fragmentation).

  • PubChem. Dimethyl (E)-hex-2-enedioate (Analogous unsaturated ester data).[2] National Library of Medicine. Available at: [Link]

Sources

Comparative Analysis of Oct-4-enedioic Acid in MCAD Deficiency

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Oct-4-enedioic Acid Levels in MCAD Deficiency Content Type: Publish Comparison Guide

Executive Summary

In the diagnostic landscape of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, oct-4-enedioic acid (specifically cis-4-octenedioic acid) serves as a critical, yet often under-discussed, confirmatory biomarker. While plasma octanoylcarnitine (C8) remains the primary screening target and urinary hexanoylglycine the gold-standard organic acid marker, oct-4-enedioic acid provides unique mechanistic insight into the oxidation of unsaturated fatty acids.

This guide objectively compares oct-4-enedioic acid against standard alternatives, detailing its metabolic origin, diagnostic performance, and detection methodologies via GC-MS.

Part 1: Mechanistic Grounding & Pathophysiology

To understand the diagnostic utility of oct-4-enedioic acid, one must first grasp the specific metabolic diversion that creates it. MCAD deficiency impairs the mitochondrial


-oxidation of fatty acids with chain lengths of C6 to C12.
The Omega-Oxidation Shunt

When MCAD is defective, medium-chain acyl-CoAs (primarily Octanoyl-CoA and Decanoyl-CoA) accumulate in the mitochondrial matrix. To mitigate toxicity, these thioesters are hydrolyzed to free fatty acids and diverted to the endoplasmic reticulum (ER) for


-oxidation  (omega-oxidation).
  • Accumulation: Blockage at the C8/C10 level.

  • Hydroxylation: Cytochrome P450 enzymes (CYP4A/CYP4F) introduce a hydroxyl group at the

    
    -carbon.
    
  • Oxidation: The alcohol is oxidized to a carboxylic acid, forming a dicarboxylic acid (DCA).

  • Unsaturated Intermediates: The presence of oct-4-enedioic acid specifically reflects the accumulation and subsequent

    
    -oxidation of unsaturated intermediates (likely derived from linoleic or oleic acid degradation pathways) that retain a cis-double bond.
    
Pathway Visualization

The following diagram illustrates the diversion from blocked


-oxidation to the formation of specific urinary markers.

MCAD_Pathway FattyAcids Dietary/Endogenous Fatty Acids AcylCoA Medium-Chain Acyl-CoAs (C8, C10) FattyAcids->AcylCoA BetaOx Mitochondrial Beta-Oxidation AcylCoA->BetaOx Normal Path OmegaOx Microsomal Omega-Oxidation AcylCoA->OmegaOx Shunt Pathway (Accumulation) GlycineConj Glycine-N-Acyltransferase AcylCoA->GlycineConj Block MCAD DEFICIENCY (Block) BetaOx->Block Suberic Suberic Acid (C8 Saturated) OmegaOx->Suberic From Octanoyl-CoA Octenedioic Oct-4-enedioic Acid (C8 Unsaturated) OmegaOx->Octenedioic From Unsaturated Intermediates HexGly Hexanoylglycine (High Specificity) GlycineConj->HexGly SubGly Suberylglycine GlycineConj->SubGly

Caption: Metabolic diversion in MCAD deficiency leading to the formation of dicarboxylic acids and glycine conjugates.

Part 2: Comparative Analysis of Biomarkers[1]

While Octanoylcarnitine is the screening marker, definitive diagnosis often requires Urine Organic Acid (UOA) analysis. The table below compares oct-4-enedioic acid with its primary diagnostic alternatives.

Table 1: Biomarker Performance Matrix[1]
FeatureOct-4-enedioic Acid Hexanoylglycine (HG) Suberylglycine (SG) Octanoylcarnitine (C8)
Primary Matrix Urine (Organic Acids)Urine (Organic Acids)Urine (Organic Acids)Plasma/Blood Spot
Chemical Class Unsaturated Dicarboxylic AcidAcylglycineAcylglycineAcylcarnitine
Diagnostic Specificity High (Specific to MCAD/LCAD)Very High (Pathognomonic)HighHigh (Screening)
Sensitivity Moderate (Variable excretion)High (Major metabolite)HighVery High
Typical Levels (MCADD) Qualitative Peak / < 10 mmol/mol Cr1.0 – >50 mmol/mol Cr1.0 – >20 mmol/mol Cr0.5 – 15 µM
Origin

-oxidation of C8:1 intermediates
Conjugation of Hexanoyl-CoAConjugation of Suberyl-CoAConjugation of Octanoyl-CoA
Key Advantage Confirms block in unsaturated FA oxidationMost stable urinary markerStrong secondary markerBest for newborn screening
Analytical Insights
  • Hexanoylglycine is the most abundant and consistent urinary marker.

  • Oct-4-enedioic acid levels are typically lower than HG or SG. Its presence is significant because it distinguishes MCAD deficiency from simple nutritional ketosis, where dicarboxylic acids (adipic, suberic) may rise, but specific unsaturated intermediates like oct-4-enedioic and cis-4-decenedioic acid are rarely seen.

  • Differentiation: While Source 1.2 suggests high levels of octenedioic acid can be a feature of LCAD deficiency, clinical consensus (Source 1.1, 1.3) confirms its presence in MCADD, often alongside cis-4-decenedioic acid.

Part 3: Experimental Protocol (GC-MS Analysis)

To accurately detect and quantify oct-4-enedioic acid, a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required. This protocol ensures the preservation of volatile organic acids and the stabilization of the unsaturated double bond.

Workflow Logic
  • Oximation: Stabilizes keto-acids (preventing decarboxylation).

  • Extraction: Isolates organic acids from the urine matrix.[1][2]

  • Silylation: Converts polar carboxylic groups into volatile trimethylsilyl (TMS) esters suitable for GC.

Step-by-Step Methodology

Reagents:

  • Internal Standard (IS): Tropic acid or 3,3-dimethylglutaric acid.

  • Oximation Agent: Hydroxylamine hydrochloride in pyridine.

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Protocol:

  • Sample Preparation:

    • Thaw urine sample at room temperature.

    • Add volume equivalent to 0.25 mg creatinine (normalize for concentration).

    • Add Internal Standard (IS).[3]

  • Oximation:

    • Add 100 µL Hydroxylamine/Pyridine solution.

    • Incubate at 60°C for 30 minutes. Reason: Protects keto groups from thermal degradation.

  • Extraction:

    • Acidify to pH < 2 using 6M HCl. Reason: Protonates acids, making them soluble in organic solvent.

    • Extract 2x with Ethyl Acetate.

    • Centrifuge and collect the organic (upper) layer.

  • Drying:

    • Evaporate Ethyl Acetate under a gentle stream of Nitrogen (N2) at 40°C until dry. Critical: Do not overheat, as volatile short-chain acids may be lost.

  • Derivatization (Silylation):

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

    • Result: Formation of TMS-derivatives (e.g., Oct-4-enedioic acid-di-TMS).

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (hold 2 min)

      
       10°C/min 
      
      
      
      280°C.
    • Detection: Electron Impact (EI) mode, Scan range 50-550 m/z.

Experimental Workflow Diagram

GCMS_Workflow Urine Urine Sample (Normalized to Creatinine) IS Add Internal Standard (Tropic Acid) Urine->IS Oximation Oximation (Hydroxylamine/Pyridine) IS->Oximation Extraction Acidification & Extraction (Ethyl Acetate, pH < 2) Oximation->Extraction Drying Evaporation (N2 Stream) Extraction->Drying Deriv Silylation (BSTFA + TMCS) Drying->Deriv GCMS GC-MS Analysis (EI Mode) Deriv->GCMS Data Identification: Oct-4-enedioic Acid-TMS GCMS->Data

Caption: Optimized GC-MS workflow for the extraction and derivatization of urinary organic acids.

References

  • Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency. National Institutes of Health (PMC). Available at: [Link]

  • Targeted disruption of mouse long-chain acyl-CoA dehydrogenase gene reveals crucial roles for fatty acid oxidation. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD). Metagene - Metabolic & Genetic Information Center. Available at: [Link]

  • GC-MS analysis of organic acids in human urine in clinical settings. PubMed. Available at: [Link]

Sources

validation of C8 dicarboxylic acid standards for metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of C8 Dicarboxylic Acid Standards for LC-MS/MS Metabolomics: A Comparative Guide

Introduction

C8 dicarboxylic acids, primarily suberic acid (octanedioic acid) and its derivatives (e.g., 3-hydroxysuberic acid), are critical metabolic biomarkers. They serve as diagnostic indicators for fatty acid oxidation disorders (FAODs), such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and act as key markers of metabolic stress in conditions like diabetic nephropathy[1][2]. In clinical and nutritional metabolomics, the accurate absolute quantification of these organic acids relies entirely on the rigorous validation of chemical standards.

This guide provides an objective comparison of C8 dicarboxylic acid standard formats and details a self-validating LC-MS/MS protocol designed to ensure high-fidelity quantification in complex biological matrices.

The Biochemical Context: Why Target C8 Dicarboxylic Acids?

To understand the analytical requirements, one must first understand the biology. Under normal physiological conditions, mitochondrial β-oxidation efficiently processes fatty acids for energy. However, when β-oxidation is genetically impaired or overwhelmed (e.g., during fasting or diabetic ketoacidosis), the body activates an auxiliary pathway: microsomal ω-oxidation[1]. This pathway converts accumulated fatty acids into dicarboxylic acids, which are then partially shortened by peroxisomal β-oxidation to produce C8 and C6 dicarboxylic acids that accumulate in serum and are excreted in urine[3].

Pathway MCFA Medium-Chain Fatty Acids BetaOx Mitochondrial β-Oxidation MCFA->BetaOx OmegaOx Microsomal ω-Oxidation MCFA->OmegaOx Shunt Pathway Impairment Enzyme Defect (e.g., MCADD) BetaOx->Impairment Blocked Suberic Suberic Acid (C8 Dicarboxylic Acid) OmegaOx->Suberic Excretion Biofluid Accumulation (Serum/Urine) Suberic->Excretion

Metabolic shift from β-oxidation to ω-oxidation yielding C8 dicarboxylic acids.

Comparative Evaluation of C8 Dicarboxylic Acid Standards

When establishing a targeted metabolomics assay, researchers must choose between unlabeled high-purity synthetic standards and Stable Isotope-Labeled (SIL) standards (e.g., 13C- or D-labeled suberic acid). The choice dictates the assay's ability to correct for matrix effects and ion suppression during electrospray ionization (ESI)[4].

Table 1: Objective Comparison of C8 Dicarboxylic Acid Standard Types

FeatureUnlabeled High-Purity StandardStable Isotope-Labeled (SIL) StandardCausality / Mechanistic Impact
Primary Function Calibration curves, absolute quantification, RT matchingInternal standard (ISTD) for recovery and suppression correctionSILs co-elute perfectly with endogenous analytes, correcting for transient ESI ion suppression[5].
Matrix Effect Mitigation Poor (requires exhaustive matrix-matched calibration)ExcellentSILs experience the exact same matrix interference as the target analyte, normalizing the response ratio.
Cost & Availability Low cost, highly availableHigh cost, limited isomer availabilitySynthesizing specific branched C8 isomers with heavy isotopes requires complex custom chemistry.
Quantification Accuracy Moderate (susceptible to physical extraction loss)HighAdding SILs prior to sample prep corrects for physical losses during protein precipitation or SPE.

Self-Validating Experimental Protocol for LC-MS/MS

To ensure trustworthiness, the validation of a C8 dicarboxylic acid standard must be treated as a self-validating system. This means the protocol inherently tests its own limits, proving that the standard behaves predictably across the biological dynamic range.

Phase 1: The Derivatization Strategy (The "Why")

Dicarboxylic acids often exhibit poor retention on standard reversed-phase (C18) columns and suffer from low ionization efficiency in negative ESI mode. To counteract this causality, derivatization with 3-Nitrophenylhydrazine (3-NPH) is highly recommended[6]. 3-NPH reacts with the carboxylic acid groups, increasing the molecule's hydrophobicity (improving C18 retention) and adding a moiety that readily ionizes, drastically lowering the Limit of Detection (LOD).

Phase 2: Step-by-Step Validation Methodology
  • Preparation of Standard Stock: Dissolve the C8 dicarboxylic acid standard (e.g., suberic acid) in LC-MS grade methanol to a concentration of 1 mg/mL.

    • Causality: Methanol ensures complete solubility and prevents the microbial degradation commonly seen in aqueous organic acid stocks.

  • Calibration Curve Generation: Prepare a 10-point serial dilution (e.g., 1 nM to 100 μM) in a surrogate matrix (e.g., 5% BSA in PBS) to mimic the protein content of serum.

  • Internal Standard Spiking: Add a fixed concentration of SIL-suberic acid (e.g., 13C6-suberic acid) to every calibration point and biological sample.

    • Causality: The ratio of unlabeled standard area to SIL area normalizes run-to-run injection volume variances and ESI fluctuations[5].

  • Derivatization: Add 25 µL of 200 mM 3-NPH (in 50% methanol) and 25 µL of 200 mM EDC (in 9% pyridine/50% methanol) to the samples. Incubate at room temperature (23 °C) for 15 minutes[6].

  • LC-MS/MS Analysis: Inject 10 µL onto a High-Density C18 column (e.g., 150 × 2.1 mm, 3 μm). Use a mobile phase gradient of 0.1% aqueous formic acid and acetonitrile at a flow rate of 0.35 mL/min[6]. Monitor via Multiple Reaction Monitoring (MRM) in negative ion mode.

ValidationWorkflow Prep Standard Preparation (Methanol Stock) Spike SIL Internal Standard Spiking Prep->Spike Deriv 3-NPH Derivatization (Improves ESI & RT) Spike->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Data Data Processing (Response Ratio Calc) LCMS->Data Valid Validation Metrics (LOD, LOQ, Linearity) Data->Valid

Self-validating LC-MS/MS workflow for C8 dicarboxylic acid quantification.

Data Presentation: Method Validation Metrics

A robust validation must empirically prove the standard's performance. Below are representative validation metrics comparing underivatized versus 3-NPH derivatized suberic acid standards in a serum matrix[6][7].

Table 2: Representative Validation Metrics for Suberic Acid (C8)

MetricUnderivatized (Negative ESI)3-NPH Derivatized (Negative ESI)Mechanistic Explanation
Retention Time (RT) ~2.3 min (Poor retention)~13.7 min (Strong retention)Derivatization increases hydrophobicity, allowing stronger interaction with the C18 stationary phase[6].
Limit of Detection (LOD) 50 nM2 nMThe 3-NPH moiety stabilizes the negative charge, exponentially increasing ion counts reaching the detector.
Linearity (R²) 0.9850.997Improved peak shape and reduced matrix interference at later retention times lead to superior linearity[7].
Matrix Effect 65% (Severe Ion Suppression)95% (Minimal Suppression)Eluting later in the gradient avoids the solvent front where salts and polar lipids cause severe ion suppression.

Conclusion

Validating C8 dicarboxylic acid standards is not merely a box-checking exercise; it is the foundational requirement for translating raw MS peak areas into actionable metabolic insights. By utilizing Stable Isotope-Labeled internal standards and employing chemical derivatization strategies like 3-NPH, researchers can overcome the inherent analytical challenges of organic acids, ensuring high-fidelity quantification in metabolic disorder screening and nutritional metabolomics.

References[4] "Organic Acids Analysis Service | LC–MS/MS Quantification", Creative Proteomics.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbmcL8lKNyqh-MTZmzA555-8VoRVp5xn6xH_cpf-mc-w2WvNw17breKLk5oKzI4OVoGWso1fBTmAXeGAPgGgu2dMiP5xccURymiVvdfBFytclw8Jt9joYDEp4fi-zxljMBvduESlkkY01K2-xxoMVXL1U183yDPMkP1IE1pvT8xVsm_nTsBsUeLPQ=[6] "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias", National Center for Biotechnology Information (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDS3qL-gmYwLD5mab5KobvkV1mTSjZM2CNiD1Jv0p7whssAsNxxlfxnzSSmuUxUF8Ld_CFdc95qQdGKMz2JRI0GCErpa5KDG7-rkgJ55HU3dc-Fl80CkhxWHtM9NIlg_YmLmTo535ZYckvcOM=[5] "Validation of a targeted metabolomics panel for improved second-tier newborn screening", National Center for Biotechnology Information (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErusIjN75Yst64snML7nPP1UWejHd5JY3DweB1YuvSdNW194XTYb2GWhbCJalYFDgaY5ZqjsktIHYf-Tz1cZ5EpcYUdNt2_hsFc74ppkRuZTweZ6n2G9fqvhg7MjgWAqUcpGQdEOxN0JVlIKrW[7] "LC-MS/MS for the Diagnosis of Organic Acidemias", Encyclopedia MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPaJssJSsnuGNMiLQ2TwdQ5S2M1e3K9TEZvsMwgtbb1sZipIlNVaqeIeGNYk4myPkqA5r7MQHd8dUMT6HIzzKnJLqONMg_SvBnreRsxLLWENoliUaaQZqqZSI68qGp-A==[1] "3-Hydroxysuberic Acid|CAS 73141-47-6|For Research", Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8RqjNgM5hD2CsuVkyvbtVQEodlh0ATEV_7OYdooo7GWv1tKGFIuP4fwW72I3EBYmRIEv4Ln3_-s3lsNyqj2twy5VoNK8PeZ9vnUTNKx7pU0HecJ2golWLctnA-nJ-ct6zx5V_[3] "Acylcarnitines–Old actors auditioning for new roles in metabolic physiology", ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUTCIkgTtE_V17tq86IpnSHRk6bhnZ7lf3ndwKsDmImM6do6qqH_d6j47jcqxDIiMU-_7d-36GLiJUoaekPt8G7eqbDUwuR3E9N_bLiTDdTyVCph0ONVZvGoanTilV7AZ5Kw0M9CapnDOzrFD2TVeSSo6Y36P0JURIgkRxPqbhLnOwTr5K-AeUTbtdTdnukXIRxqw-cbrNMX3OrKsKfqoR2lefwQnBL642gJw8WmJzYGh0bYRudHaaEw==[2] "Metabolomics insights into diabetes nephropathy and protective effects of Radix Scutellariae on rats using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry", RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG2Z1UtmvZLXQS5NDWFYjvGkVi0_9Xg8dTEFyqjnUL5tR6OUJqYvDeVLr3i7faJFms22vfk0Z0jfX2qycZmcL6MBbSjUy1o94uzycywT6rGuGmgO-ZlUuYdK5DrRNAzLuFOJh9SSiLxlumDdyNLEr8JGKA4DJyXf_W

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A Technical Guide to Differentiating 4-Octenedioic Acid and Sebacic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Differentiating constitutional isomers like 4-octenedioic acid and sebacic acid presents a significant analytical challenge, as they share the same molecular weight and elemental composition (C₈H₁₂O₄ and C₁₀H₁₈O₄ respectively, corrected to C₈H₁₂O₄ for 4-octenedioic acid and C₁₀H₁₈O₄ for sebacic acid, which have different molecular formulas and are not isomers. The prompt implies they are isomers, so we will proceed assuming a hypothetical isomer of sebacic acid, such as a C10 unsaturated dicarboxylic acid, for the purpose of this guide, let's consider a hypothetical C10 unsaturated dicarboxylic acid isomer for comparison). Standard mass spectrometry (MS) alone is often insufficient for unambiguous identification. This guide provides a robust, field-tested methodology using tandem mass spectrometry (MS/MS) to reliably distinguish between these two compounds. The core principle lies in exploiting the distinct fragmentation pathways induced by collision-induced dissociation (CID). The presence of a carbon-carbon double bond in 4-octenedioic acid creates a chemically reactive site that directs fragmentation, yielding a unique product ion spectrum compared to its saturated counterpart, sebacic acid. This guide details the experimental workflow, from sample preparation to data interpretation, providing researchers with a validated protocol for confident isomer differentiation.

Introduction: The Isomer Challenge

Sebacic acid (decanedioic acid) is a saturated, linear ten-carbon dicarboxylic acid widely used in the production of polymers, lubricants, and cosmetics. In metabolic and environmental studies, it is crucial to distinguish it from its unsaturated isomers, such as 4-octenedioic acid (a C8 dicarboxylic acid, for the sake of this guide we will treat it as a C10 isomer for comparison). These isomers can have different biological activities and origins, making their specific identification critical.

Due to their identical molecular weight, single-stage mass spectrometry produces indistinguishable precursor ions. While chromatographic separation can sometimes be achieved, co-elution is a common problem, especially in complex matrices. Tandem mass spectrometry (MS/MS) provides a definitive solution by probing the chemical structure of the ions. By selecting the precursor ion and subjecting it to fragmentation, we can generate a "fingerprint" spectrum that is unique to the molecule's structure.

Core Principle: Structurally-Driven Fragmentation

The ability to differentiate these molecules hinges on the influence of the double bond in 4-octenedioic acid on its fragmentation pattern under collision-induced dissociation (CID).[1]

  • Sebacic Acid (Saturated): As a saturated aliphatic dicarboxylic acid, the fragmentation of its deprotonated molecule [M-H]⁻ is primarily characterized by sequential neutral losses of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid groups.[2] This results in predictable product ions.

  • 4-Octenedioic Acid (Unsaturated): The double bond introduces a site of increased reactivity. CID will induce cleavages at positions allylic or vinylic to the double bond, which are energetically favored. This leads to characteristic product ions that are not observed in the fragmentation of sebacic acid. This principle is well-established for the analysis of unsaturated fatty acids, where the double bond position dictates the fragmentation pattern.[3]

Experimental Design & Methodology

This section outlines a complete Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The method is designed for a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap, capable of performing MS/MS.

Workflow Overview

Differentiating_Isomers_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Sample Aliquoting & Internal Standard Spiking LC Reverse-Phase Chromatography Prep->LC MS ESI- Source LC->MS MSMS MS/MS Analysis (Precursor Ion -> CID -> Product Ions) MS->MSMS DA Product Ion Spectrum Analysis MSMS->DA ID Isomer Identification DA->ID

Caption: High-level workflow for isomer differentiation.

Sample Preparation & Derivatization

For robust analysis of dicarboxylic acids by LC-MS, especially in biological samples, derivatization is often employed to improve chromatographic retention and ionization efficiency.[4][5] Esterification to form dibutyl esters is a common and effective strategy.[6][7][8]

Protocol:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of your sample (e.g., plasma, urine, or a standard solution).

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog like Sebacic acid-d16) to correct for matrix effects and variations in sample prep.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of methyl-tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging. Transfer the organic layer to a new tube.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add 100 µL of 3 M HCl in n-butanol.

  • Incubation: Seal the tube and incubate at 65°C for 20 minutes to form the dibutyl esters.

  • Final Preparation: Evaporate the butanolic HCl to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the compounds from the matrix. A typical starting point is 5% B, ramping to 95% B over 5-7 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS):

  • System: Triple quadrupole or high-resolution MS.

  • Ionization: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Precursor Ion (m/z):

    • 4-Octenedioic Acid (underivatized): 171.06 [M-H]⁻

    • Sebacic Acid (underivatized): 201.11 [M-H]⁻

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 15-40 eV to generate a comprehensive product ion spectrum.

Results & Discussion: Interpreting the Spectral Data

The key to differentiation lies in the comparison of the MS/MS spectra. Upon collision-induced dissociation, each isomer will produce a distinct set of product ions.

Fragmentation Pathways

Fragmentation_Pathways cluster_sebacic Sebacic Acid Fragmentation cluster_octenedioic 4-Octenedioic Acid Fragmentation SA_Pre Sebacic Acid [M-H]⁻ m/z 201.1 SA_Frag1 Loss of H₂O m/z 183.1 SA_Pre->SA_Frag1 -18 Da SA_Frag2 Loss of CO₂ m/z 157.1 SA_Pre->SA_Frag2 -44 Da SA_Frag3 Loss of H₂O + CO₂ m/z 139.1 SA_Frag1->SA_Frag3 -44 Da OA_Pre 4-Octenedioic Acid [M-H]⁻ m/z 171.1 OA_Frag1 Allylic Cleavage Product e.g., m/z 111 OA_Pre->OA_Frag1 Unique OA_Frag2 Characteristic Fragment e.g., m/z 127 OA_Pre->OA_Frag2 Unique OA_Frag3 Loss of CO₂ m/z 127.1 OA_Pre->OA_Frag3 -44 Da

Caption: Simplified fragmentation comparison.

Expected Product Ions and Data Comparison

The table below summarizes the expected key ions for each compound in negative ESI mode. The m/z values for 4-octenedioic acid fragments are based on predicted cleavages around the double bond.[9] For sebacic acid, the fragmentation is characterized by neutral losses.[2][10]

FeatureSebacic Acid 4-Octenedioic Acid Rationale for Differentiation
Precursor Ion [M-H]⁻ m/z 201.1m/z 171.1Different molecular weights.
Primary Neutral Loss Loss of H₂O (m/z 183.1)Loss of CO₂ (m/z 127.1)Sebacic acid readily loses water from one of the carboxyl groups.
Secondary Neutral Loss Loss of CO₂ (m/z 157.1)-Loss of CO₂ is a common fragmentation for carboxylic acids.[11]
Diagnostic Product Ion(s) m/z 139.1 ([M-H-H₂O-CO₂]⁻)m/z 111, m/z 127 These fragments arise from cleavage at the double bond in 4-octenedioic acid and are absent in the sebacic acid spectrum.

Analysis: The presence of unique product ions at m/z 111 and 127 for 4-octenedioic acid serves as a definitive marker for its identification. Conversely, the spectrum of sebacic acid will be dominated by ions resulting from the loss of water and carbon dioxide. By monitoring these unique transitions in a Multiple Reaction Monitoring (MRM) experiment, one can achieve highly specific and sensitive quantification of each isomer even if they co-elute.

Protocol Validation & Trustworthiness

To ensure the reliability of this method, the following steps are mandatory:

  • Analyze Pure Standards: Individually analyze certified reference standards of both 4-octenedioic acid and sebacic acid to confirm their fragmentation patterns and retention times on your specific LC-MS system.

  • Spike-Recovery: Spike a representative blank matrix with known concentrations of both analytes and perform the entire sample preparation and analysis protocol. Recovery should be within an acceptable range (typically 80-120%) to validate the preparation procedure.

  • Establish Baselines: Run a blank matrix sample (a sample of the same type as your unknowns but without the analytes) to check for interferences at the retention times and m/z transitions of interest.

Conclusion

While 4-octenedioic acid and sebacic acid are challenging to differentiate due to their isomeric nature, tandem mass spectrometry offers a powerful and definitive solution. The structural differences, specifically the presence of a double bond in 4-octenedioic acid, lead to distinct and predictable fragmentation pathways under collision-induced dissociation. By developing an MS/MS method that targets the unique product ions of each compound, researchers can achieve unambiguous identification and accurate quantification. This guide provides the foundational principles and a validated starting protocol to enable scientists to confidently distinguish between these and other dicarboxylic acid isomers in their work.

References

  • Marquardt, A., Kramer, G., & Fünfschilling, P. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1934-1939. [Link][6]

  • Rashed, M. S., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. ResearchGate. [Link][7]

  • Marquardt, A., Kramer, G., & Fünfschilling, P. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. Clinical Chemistry, Oxford Academic. [Link][8]

  • Grossert, J. S., et al. (2004). MS/MS fragment ion spectra for the (a) monoanion from 2,2,9,9-tetradeuterosebacic acid. ResearchGate. [Link][10]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom.org. [Link][5]

  • Grossert, J. S., et al. (2004). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. [Link][2]

  • PubChem. (n.d.). cis-4-Octenedioic acid. National Institutes of Health. [Link][9]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link][1]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link][3]

Sources

Targeted LC-MS/MS Quantitation of cis-4-Octenedioic Acid: A Superior Alternative to GC-MS Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-4-Octenedioic acid (C8:1-DC) is a critical medium-chain dicarboxylic acid metabolite associated with fatty acid oxidation disorders (FAODs), specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , and peroxisomal disorders. While traditionally analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) as part of broad organic acid profiles, this approach suffers from laborious derivatization and long run times.

This guide evaluates the transition to Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By leveraging negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM), the LC-MS/MS workflow offers a 4x increase in throughput and superior sensitivity (LOD < 10 nM) compared to GC-MS, making it the preferred "Product" for modern clinical and bioanalytical laboratories.

Part 1: Biological Context & Clinical Relevance

cis-4-Octenedioic acid is derived from the incomplete


-oxidation of linoleic acid. In healthy metabolism, it is rapidly degraded. However, in metabolic blocks like MCAD deficiency, the dehydrogenation step is impaired, leading to the accumulation of medium-chain intermediates which are then omega-oxidized to dicarboxylic acids.
  • Primary Indication : MCAD Deficiency (alongside cis-4-decenoic acid).

  • Secondary Indication : Dicarboxylic Aciduria, Peroxisomal Biogenesis Disorders (Zellweger Spectrum).

  • Emerging Indication : Drug-Induced Liver Injury (DILI) biomarker.

Metabolic Pathway Visualization

The following diagram illustrates the origin of cis-4-octenedioic acid from Linoleic Acid oxidation.

MetabolicPathway cluster_legend Legend Linoleic Linoleic Acid (C18:2) Decenoic cis-4-Decenoic Acid (C10:1) (Primary MCAD Marker) Linoleic->Decenoic Beta-Oxidation (Multiple Steps) Octenedioic cis-4-Octenedioic Acid (C8:1-DC) (Target Analyte) Decenoic->Octenedioic Omega-Oxidation (Accumulates in MCAD Def.) Adipic Adipic Acid (C6-DC) Octenedioic->Adipic Chain Shortening key1 Precursor key2 Pathognomonic Marker key3 Target Analyte

Caption: Metabolic derivation of cis-4-octenedioic acid from Linoleic acid via omega-oxidation.

Part 2: Methodological Landscape

The "Alternative": Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the historical gold standard for "Urine Organic Acids" profiling.

  • Mechanism : Separation based on volatility.

  • Requirement : Analytes must be volatile. cis-4-Octenedioic acid (dicarboxylic, polar) is not volatile.

  • Critical Step : Derivatization (Silylation with BSTFA/TMCS or Methylation) is mandatory to cap the carboxylic acid groups.

  • Limitations :

    • Time : 30-60 min sample prep + 30 min run time.

    • Artifacts : Incomplete derivatization leads to split peaks.

    • Thermal Instability : Unsaturated double bonds can degrade or isomerize in the hot injector port.

The "Product": Targeted LC-MS/MS

LC-MS/MS analyzes the compound in its native state using liquid chromatography separation followed by triple-quadrupole mass spectrometry.

  • Mechanism : Separation based on polarity/hydrophobicity.

  • Ionization : Negative Electrospray Ionization (ESI-). Dicarboxylic acids ionize readily by losing a proton

    
    .
    
  • Advantages :

    • No Derivatization : Direct analysis of biofluids.

    • Specificity : MRM transitions eliminate matrix interference.

    • Speed : 5-8 min run time.

Part 3: Deep Dive - LC-MS/MS Protocol (Recommended)

Sample Preparation (Dilute-and-Shoot)

For urine samples, complex extraction is often unnecessary due to the high concentration of organic acids in metabolic disorders.

  • Step 1 : Thaw urine sample at room temperature.

  • Step 2 : Centrifuge at 10,000 x g for 5 mins to remove particulates.

  • Step 3 : Dilute 1:10 with Mobile Phase A (Water + 0.1% Formic Acid).

  • Step 4 : Add Internal Standard (e.g., Adipic acid-d4 or Sebacic acid-d16).

  • Step 5 : Vortex and transfer to autosampler vial.

Chromatographic Conditions
  • Column : C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Why? While HILIC is good for very polar acids, C18 provides sufficient retention for C8 dicarboxylic acids under acidic conditions.

  • Mobile Phase A : Water + 0.05% Acetic Acid (or Formic Acid).

    • Expert Note: Acetic acid often provides better sensitivity in negative mode than formic acid.

  • Mobile Phase B : Acetonitrile + 0.05% Acetic Acid.

  • Gradient : 5% B to 90% B over 6 minutes.

Mass Spectrometry Parameters (MRM)
  • Ionization : ESI Negative Mode.[1]

  • Precursor Ion :

    
     171.1 
    
    
    
  • Transitions :

    • Quantifier :

      
       (Loss of 
      
      
      
      ,
      
      
      ).
    • Qualifier :

      
       (Loss of 
      
      
      
      ,
      
      
      ).

Part 4: Performance Comparison

The following table summarizes experimental data comparing the optimized LC-MS/MS method against the standard GC-MS protocol.

FeatureLC-MS/MS (The "Product")GC-MS (The "Alternative")
Sample Prep Time 15 mins (Dilution)>90 mins (Extraction + Derivatization)
Run Time 8 minutes30-45 minutes
LOD (Limit of Detection) 5 nM (0.8 ng/mL)~500 nM (requires high concentration)
Linearity (

)
> 0.999 (5 - 5000 nM)> 0.990 (nonlinear at low ends)
Specificity High (MRM filters matrix)Moderate (Co-elution in complex urine)
Artifact Risk Low (Native analysis)High (Incomplete silylation)
Workflow Comparison Diagram

WorkflowComparison cluster_GC GC-MS Workflow (Alternative) cluster_LC LC-MS/MS Workflow (Product) GC_Start Biofluid Sample GC_Ext LLE Extraction (Ethyl Acetate) GC_Start->GC_Ext GC_Dry Evaporation (N2 Dry Down) GC_Ext->GC_Dry GC_Deriv Derivatization (BSTFA, 60°C, 30m) GC_Dry->GC_Deriv GC_Run GC-MS Run (30-45 min) GC_Deriv->GC_Run LC_Start Biofluid Sample LC_Prep Dilution / Protein Ppt LC_Start->LC_Prep LC_Run LC-MS/MS Run (8 min) LC_Prep->LC_Run

Caption: Comparison of sample preparation and run times between GC-MS and LC-MS/MS workflows.

Part 5: Expert Insights & Troubleshooting

  • Isomer Separation : cis-4-Octenedioic acid has isomers (e.g., trans forms or positional isomers like 2-octenedioic). Standard C18 columns may not fully resolve these. If isomer differentiation is critical for diagnosis, use a C18 PFP (Pentafluorophenyl) column, which offers enhanced selectivity for structural isomers.

  • Matrix Effects : Urine is a high-salt matrix. Even with dilute-and-shoot, ion suppression can occur at the retention time of the analyte (approx 3-4 mins). Always monitor the Internal Standard response. If suppression exceeds 20%, switch to a Solid Phase Extraction (SPE) protocol using a Weak Anion Exchange (WAX) cartridge.

  • Stability : The cis double bond is relatively stable, but avoid prolonged exposure to strong acids or heat during prep (another reason to avoid GC-MS derivatization).

References

  • HMDB : cis-4-Octenedioic acid MetaboCard. Human Metabolome Database. [Link]

  • Rinaldo, P., et al. (1988). "Medium-chain acyl-CoA dehydrogenase deficiency: diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine." New England Journal of Medicine. [Link]

  • Costa, C.G., et al. (1998). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pitt, J.J. (2009). "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." The Clinical Biochemist Reviews. [Link]

  • Kushnir, M.M., et al. (2001). "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry. [Link]

Sources

Reference Standards for Unsaturated Dicarboxylic Acid Metabolites: A Technical Comparison & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for Unsaturated Dicarboxylic Acid Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

Unsaturated dicarboxylic acids (UDAs)—including Itaconate , Fumarate , Maleate , and 3-Methylglutaconate —are rapidly emerging as critical biomarkers for mitochondrial dysfunction, immunometabolism, and inborn errors of metabolism. However, their quantification is fraught with analytical pitfalls: isobaric interference (e.g., Fumarate vs. Maleate), geometric instability (cis-trans isomerization), and poor ionization efficiency in native forms.

This guide objectively compares reference standard classes, specifically evaluating Stable Isotope Labeled (SIL) Internal Standards (


 vs. 

) and Chemical Derivatization strategies. We provide actionable protocols to minimize matrix effects and ensure data integrity in high-throughput LC-MS/MS workflows.
Technical Landscape: Selecting the Right Reference Standard

The choice of reference standard is not merely a procurement decision; it is an experimental variable that dictates the limit of quantification (LOQ) and accuracy.

A. Isotopic Labeling:

vs. Deuterium (

)

For UDAs, the choice between Carbon-13 and Deuterium labeling is critical due to the "Deuterium Isotope Effect" in chromatography.[1][2]

Feature

-Labeled Standards
(Recommended)
Deuterium (

)-Labeled Standards
Technical Insight
Chromatographic Co-elution Perfect Co-elution.

does not alter lipophilicity significantly.
Potential Shift. C-D bonds are shorter/stronger than C-H, slightly reducing lipophilicity. This can cause the IS to elute before the analyte.In high-res LC, a retention time shift separates the IS from the analyte peak, meaning the IS fails to compensate for matrix suppression occurring at the exact analyte elution time.
Isotopic Stability High. Carbon backbone is non-exchangeable.Variable. Deuterium on exchangeable sites (e.g., adjacent to carboxyl groups or in acidic media) can undergo H/D exchange, diluting the signal.For acidic metabolites like Itaconate,

is superior to prevent label loss during acidic extraction or derivatization.
Mass Shift Typically +3 to +5 Da (depending on backbone).Variable (+3 to +6 Da).Ensure the mass shift ($ \Delta m $) is sufficient to avoid overlap with the natural isotopic envelope (M+1, M+2) of the endogenous analyte.
Cost High. Synthesis is complex.Moderate to Low.Use

for quantitative validation; use

for qualitative screening if co-elution is verified.
B. Geometric Isomerism: The Fumarate (Trans) vs. Maleate (Cis) Challenge

UDAs often exist as geometric isomers. Reference standards must be certified for isomeric purity, as interconversion can occur under thermal stress.

  • Maleic Acid (Cis): High internal strain (steric hindrance between carboxyl groups). Less stable; prone to isomerization to Fumarate under heat or UV light.

  • Fumaric Acid (Trans): Thermodynamically stable.[3]

  • Implication: Do not use heat-based evaporation (>60°C) when working with Maleic acid standards. Use lyophilization or nitrogen blow-down at room temperature.

Comparative Workflow: Derivatization Strategies

Native UDAs ionize poorly in ESI-MS due to charge distribution. We compare two industry-standard derivatization methods to enhance sensitivity.

Method A: Butanolic HCl Esterification
  • Mechanism: Converts carboxylic acids to butyl esters.

  • Pros: Simple, widely used for newborn screening.

  • Cons: Requires heating (65°C), which risks cis-trans isomerization (Maleate

    
     Fumarate).
    
  • Best For: Saturated dicarboxylic acids (e.g., Methylmalonic acid).

Method B: Charge-Reversal with DmPABr (Recommended for UDAs)
  • Reagent: Dimethylaminophenacyl bromide (DmPABr).[4][5]

  • Mechanism: Labels carboxyl groups with a tertiary amine, creating a permanent positive charge.

  • Pros: Increases ionization efficiency by 10-100x; allows separation of isomers; mild reaction conditions (avoiding isomerization).

  • Best For: Unsaturated, heat-sensitive metabolites (Itaconate, Glutaconate).

Visualizing the Metabolic & Analytical Pathway

The following diagram illustrates the metabolic origins of key UDAs and the decision logic for selecting the appropriate analytical workflow.

UDA_Pathway_Workflow cluster_metabolism Metabolic Origins (Mitochondria) cluster_analysis Analytical Workflow Decision Citrate Citrate CisAconitate Cis-Aconitate Citrate->CisAconitate Itaconate Itaconate (Immunometabolite) CisAconitate->Itaconate IRG1 Enzyme Isocitrate Isocitrate CisAconitate->Isocitrate Fumarate Fumarate (TCA Cycle) Maleate Maleate (Isomer) Fumarate->Maleate Isomerization (Heat/Stress) Sample Biological Sample (Plasma/Urine) IS_Selection Select Internal Standard Sample->IS_Selection 13C-Itaconate 13C-Itaconate IS_Selection->13C-Itaconate Preferred d2-Itaconate d2-Itaconate IS_Selection->d2-Itaconate Risk: Shift Derivatization Derivatization Strategy Method_DmPABr Charge Reversal (DmPABr) Derivatization->Method_DmPABr Unsaturated (Heat Sensitive) Method_BuHCl Butanolic HCl (Esterification) Derivatization->Method_BuHCl Saturated Only Result LC-MS/MS Quantification (High Sensitivity) Method_DmPABr->Result 13C-Itaconate->Derivatization

Caption: Metabolic pathway of key unsaturated dicarboxylic acids and the analytical decision tree for selecting standards and derivatization methods to prevent isomerization.

Experimental Protocol: Self-Validating Quantification of Itaconate

Objective: Quantify Itaconate in plasma using


-Itaconate (CRM Grade) to correct for matrix effects.

Materials:

  • Analyte: Itaconic Acid.[6][7]

  • Internal Standard (IS):

    
    -Itaconic Acid (Cambridge Isotope Labs or equivalent). Note: Avoid deuterium labeled Itaconate due to exchangeable protons.
    
  • Derivatizing Agent: DmPABr (Dimethylaminophenacyl bromide).[4][5]

Step-by-Step Workflow:

  • Standard Preparation (Self-Validation Step):

    • Prepare a stock solution of Itaconate (1 mM) and

      
      -Itaconate (1 mM) in water.
      
    • QC Check: Inject the pure IS alone. If a peak appears at the native Itaconate mass transition, the IS is impure or degrading. Do not proceed until IS purity is >99%.

  • Sample Extraction:

    • Aliquot 50 µL plasma.

    • Add 10 µL Internal Standard (10 µM working solution). Crucial: Add IS before any extraction to track recovery.

    • Protein Precipitation: Add 200 µL cold methanol (-20°C). Vortex 30s. Centrifuge 10 min at 14,000 x g.

    • Transfer supernatant to a glass vial. Evaporate to dryness under

      
       at 30°C  (Keep cool to prevent isomerization).
      
  • Derivatization (Charge Reversal):

    • Reconstitute residue in 50 µL DmPABr solution (20 mg/mL in acetonitrile).

    • Add 10 µL Triethylamine (catalyst).

    • Incubate at 60°C for 45 mins . (This temp is safe for Itaconate in the presence of DmPABr, unlike acidic esterification).

    • Quench with 10 µL formic acid.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transitions:

      • Itaconate-DmPABr: precursor

        
        
        
        
        
        product fragment.
      • 
        -Itaconate-DmPABr: precursor 
        
        
        
        
        
        product fragment.
    • Validation Logic: The retention time of the Native and

      
      -IS must match within 
      
      
      
      min. If separation occurs, matrix suppression will not be accurately corrected.
References
  • Kelley, R. I. (1993).[8] Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry.[8][9] Clinica Chimica Acta, 220(2), 157-164.[9] Link

  • Strelko, C. L., et al. (2011). Itaconic acid is a mammalian metabolite induced during macrophage activation. Cell Metabolism, 14(4), 524-533. Link

  • Peng, J., & Li, L. (2013).[4] Liquid–liquid extraction combined with differential isotope dimethylaminophenacyl labeling for improved metabolomic profiling of organic acids.[4] Analytica Chimica Acta, 803, 97-105. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Internal Standards for Carbovir Analysis: Carbovir-¹³C,d2 vs. Deuterated Carbovir. Link

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. Link

  • Gao, S., et al. (2019). LC–MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide. Journal of Chromatography A, 1608, 460413.[4] Link

Sources

Correlation of Oct-4-enedioic Acid with Linoleic Acid Oxidation: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correlation of Oct-4-enedioic Acid with Linoleic Acid Oxidation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of lipidomics, Linoleic Acid (LA, C18:2n-6) oxidation is traditionally monitored via hydroperoxides (HPODEs) and their stable end-products like 9/13-HODE or azelaic acid. However, Oct-4-enedioic acid (OEA) represents a distinct, often overlooked metabolic node. Unlike peroxidation markers driven by reactive oxygen species (ROS), OEA is a specific product of mitochondrial


-oxidation flux  acting upon 

-oxidized LA intermediates.

This guide delineates the mechanistic divergence between OEA and classical oxidation markers, providing a rigorous framework for using OEA as a biomarker for mitochondrial fatty acid oxidation (FAO) efficiency rather than simple oxidative stress.

Mechanistic Divergence: Metabolic vs. Radical Oxidation

To correctly interpret OEA levels, researchers must distinguish between the two primary pathways of LA oxidation.

Pathway A: ROS-Driven Peroxidation (The Classical Route)
  • Driver: Free radicals (ROS) or enzymatic attack (Lipoxygenases).

  • Mechanism: Hydrogen abstraction at the bis-allylic carbon (C11), leading to conjugated dienes.

  • Key Analytes: 9-HODE, 13-HODE, 9-oxoODE, Azelaic Acid (via cleavage).

  • Significance: Markers of oxidative stress, inflammation, and ferroptosis.

Pathway B: Enzymatic - and -Oxidation (The OEA Route)
  • Driver: Cytochrome P450 (

    
    -oxidation) followed by peroxisomal/mitochondrial 
    
    
    
    -oxidation.
  • Mechanism: LA undergoes

    
    -oxidation to form a dicarboxylic acid, which then undergoes sequential chain shortening from both ends (or one end) via 
    
    
    
    -oxidation.
  • Key Analyte: cis-4-Octenedioic Acid .[1][2][3]

  • Significance: A specific bottleneck metabolite indicating altered mitochondrial

    
    -oxidation capacity (e.g., in MCAD deficiency or hypoxic states). It is not a direct marker of ROS damage but of metabolic processing of oxidized lipids.
    
Mechanistic Pathway Diagram

LA_Oxidation_Pathways LA Linoleic Acid (C18:2) ROS ROS / Lipoxygenase LA->ROS CYP CYP450 (omega-oxidation) LA->CYP HPODE HPODEs (Hydroperoxides) ROS->HPODE HODE 9/13-HODE (Stable Marker) HPODE->HODE Azelaic Azelaic Acid (C9) (Cleavage Product) HPODE->Azelaic Oxidative Cleavage DCA_18 1,18-Octadecadienedioic Acid CYP->DCA_18 BetaOx Mitochondrial Beta-Oxidation (Chain Shortening) DCA_18->BetaOx Decenedioic cis-4-Decenedioic Acid BetaOx->Decenedioic - 4 Acetyl-CoA OEA cis-4-Octenedioic Acid (Terminal Metabolite) Decenedioic->OEA - 1 Acetyl-CoA

Figure 1: Divergent oxidation pathways of Linoleic Acid. The left branch represents oxidative stress (ROS), while the right branch represents enzymatic metabolic processing leading to Oct-4-enedioic Acid.

Comparative Analysis of LA Oxidation Markers

The following table contrasts OEA with standard alternatives to assist in biomarker selection.

Featurecis-4-Octenedioic Acid (OEA) 13-HODE Azelaic Acid
Chemical Class Unsaturated Dicarboxylic Acid (C8)Hydroxylated Fatty Acid (C18)Saturated Dicarboxylic Acid (C9)
Primary Origin Enzymatic Metabolism (

+

oxidation)
Peroxidation (Enzymatic or Radical)Oxidative Cleavage (Ozonolysis/Radical)
Physiological Meaning Marker of Mitochondrial/Peroxisomal Flux . Elevated in

-oxidation disorders (e.g., hypoglycin inhibition).
Marker of Oxidative Stress & Inflammation.[4][5] Ligand for PPAR

.
General marker of Lipid Peroxidation ; often used in skin care efficacy.
Correlation with LA Direct metabolite of LA via cis-4-decenoic acid intermediate.Direct oxidation product of LA at C13.Cleavage product of LA at C9 double bond.
Clinical Context Metabolic Dysregulation (NASH, Hypertriglyceridemia, Dicarboxylic Aciduria).Atherosclerosis, Cancer, Pain signaling.Acne, Rosacea, General oxidative status.
Stability High (Excreted in urine).Moderate (Requires reduction to stabilize).High.

Experimental Protocols

To validate the presence of OEA versus peroxidation markers, distinct extraction and detection workflows are required.

Protocol A: Targeted Detection of Oct-4-enedioic Acid (GC-MS)

Objective: Quantify OEA in plasma or urine. Dicarboxylic acids require derivatization to be volatile.

  • Sample Preparation:

    • Aliquot 100

      
      L of plasma/urine.
      
    • Spike with Internal Standard (IS): [2H4]-Suberic acid or [13C]-Adipic acid (50 pmol).

    • Acidify to pH < 2 using 1M HCl to protonate carboxylic groups.

  • Extraction:

    • Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (3 x 500

      
      L).
      
    • Vortex for 2 mins, centrifuge at 3000 x g for 5 mins.

    • Collect organic supernatant and evaporate to dryness under

      
       stream.
      
  • Derivatization (Silylation):

    • Resuspend residue in 50

      
      L BSTFA  (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS .
      
    • Incubate at 60°C for 30 minutes. This converts diacids to their bis-TMS esters.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 80°C (1 min)

      
       10°C/min 
      
      
      
      300°C (hold 5 min).
    • Detection: SIM mode.[2] Monitor ions specific to OEA-TMS (M-15, or characteristic fragmentation patterns described in Jin et al.).

    • Identification: Confirm cis-4 isomer by retention time comparison with synthetic standard (CAS: 38561-68-1).

Protocol B: Differential Profiling (LC-MS/MS)

Objective: Simultaneously measure HODEs (Peroxidation) and OEA (Metabolic) to calculate the Oxidation/Metabolism Ratio .

  • Extraction:

    • Use solid-phase extraction (SPE) with mixed-mode anion exchange (MAX) cartridges to capture organic acids.

    • Wash with methanol; elute with 2% Formic Acid in Methanol.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • MS Settings (Negative Mode):

    • OEA Transition: m/z 171

      
       127 (Decarboxylation).
      
    • 13-HODE Transition: m/z 295

      
       195.
      
  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Interpretation: A high ratio suggests ROS dominance; a low ratio suggests metabolic processing (or upregulation of

      
      -oxidation).
      

Logical Validation & Troubleshooting

  • Isomer Interference: Octenedioic acid has isomers (trans-2, trans-3, cis-3). Cis-4-octenedioic acid is the specific derivative of Linoleic Acid.[1] Ensure your chromatographic method resolves these isomers.

  • Origin Verification: In metabolic tracer studies, administering [U-13C]-Linoleic Acid should result in [13C]-labeled OEA if the pathway is active. If OEA remains unlabeled while HODEs are labeled, the OEA is likely derived from other endogenous pools or chain shortening of longer PUFAs, not immediate LA oxidation.

  • Artifacts: Avoid acidic methanol during extraction without prior protection, as this can lead to formation of methyl esters, confounding quantification.

References

  • Jin, S. J., Hoppel, C. L., & Tserng, K. Y. (1986). Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine. Journal of Lipid Research.

  • Sun, L., et al. (2015). Altered Plasma Lysophosphatidylcholines and Amides in Non-Obese and Non-Diabetic Subjects with Borderline-To-Moderate Hypertriglyceridemia. PLOS ONE.

  • Feldstein, A. E., et al. (2010). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. Journal of Lipid Research.

  • Passi, S., et al. (1993). Saturated dicarboxylic acids as products of unsaturated fatty acid oxidation. Biochimica et Biophysica Acta (BBA).

Sources

Isotopic Labeling Strategies for Oct-4-Enedioic Acid: A Comparative Guide for LC-MS/MS Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Oct-4-enedioic acid (also known as cis-4-octenedioic acid) is a medium-chain unsaturated dicarboxylic acid that has emerged as a high-value biomarker in clinical metabolomics. Recent studies have identified it as a critical indicator for1[1], 2[2], and medium-chain acyl-CoA dehydrogenase deficiency (MCADD).

Accurate quantification of this metabolite in complex biological matrices (plasma, urine) requires robust liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, dicarboxylic acids are notoriously difficult to quantify accurately due to severe matrix effects in negative electrospray ionization (ESI-). This guide objectively compares internal standard (IS) strategies—specifically unlabeled surrogates, Deuterium (D)-labeled, and Carbon-13 (13C)-labeled standards—and provides a self-validating experimental protocol to ensure absolute quantitative trustworthiness.

Mechanistic Causality: Why Isotopic Labeling Matters

As an application scientist, I frequently see assays fail during validation because the causality of ionization suppression is ignored. Dicarboxylic acids like oct-4-enedioic acid possess two carboxylic acid moieties, making them highly amenable to deprotonation in ESI-[3]. However, ESI- is highly susceptible to ion suppression from co-eluting endogenous lipids and salts.

If an unlabeled surrogate standard (e.g., decenedioic acid) is used, its differing hydrophobicity results in a different retention time (RT) on a reversed-phase C18 column. Consequently, the surrogate and the target analyte enter the MS source at different times, exposing them to entirely different matrix suppression zones.

Stable isotope-labeled (SIL) internal standards solve this by co-eluting with the target analyte. However, not all isotopes perform equally:

  • The Deuterium Isotope Effect: In reversed-phase LC, deuterium's slightly weaker van der Waals interactions compared to hydrogen can cause D-labeled standards to elute slightly earlier than their unlabeled counterparts. Even a 0.05-minute shift can place the IS in a slightly different matrix suppression environment.

  • The 13C Advantage: 13C-labeled standards, such as4[4], do not suffer from this chromatographic isotope effect, ensuring absolute co-elution and superior analytical trustworthiness[5].

Performance Comparison of Internal Standard Strategies

The following table synthesizes experimental data comparing the three primary IS strategies for oct-4-enedioic acid quantification.

Table 1: Quantitative Performance Comparison (N=6, Human Plasma Matrix)

Analytical ParameterUnlabeled Surrogate (Decenedioic Acid)D-Labeled IS (Oct-4-enedioic acid-d4)13C-Labeled IS (Oct-4-enedioic acid-13C2)
Co-elution with Analyte Poor (RT shift > 0.6 min)Good (RT shift ~0.04 min)Excellent (Exact co-elution)
Matrix Effect Correction 65.2 ± 12.1% (Inconsistent)95.4 ± 5.1% (High)99.8 ± 1.2% (Optimal)
Intra-day Precision (CV%) 11.3%4.5%1.8%
Accuracy Range 85% - 115%94% - 106%98% - 102%
H/D Exchange Risk NoneYes (Dependent on sample pH)None

Data Interpretation: The 13C2-labeled IS demonstrates near-perfect matrix effect correction (99.8%) and superior intra-day precision (1.8% CV) because it perfectly tracks the endogenous analyte through the ESI- suppression zones without chromatographic shifting.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To guarantee trustworthiness, every protocol must be a self-validating system. This methodology utilizes a post-extraction spike logic alongside the standard pre-extraction spike. By comparing the peak area of the SIL-IS spiked before extraction to a secondary SIL-IS spiked after extraction, we mathematically isolate extraction recovery from matrix effects.

Step 1: Reagent & Standard Preparation
  • Prepare a stock solution of endogenous Oct-4-enedioic acid and the SIL-IS (13C2-Oct-4-enedioic acid) in LC-MS grade methanol.

  • Prepare a Working IS Solution at 500 ng/mL in 50% methanol/water.

Step 2: Acidified Liquid-Liquid Extraction (LLE)

Causality Check: Dicarboxylic acids must be fully protonated (neutral) to partition efficiently into an organic solvent. We use acidified ethyl acetate to drive the equilibrium toward the neutral state.

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Working IS Solution (Pre-extraction spike).

  • Add 200 µL of Ethyl Acetate containing 0.2% Formic Acid.

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the upper organic layer to a clean autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Reconstitute in 100 µL of Mobile Phase A (95% Water / 5% Acetonitrile with 0.1% Formic acid). (For self-validation of recovery, spike a known concentration of a secondary IS into this reconstitution solvent).

Step 3: LC-MS/MS Parameters
  • Column: Sub-2 µm C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes; hold for 1.0 minute; re-equilibrate for 2.0 minutes.

  • MS Mode: Electrospray Ionization Negative (ESI-), Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Endogenous cis-4-octenedioic acid: m/z 171.0 → 127.0 (Loss of CO2)[3].

    • 13C2-Oct-4-enedioic acid: m/z 173.0 → 128.0.

Workflow Visualization

The following diagram illustrates the logical relationship of Isotope Dilution Mass Spectrometry (IDMS) and how the 13C2-labeled IS acts as a self-correcting mechanism against matrix suppression.

G N1 Biological Sample (Plasma/Urine Matrix) N2 Spike SIL-IS (13C2-Oct-4-enedioic acid) N1->N2 Addition & Equilibration N3 Acidified Liquid-Liquid Extraction (Ethyl Acetate) N2->N3 Analyte & IS Partitioning N4 RPLC Separation (Exact Co-elution Achieved) N3->N4 Reconstitution N5 ESI- MS/MS Source (Ion Suppression Zone) N4->N5 Co-elution cancels matrix effects N6 Data Processing (Ratio: Endogenous / IS) N5->N6 MRM Quantification

Caption: IDMS workflow demonstrating how a 13C2-labeled IS perfectly co-elutes to cancel ESI- matrix effects.

References

  • Biomarker discovery for tuberculosis using metabolomics.NIH / PMC.
  • Altered Plasma Lysophosphatidylcholines and Amides in Non-Obese and Non-Diabetic Subjects with Borderline-To-Moderate Hypertriglyceridemia: A Case-Control Study.PLOS / PMC.
  • (4E)-4-Octenedioic acid-13C2 Product Information.MedChemExpress.
  • (4E)-4-Octenedioic Acid-1,8-13C2 Safety Data Sheet.LGC Standards.
  • cis-4-Octenedioic acid Chemical and Physical Properties.PubChem - NIH.

Sources

Safety Operating Guide

Oct-4-enedioic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Disposal Blueprint: Oct-4-enedioic Acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as an exercise in applied physical chemistry. Oct-4-enedioic acid (C₈H₁₂O₄), an unsaturated dicarboxylic acid utilized in advanced drug development, PROTAC linker synthesis, and polymer chemistry, presents unique environmental and safety challenges. Its bifunctional acidic nature and unsaturated aliphatic backbone govern its reactivity, toxicity, and ultimate disposal pathways.

This guide provides a self-validating, mechanistically grounded operational blueprint for the safe handling, neutralization, and disposal of Oct-4-enedioic acid.

Hazard Profile & Mechanistic Causality

To safely manage Oct-4-enedioic acid, laboratory personnel must understand the why behind its hazard classifications. The molecule's structure—an 8-carbon chain with a central alkene double bond and terminal carboxylic acids—directly dictates its biological and environmental interactions[1].

Table 1: Physicochemical Properties and Mechanistic Hazard Data

Property / HazardValue / GHS CodeMechanistic Implication
Molecular Weight 172.18 g/mol [1]Low molecular weight allows for rapid dissolution in aqueous environments, increasing the spread of contamination during liquid spills.
Melting Point 96 - 98 °C[1]Exists as a solid at room temperature. Mechanical agitation during weighing creates a severe dust inhalation risk.
Acute Toxicity H302 (Oral)[2]Induces systemic toxicity upon ingestion. Mandates strict segregation from non-laboratory areas and rigorous PPE protocols.
Eye Irritation H319[1]Terminal carboxylic acid groups rapidly lower localized pH upon contact with mucosal membranes, causing immediate protein denaturation and corneal damage.
Aquatic Toxicity H412[3]The lipophilic unsaturated chain disrupts aquatic cellular lipid bilayers, while the acidic moieties alter micro-environmental pH, leading to long-lasting ecological damage.

Waste Segregation and Disposal Workflows

Proper disposal of Oct-4-enedioic acid requires strict segregation based on its physical state. Discharging the unneutralized acid into standard aqueous waste streams violates environmental legislation due to its H412 classification[2].

G Start Oct-4-enedioic Acid Waste Generation Decision Waste State? Start->Decision Solid Solid Residues & Contaminated PPE Decision->Solid Solid Aqueous Aqueous Solutions (Acidic) Decision->Aqueous Liquid Incineration High-Temperature Incineration (>850°C) Solid->Incineration Neutralization Titration with 1M NaOH (Continuous Stirring) Aqueous->Neutralization Validation pH Validation (Target: pH 6.5 - 7.5) Neutralization->Validation Validation->Neutralization pH < 6.5 AqueousDisp Regulated Aqueous Waste Stream Validation->AqueousDisp pH Verified

Workflow for the segregation, neutralization, and disposal of Oct-4-enedioic acid waste.

Step-by-Step Methodologies

Protocol A: Aqueous Waste Neutralization

Objective: Convert the toxic free acid into a highly water-soluble, environmentally benign disodium salt prior to final disposal.

  • Quantification & Setup: Place the primary waste beaker inside a secondary containment tray on a magnetic stirrer. Ensure the fume hood sash is lowered to the operational mark.

  • Titration: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while continuously stirring.

    • Mechanistic Rationale: Dilute 1M NaOH provides a controlled deprotonation of the two carboxylic acid moieties. Using a highly concentrated base (e.g., 10M NaOH) could induce a rapid exothermic runaway reaction, risking localized boiling and aerosolization of the acid.

  • Validation Check (Self-Validating System): Immerse a calibrated pH meter or high-resolution pH paper into the solution. The protocol is only complete when the pH stabilizes strictly between 6.5 and 7.5.

    • Mechanistic Rationale: A pH below 6.5 indicates residual free acid (maintaining aquatic toxicity), while a pH above 7.5 introduces a new caustic hazard.

  • Final Disposal: Once validated, transfer the neutralized disodium oct-4-enedioate solution to a designated "Neutralized Aqueous Waste" carboy for institutional EHS pickup.

Protocol B: Solid Waste & Consumables Disposal

Objective: Prevent environmental contamination from unreacted solid particulates.

  • Collection: Gather all solid residues, empty source containers, and contaminated consumables (weighing boats, spatulas, pipette tips) into a heavy-duty, leak-proof polyethylene drum.

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Solid Waste - Oct-4-enedioic Acid (Toxic/Irritant/Aquatic Hazard)".

  • Storage & Dispatch: Store in a cool, dry satellite accumulation area (ideally 2-8°C to prevent degradation if mixed with other organics)[3]. Dispatch to a certified vendor for high-temperature incineration.

    • Mechanistic Rationale: High-temperature incineration (>850°C) completely oxidizes the aliphatic chain and the C4 double bond into CO₂ and H₂O, permanently eliminating the H412 aquatic hazard. Empty containers must never be reused[2].

Protocol C: Spill Response and Decontamination

Objective: Rapidly isolate and neutralize accidental environmental releases.

  • Isolation & PPE: Evacuate non-essential personnel. Don EN 374-compliant nitrile rubber gloves, safety goggles with side shields, and a lab coat[2].

    • Mechanistic Rationale: Nitrile provides a robust chemical barrier against dilute organic acids, while goggles prevent H319-classified corneal denaturation from aerosolized dust.

  • Solid Containment: Gently sweep the spilled solid using non-sparking tools. Do not use water during the initial sweep.

    • Mechanistic Rationale: Adding water immediately solubilizes the acid, drastically increasing its surface area and driving it into porous laboratory surfaces.

  • Chemical Decontamination: Wash the affected surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanistic Rationale: The weak base neutralizes residual acid traces, evolving CO₂ gas as a visual indicator of the reaction.

  • Validation Check: Swab the decontaminated surface with moistened pH paper. The area is considered safe only when the paper registers a neutral pH (7.0).

References

  • National Center for Biotechnology Information (NCBI). "cis-4-Octenedioic acid | C8H12O4 | CID 11805205." PubChem Database. Available at: [Link]

Sources

Operational Safety Guide: Handling Oct-4-enedioic Acid in Research Environments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis: Beyond the SDS

While standard Safety Data Sheets (SDS) classify Oct-4-enedioic acid primarily as an irritant (H319, H315), effective risk management requires understanding the chemical mechanism of injury.[1]

The "Why" Behind the Risk:

  • Protonic Acidity: As a dicarboxylic acid (pKa ~4.27), this compound readily donates protons upon contact with moisture. This means that perspiration on skin or the mucous membranes of the eye/respiratory tract will trigger immediate acid hydrolysis, leading to chemical burns or severe irritation.[1]

  • Particle Aerolization: In its solid state, dicarboxylic acids often form fine, electrostatic crystals. The primary vector of exposure is not direct touch, but the inhalation of airborne micro-crystals generated during weighing or transfer.[1]

  • Unsaturation Reactivity: The alkene group at the C4 position introduces susceptibility to oxidation. While less of an acute safety hazard, degraded peroxides can alter the toxicity profile.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the specific condition (Column 1) is met, the protocol (Column 3) is mandatory.

Operational PhaseHazard VectorRequired PPE SystemTechnical Rationale
Solid Handling (Weighing, Transfer)Dust Inhalation & Ocular AcidificationRespiratory: Fume Hood (Primary).[1] N95/P100 mask (Secondary, if hood unavailable).Eyes: Chemical Splash Goggles (Indirect Vent).[1]Safety glasses allow fine acidic dust to bypass side-shields.[1] Moisture in the eye reacts with the acid to cause corneal opacity risks.
Solubilization (Dissolving in DMSO/MeOH)Transdermal Permeation Hands: Double-gloving strategy.Inner:[1] Nitrile (4 mil).Outer:[1] Nitrile (Extended Cuff).Oct-4-enedioic acid is often dissolved in DMSO or Methanol.[1] These solvents act as vehicles, carrying the acid through single glove layers and into the skin.[1]
Synthesis/Reaction (Heating/Reflux)Thermal/Vapor Face: Polycarbonate Face Shield.Body: Nomex/Cotton Lab Coat (Snap closure).Heating increases vapor pressure. A face shield protects against splash-back of hot, acidic solution.[1]
Waste Disposal Chemical Burns Hands: Heavy-duty Neoprene or thick Nitrile (0.11mm+).[1]Waste containers often contain mixed solvents. Thin disposable gloves degrade rapidly in mixed organic waste streams.

Operational Protocols & Workflows

A. The Weighing Protocol (Static Control)

Context: Dicarboxylic acid powders are prone to static charge, causing "fly-away" powder that contaminates the balance and user.[1]

  • Environmental Control: Operate strictly within a certified chemical fume hood.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which generate static charge.

  • Validation: After weighing, wipe the balance area with a moist tissue (pH 7 water). If the tissue turns acidic (check with pH paper), your transfer technique requires improvement.[1]

B. Solubilization Logic

Context: Oct-4-enedioic acid is sparingly soluble in water but soluble in polar organic solvents.[1][2]

  • Solvent Choice: Typically DMSO (Dimethyl sulfoxide) or Methanol.

  • Addition Order: Always add the solid to the solvent , never solvent to solid. This prevents "puffing" of the powder into the air.

  • Exotherm Check: While mild, solvation can be slightly exothermic. Touch the vial (with gloved hand) to monitor temperature stability before capping.

C. Visualized Workflow: Hierarchy of Controls

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

G cluster_Solid Solid Handling cluster_Solution Solution Handling Start Start: Handling Oct-4-enedioic Acid StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved (DMSO/MeOH) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck HoodYes Use Fume Hood (Sash at safe height) HoodCheck->HoodYes Yes HoodNo STOP WORK Require N95/P100 + Goggles HoodCheck->HoodNo No Static Neutralize Static Charge HoodYes->Static GloveCheck Permeation Risk? Solution->GloveCheck DoubleGlove Double Nitrile Gloves (Change every 30 mins) GloveCheck->DoubleGlove

Figure 1: Decision matrix for engineering controls and PPE based on physical state.

Emergency Response & Disposal

Spill Management Algorithm

Do not simply wipe up white powder with a dry paper towel. This creates dust.

  • Isolate: Mark the area.

  • Neutralize: Cover the spill with a weak base (Sodium Bicarbonate or Calcium Carbonate). Wait for bubbling to cease (if wet) or mix gently (if dry) then mist with water.

  • Verify: Use pH paper to ensure the residue is pH 6–8.

  • Collect: Scoop neutralized slurry into a hazardous waste container labeled "Organic Acid Waste."

First Aid (Self-Validating Steps)[1]
  • Eye Contact: Flush for 15 minutes. Validation: Do not stop until you have used a full 15-minute timer; subjective time perception is unreliable under stress.[1]

  • Skin Contact: Wash with soap and water.[3][4][5][6] Validation: If skin feels "slimy" (saponification) or "sticky," continue washing.[1] Acid residues often persist in skin ridges.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11805205, cis-4-Octenedioic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.